molecular formula C17H20N8O2 B1676816 MRK-016 CAS No. 783331-24-8

MRK-016

Katalognummer: B1676816
CAS-Nummer: 783331-24-8
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: QYSYOGCIDRANAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MRK-016 is a selective α5 subunit-containing GABAA negative allosteric modulator that has nootropic properties. It has been found to produce rapid, ketamine-like antidepressant effects in animal models of depression.

Eigenschaften

IUPAC Name

3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYOGCIDRANAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426080
Record name MRK 016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342652-67-9, 783331-24-8
Record name 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342652-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MRK-016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRK 016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRK-016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MRK-016: A Technical Whitepaper on the Selective GABAA α5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: MRK-016 is a potent, selective negative allosteric modulator (NAM), often referred to as an inverse agonist, targeting the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. It binds to the benzodiazepine (B76468) site on these receptors and has demonstrated cognition-enhancing and rapid antidepressant-like effects in various preclinical models. Despite its promising preclinical profile, including high binding affinity and functional selectivity for the α5 subtype, its development was halted due to poor tolerability in elderly subjects and variable human pharmacokinetics. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, preclinical data, experimental methodologies, and the signaling pathways it modulates.

Introduction to GABAA α5 Receptors and this compound

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are heteropentameric structures, typically composed of two α, two β, and one γ subunit.[1][2] The specific α subunit isoform (α1-6) dictates the receptor's pharmacological properties and anatomical distribution.[3]

The α5 subunit is of particular interest as it is highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2][4] Receptors containing the α5 subunit (α5-GABAARs) are predominantly located extrasynaptically, where they mediate tonic inhibition—a persistent, low-level inhibitory conductance that regulates neuronal excitability.[5] This unique localization has implicated α5-GABAARs in the modulation of cognitive processes and synaptic plasticity, such as long-term potentiation (LTP).[4][6][7]

Modulating the activity of α5-GABAARs has been a key strategy for developing novel therapeutics for cognitive disorders. Negative allosteric modulators (NAMs) or inverse agonists at this site are hypothesized to reduce tonic inhibition, thereby enhancing neuronal excitability and facilitating cognitive functions.[5][8] this compound emerged from these efforts as a potent and selective α5-GABAAR NAM with promising nootropic properties.[8][9]

Physicochemical Properties

This compound is a pyrazolotriazine derivative with the following properties.

PropertyValueReference
Chemical Name 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][4][10][11]triazine[10][12]
Molecular Formula C₁₇H₂₀N₈O₂[9][10]
Molecular Weight 368.39 g/mol [10][12]
CAS Number 342652-67-9[10][12]
Purity ≥98% (HPLC)[12]
Solubility Soluble to 50 mM in DMSO and to 20 mM in ethanol[10][12]

Pharmacology

Mechanism of Action

This compound acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of GABAA receptors.[10][11] While it binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits, it exhibits functional selectivity as an inverse agonist primarily at the α5-containing receptors.[11][13] This selectivity is key to its cognitive-enhancing effects without the anxiogenic or proconvulsant activities associated with non-selective GABAA inverse agonists.[5][10][12]

Binding Affinity Profile

This compound displays high affinity across several human recombinant GABAA receptor subtypes, with Ki values in the low nanomolar range.

Receptor Subtype (Human Recombinant)Ki (nM)Reference
α1β3γ2 0.83[10][12]
α2β3γ2 0.85[10][12]
α3β3γ2 0.77[10][12]
α5β3γ2 1.4[10][12]
Native Rat Brain Receptors 0.8 - 1.5[11]
Functional Activity

The functional selectivity of this compound is demonstrated by its potent inverse agonist activity at the α5 subtype.

ParameterValueDescriptionReference
EC₅₀ 3 nMInverse agonist activity at the α5-subtype.[10][12]
Efficacy 5- to 10-fold greaterEfficacy at inhibiting α5-containing GABAARs compared to α1, α2, and α3 subtypes.[13]

Preclinical Efficacy

In Vitro Studies

This compound has been shown to enhance synaptic plasticity in hippocampal brain slices, a key cellular correlate of learning and memory. Specifically, it increases long-term potentiation (LTP), and to a greater extent than the prototype α5-selective compound, α5IA.[10][11]

In Vivo Studies

Animal studies have consistently demonstrated the cognitive-enhancing and antidepressant-like effects of this compound, alongside a favorable safety profile in preclinical models.

Model / AssaySpeciesDoseKey FindingReference
Morris Water Maze RatN/AEnhanced cognitive performance in the delayed matching-to-position task.[11]
Anxiety Models RatN/ANot anxiogenic.[11]
Seizure Models MouseN/ANot proconvulsant and did not produce kindling.[11]
Contextual Fear Conditioning MouseN/APrevents LPS-induced cognitive deficits and restores hippocampal BDNF expression.[14]
Forced Swim Test (FST) Mouse3 mg/kgSignificantly decreased immobility time, indicating a rapid antidepressant-like effect.[13]
Female Urine Sniffing Test (FUST) Mouse3 mg/kgReversed anhedonia-like behavior in a chronic stress model.[13]
Rota-rod Performance Mouse3 or 9 mg/kgNo impairment of motor coordination, unlike ketamine.[13]
Prepulse Inhibition (PPI) MouseN/ANo reduction in PPI, a measure of sensorimotor gating.[13]

Pharmacokinetics and Metabolism

This compound demonstrated good oral bioavailability and receptor occupancy. However, its pharmacokinetic profile varied significantly across species, particularly between preclinical species and humans.

SpeciesParameterValueReference
Rat Receptor Occupancy ED₅₀0.39 mg/kg (oral)[11]
Rat Plasma EC₅₀15 ng/mL[11]
Rat Half-life (t₁/₂)0.3 - 0.5 h[11]
Dog Half-life (t₁/₂)0.3 - 0.5 h[11]
Rhesus Monkey Plasma EC₅₀21 ng/mL[11]
Rhesus Monkey Half-life (t₁/₂)0.3 - 0.5 h[11]
Human Half-life (t₁/₂)~3.5 h[11]

The short half-life in preclinical species contrasted with a longer half-life in humans, which was attributed to a much lower rate of turnover in human hepatocytes compared to those of rats, dogs, or monkeys.[11]

Clinical Development and Outcomes

This compound advanced to human clinical trials. In young male subjects, it was well-tolerated, with a maximal tolerated single dose of 5 mg, corresponding to an estimated receptor occupancy of around 75%.[11] However, the compound was poorly tolerated in elderly subjects, even at a low dose of 0.5 mg.[11] This poor tolerability, combined with variable human pharmacokinetics, ultimately led to the discontinuation of its clinical development.[11]

Key Experimental Methodologies

Radioligand Binding Assays

Binding affinity (Ki) of this compound was determined using radioligand displacement assays. The general protocol involves:

  • Preparation of Membranes: Membranes are prepared from cell lines (e.g., L(tk-) or HEK293 cells) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[15][16]

  • Incubation: Membranes are incubated with a specific concentration of a suitable radioligand that binds to the benzodiazepine site, such as [³H]flumazenil.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding sites.

  • Separation and Counting: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Electrophysiology (Hippocampal Slice LTP)

The effect of this compound on LTP is assessed in acute hippocampal slices from mice.[10][11]

  • Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to electrical stimulation of the Schaffer collateral pathway.

  • Baseline Measurement: A stable baseline of fEPSPs is recorded for 15-20 minutes.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation or a 10-20 Hz train).[7]

  • Drug Application: this compound is bath-applied to the slice before and during the HFS to assess its effect on the magnitude and threshold of LTP induction. The potentiation of the fEPSP slope is measured for at least 60 minutes post-HFS.[10][11]

Behavioral Assay: Morris Water Maze (Delayed Matching-to-Position)

This task assesses spatial learning and memory in rodents.[11]

  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Training (Matching Phase): On each day, a rat is placed in the pool and allowed to find the hidden platform. The location of the platform is changed daily.

  • Testing (Test Phase): After a delay period following the initial training trial, the rat is returned to the pool and must find the platform in the same location.

  • Drug Administration: this compound or vehicle is administered orally before the test phase.

  • Data Analysis: Performance is measured by the latency to find the platform and the path length taken. A reduction in latency or path length in the drug-treated group compared to the vehicle group indicates cognitive enhancement.[11]

Receptor Occupancy Studies (PET)

In vivo receptor occupancy was determined in rhesus monkeys using positron emission tomography (PET) with the radiotracer [¹¹C]flumazenil, which binds to the benzodiazepine site of GABAA receptors.[11]

  • Baseline Scan: A baseline PET scan is conducted to measure the initial binding potential of [¹¹C]flumazenil in the brain.

  • Drug Administration: this compound is administered orally.

  • Post-Dose Scan: A second PET scan is performed after drug administration.

  • Data Analysis: The reduction in [¹¹C]flumazenil binding after this compound administration is used to calculate the percentage of GABAA receptor occupancy at a given plasma concentration of this compound. This allows for the determination of the plasma EC₅₀ (the concentration required to achieve 50% receptor occupancy).[11]

Signaling and Workflow Diagrams

GABAA_Pathway Mechanism of this compound at the α5-GABAAR cluster_receptor GABAA Receptor GABA_site GABA Binding Site channel Chloride (Cl⁻) Ion Channel GABA_site->channel Opens Cl_ion BZD_site Benzodiazepine (BZD) Binding Site (α5/γ2) BZD_site->channel Reduces opening (Inverse Agonism) Disinhibition Disinhibition (Increased Excitability) BZD_site->Disinhibition Results in channel->Cl_ion GABA GABA Neurotransmitter GABA->GABA_site Binds MRK016 This compound (α5-selective NAM) MRK016->BZD_site Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to LTP Facilitation of Long-Term Potentiation (LTP) Disinhibition->LTP

Caption: Mechanism of this compound at the α5-GABAAR.

Binding_Assay_Workflow Workflow for Radioligand Binding Assay start Start prep Prepare membranes from cells expressing specific GABAA receptor subtypes (e.g., α5β3γ2) start->prep incubate Incubate membranes with radioligand (e.g., [³H]flumazenil) and varying concentrations of this compound prep->incubate separate Separate bound from free ligand via rapid filtration incubate->separate quantify Quantify radioactivity on filters using liquid scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ (50% inhibitory concentration) quantify->analyze calculate Calculate Ki value using the Cheng-Prusoff equation analyze->calculate end End: Determine Binding Affinity calculate->end

Caption: Workflow for Radioligand Binding Assay.

Drug_Dev_Flow Logical Flow of this compound Development cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation invitro In Vitro Characterization (Binding Affinity, Functional Activity) invivo_efficacy In Vivo Efficacy Models (Cognition, Depression) invitro->invivo_efficacy invivo_safety In Vivo Safety Pharmacology (Anxiety, Seizure Liability) invitro->invivo_safety pk Preclinical Pharmacokinetics (Rat, Dog, Monkey) invivo_efficacy->pk invivo_safety->pk human_pk Human Pharmacokinetics (Phase I) pk->human_pk tolerability Tolerability Studies (Young vs. Elderly Subjects) human_pk->tolerability decision Decision Point tolerability->decision halt Development Halted (Poor tolerability in elderly, variable PK) decision->halt

Caption: Logical Flow of this compound Development.

Conclusion

This compound is a well-characterized α5-GABAAR selective negative allosteric modulator that served as a valuable tool for elucidating the role of this receptor subtype in cognition and mood regulation. Its preclinical profile was highly encouraging, demonstrating potent cognitive enhancement and rapid antidepressant-like effects without the typical side effects of non-selective GABAA modulators.[11][13] However, the translation to clinical use was unsuccessful due to tolerability issues in the elderly population and unpredictable pharmacokinetics.[11] Despite its discontinuation for therapeutic development, the data gathered on this compound remains highly relevant for researchers in neuroscience and drug development, providing critical insights into the therapeutic potential and challenges of targeting the GABAA α5 receptor.

References

The Discovery and Development of MRK-016: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a potent and selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit. Initially investigated for cognitive enhancement, its unique mechanism of action has led to significant exploration of its potential as a rapid-acting antidepressant. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanistic understanding of this compound, presenting key data, experimental methodologies, and associated signaling pathways. While development was halted due to tolerability issues in elderly subjects, the story of this compound provides valuable insights into the therapeutic potential of targeting the α5-GABAA receptor for neuropsychiatric disorders.

Introduction: The Rationale for α5-GABAA Receptor Modulation

The discovery of this compound is rooted in the growing understanding of the role of the α5 subunit-containing GABAA receptors in cognitive processes and mood regulation. These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critically involved in learning, memory, and emotional processing. Unlike other GABAA receptor subtypes responsible for the sedative and anxiolytic effects of benzodiazepines, the α5 subtype has been specifically implicated in tonic inhibition, which plays a crucial role in synaptic plasticity. The hypothesis was that negative allosteric modulation of these receptors could disinhibit pyramidal neurons, thereby enhancing cognitive function and potentially exerting antidepressant effects.

Discovery and Physicochemical Properties

This compound, chemically known as 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1][2][3]triazine, is a pyrazolotriazine derivative.[4] It was developed as a selective inverse agonist for the α5-GABAA receptor.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H20N8O2[5]
Molecular Weight368.39 g/mol [5]
CAS Number342652-67-9[5]

Pharmacodynamics: Receptor Binding and Efficacy

This compound exhibits high affinity for the benzodiazepine (B76468) binding site on human and rat GABAA receptors. While it binds to α1, α2, α3, and α5 subtypes with similar affinity, it displays functional selectivity as a negative allosteric modulator with greater efficacy at the α5 subtype.[2][4]

Table 2: Receptor Binding Affinity (Ki) of this compound at Recombinant Human GABAA Receptors

Receptor SubtypeKi (nM)Reference
α1β3γ20.83[5]
α2β3γ20.85[5]
α3β3γ20.77[5]
α5β3γ21.4[5]

Table 3: Efficacy of this compound as a Negative Allosteric Modulator

ParameterValueReference
EC50 (α5-subtype)3 nM[5]
Functional Selectivity5- to 10-fold greater efficacy at inhibiting α5-containing GABAARs[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several species, revealing a short half-life in preclinical models but a longer half-life in humans.

Table 4: Pharmacokinetic Parameters of this compound

SpeciesHalf-life (t1/2)Reference
Rat0.3 - 0.5 h[4]
Dog0.3 - 0.5 h[4]
Rhesus Monkey0.3 - 0.5 h[4]
Human~3.5 h[4]

Table 5: Receptor Occupancy of this compound

SpeciesDose for 50% Occupancy (ED50)Plasma EC50Reference
Rat0.39 mg/kg (oral)15 ng/mL[4]
Rhesus Monkey-21 ng/mL[4]

Preclinical Efficacy as a Rapid-Acting Antidepressant

The investigation of this compound as an antidepressant was prompted by the hypothesis that, similar to the NMDA receptor antagonist ketamine, it could rapidly reverse stress-induced deficits by modulating glutamatergic neurotransmission.

Key Preclinical Models and Findings

Forced Swim Test (FST): In a classical test of antidepressant efficacy, a single administration of this compound (3 mg/kg) significantly decreased immobility time in mice, comparable to the effects of ketamine (10 mg/kg).[2] This effect was observed at both 1 and 24 hours post-administration.[2]

Female Urine Sniffing Test (FUST): To assess anhedonia, a core symptom of depression, the FUST was employed. In mice subjected to chronic restraint stress, a single dose of this compound (3 mg/kg) rapidly reversed the loss of preference for female urine, an effect also seen with ketamine.[2]

Electroencephalography (EEG) Gamma Power: Similar to ketamine, this compound administration induced a significant and persistent increase in EEG power in the gamma frequency band in the frontal cortex of mice.[2] This increase in gamma power is considered a hallmark of rapid-acting antidepressant efficacy and is associated with activity-dependent synaptic plasticity.

Mechanism of Action: A Convergent Pathway with Ketamine

The antidepressant-like effects of this compound are believed to be mediated by a mechanism that converges with that of ketamine, ultimately leading to the potentiation of AMPA receptor-mediated glutamatergic transmission.

MRK016_Mechanism_of_Action MRK016 This compound a5GABAAR α5-GABAAR MRK016->a5GABAAR Binds & Inhibits GABA_Interneuron GABAergic Interneuron a5GABAAR->GABA_Interneuron Located on Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibits Glutamate_Release Glutamate (B1630785) Release Pyramidal_Neuron->Glutamate_Release Leads to AMPAR AMPAR Glutamate_Release->AMPAR Activates Synaptic_Potentiation ↑ Synaptic Potentiation AMPAR->Synaptic_Potentiation Mediates Antidepressant_Effects Rapid Antidepressant-like Effects Synaptic_Potentiation->Antidepressant_Effects Results in

Proposed mechanism of action for this compound's antidepressant effects.

The binding of this compound to α5-containing GABAA receptors on inhibitory interneurons is thought to reduce their activity. This disinhibition of pyramidal neurons leads to an increase in glutamate release and subsequent activation of AMPA receptors, promoting synaptic potentiation and producing rapid antidepressant-like effects.[1][3] This proposed mechanism is supported by the finding that the antidepressant effects of this compound are blocked by the AMPA receptor antagonist NBQX.[2]

Experimental Protocols

Forced Swim Test (FST) in Mice
  • Objective: To assess antidepressant-like activity by measuring the immobility of mice in an inescapable cylinder of water.

  • Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.

    • The duration of immobility is scored during the last 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Drug Administration: this compound (3 mg/kg, i.p.) or vehicle is administered 1 or 24 hours before the test.

Female Urine Sniffing Test (FUST) in Mice
  • Objective: To measure anhedonia by assessing the preference of male mice for female urine.

  • Procedure:

    • Male mice are habituated to the testing environment.

    • A cotton swab dipped in water is presented to the mouse for a set duration (e.g., 3 minutes).

    • After an inter-trial interval, a cotton swab dipped in fresh estrus female urine is presented for the same duration.

    • The cumulative time spent sniffing each swab is recorded.

  • Drug Administration: this compound (3 mg/kg, i.p.) or vehicle is administered to chronically stressed mice 48 hours before the test.[2]

EEG Gamma Power Measurement in Mice
  • Objective: To measure changes in cortical gamma oscillations as a biomarker of rapid antidepressant response.

  • Procedure:

    • Mice are surgically implanted with EEG electrodes over the frontal cortex.

    • After a recovery period, baseline EEG is recorded.

    • This compound (3 mg/kg, i.p.) or vehicle is administered, and EEG is recorded for a subsequent period (e.g., 10-50 minutes post-injection).[2]

    • The recorded EEG data is subjected to power spectral analysis to quantify power in the gamma frequency band (typically 30-80 Hz).

Experimental_Workflow cluster_stress Chronic Stress Induction (for FUST) cluster_drug Drug Administration cluster_behavior Behavioral & Electrophysiological Testing cluster_analysis Data Analysis CRS Chronic Restraint Stress MRK_Admin This compound (3 mg/kg, i.p.) or Vehicle CRS->MRK_Admin FST Forced Swim Test MRK_Admin->FST FUST Female Urine Sniffing Test MRK_Admin->FUST EEG EEG Recording MRK_Admin->EEG Immobility Immobility Time FST->Immobility Sniffing Sniffing Preference FUST->Sniffing Gamma Gamma Power EEG->Gamma

References

MRK-016: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MRK-016, a selective α5 subunit-containing GABAA negative allosteric modulator. The information presented herein is intended to support ongoing research and drug development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine, is a novel pyrazolotriazine derivative.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine[1]
CAS Number 342652-67-9
Molecular Formula C₁₇H₂₀N₈O₂
Molecular Weight 368.40 g/mol [1]
SMILES CN1N=CN=C1COC2=NN3C(C4=NOC(C)=C4)=NN=CC3=C2C(C)(C)C[1]
Appearance Solid powder[1]
Purity ≥98% (HPLC)
Solubility Soluble to 50 mM in DMSO and to 20 mM in ethanol.[2]
Storage Store at +4°C.[2]

Pharmacological Properties

This compound is a potent and selective negative allosteric modulator (NAM) of the α5 subunit-containing GABAA receptors. It acts as a selective inverse agonist at the benzodiazepine (B76468) binding site of these receptors.[1]

In Vitro Pharmacology

This compound exhibits high affinity for various human GABAA receptor subtypes, with a particular selectivity for the α5 subtype, as detailed in the following table.

ParameterValueSpecies/SystemReference
EC₅₀ (α5 subunit) 3 nMHuman recombinant GABAA α5β3γ2 receptors[3]
Kᵢ (α1β3γ2) 0.83 nMHuman recombinant GABAA receptors[3]
Kᵢ (α2β3γ2) 0.85 nMHuman recombinant GABAA receptors[3]
Kᵢ (α3β3γ2) 0.77 nMHuman recombinant GABAA receptors[3]
Kᵢ (α5β3γ2) 1.4 nMHuman recombinant GABAA receptors[3]
Kᵢ (α4β3γ2) 395 nMHuman recombinant GABAA receptors[3]
Kᵢ (α6β3γ2) >4000 nMHuman recombinant GABAA receptors[3]
Native Rat Brain Receptors Affinity 0.8 - 1.5 nMRat brain tissue[1]
In Vivo Pharmacology & Pharmacokinetics

This compound has demonstrated nootropic and rapid antidepressant-like effects in various preclinical models. It readily penetrates the central nervous system.[3]

ParameterValueSpeciesRouteReference
Receptor Occupancy (ED₅₀) 0.39 mg/kgRatp.o.[1]
Plasma EC₅₀ (Receptor Occupancy) 15 ng/mLRatp.o.[1]
Plasma EC₅₀ (Receptor Occupancy) 21 ng/mLRhesus Monkey-[1]
Half-life (t₁/₂) 0.3 - 0.5 hRat, Dog, Rhesus Monkey-[1]
Half-life (t₁/₂) ~3.5 hHuman-[1]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action as a negative allosteric modulator of α5-containing GABAA receptors leads to a reduction in GABAergic inhibitory neurotransmission. This disinhibition is thought to enhance excitatory glutamatergic signaling, mediated by AMPA receptors. This proposed mechanism underlies its observed rapid antidepressant-like effects, which are similar to those of ketamine but without direct NMDA receptor antagonism.[4]

MRK016_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA GABA GABA_A_R GABA-A Receptor (α5) GABA->GABA_A_R Binds Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Neuron_Inhibition Neuronal Inhibition GABA_A_R->Neuron_Inhibition Inhibition of Inhibition Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Hyperpolarization->Neuron_Inhibition Leads to Glutamate_Signal Glutamatergic Signaling Neuron_Inhibition->Glutamate_Signal Disinhibition of AMPA_R AMPA Receptor Antidepressant_Effects Antidepressant Effects AMPA_R->Antidepressant_Effects Leads to Glutamate_Signal->AMPA_R Activates MRK016 This compound MRK016->GABA_A_R Negative Allosteric Modulation

This compound Signaling Pathway

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the characterization of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis involves a multi-step process starting from commercially available precursors. The key steps likely include the formation of the pyrazolotriazine core, followed by the attachment of the tert-butyl, 5-methylisoxazol-3-yl, and 1-methyl-1H-1,2,4-triazol-5-ylmethoxy side chains through appropriate coupling and substitution reactions. Purification is typically achieved through column chromatography and recrystallization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for different GABAA receptor subtypes.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) or from rat brain tissue are prepared by homogenization and centrifugation.[5]

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]Ro 15-1788 or [³H]flumazenil) and varying concentrations of this compound in a final volume of 250-500 µL.[6]

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer.

  • Quantification: The amount of radioactivity trapped on the filters is determined by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values are determined by non-linear regression analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To assess the functional activity of this compound on GABAA receptors.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the desired GABAA receptor subunits are cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2).

  • Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.

  • Drug Application: GABA is applied to the cells to elicit a current. This compound is then co-applied with GABA to determine its effect on the GABA-evoked current.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of this compound on the amplitude and kinetics of the GABAA receptor-mediated currents.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 with GABA-A R) Patch Establish Whole-Cell Patch-Clamp Cell_Culture->Patch Solutions Prepare Recording Solutions (External/Internal) Solutions->Patch GABA_App Apply GABA Patch->GABA_App MRK_App Co-apply this compound with GABA GABA_App->MRK_App Record Record Currents MRK_App->Record Analyze Analyze Current Amplitude & Kinetics Record->Analyze Conclusion Determine Functional Effect of this compound Analyze->Conclusion

Electrophysiology Workflow
In Vivo Behavioral Assays

Objective: To assess the antidepressant-like activity of this compound.[4]

Protocol:

  • Animals: Male CD-1 or C57BL/6J mice are used.[4]

  • Apparatus: A transparent plastic cylinder (e.g., 20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test (Day 1): Mice are placed in the cylinder for a 15-minute session.

    • Drug Administration (Day 2): this compound (e.g., 3 mg/kg, i.p.) or vehicle is administered 60 minutes before the test session.[4]

    • Test Session (Day 2): Mice are placed in the cylinder for a 6-minute session.[4]

  • Data Collection: The duration of immobility during the last 4 minutes of the test session is recorded.

  • Data Analysis: The mean immobility time for the this compound treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Objective: To evaluate the effect of this compound on learning and memory.

Protocol:

  • Animals: Male C57BL/6J mice are used.

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a distinct context (e.g., specific odor, lighting).

  • Procedure:

    • Training: Mice are placed in the conditioning chamber and, after a habituation period, receive a series of foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 s duration) paired with the context. This compound or vehicle is administered either before or after training, depending on the experimental question (acquisition vs. consolidation).[7]

    • Testing: 24 hours later, mice are returned to the same context without the foot shock, and freezing behavior (a measure of fear memory) is recorded for a set period (e.g., 5 minutes).[8]

  • Data Analysis: The percentage of time spent freezing is calculated and compared between the this compound and vehicle groups.

Summary and Future Directions

This compound is a potent and selective negative allosteric modulator of α5 subunit-containing GABAA receptors with demonstrated nootropic and rapid antidepressant-like properties in preclinical models. Its unique mechanism of action, which involves the disinhibition of glutamatergic pathways, presents a promising avenue for the development of novel therapeutics for cognitive and mood disorders. Further research is warranted to fully elucidate its clinical potential and safety profile in human subjects. The detailed experimental protocols provided in this guide are intended to facilitate these ongoing research efforts.

References

Potential Therapeutic Applications of MRK-016: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a potent and selective negative allosteric modulator (NAM) of α5 subunit-containing GABAA receptors. Preclinical research has illuminated its potential therapeutic applications, primarily in the domains of major depressive disorder (MDD) and cognitive deficits associated with neurological and psychiatric conditions. This document provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways. While the clinical development of this compound was halted due to poor tolerability in elderly subjects and variable pharmacokinetics, the extensive preclinical data available offers valuable insights for the development of future α5-GABAA NAMs as novel therapeutics.[1][2]

Core Data Summary

Binding Affinity and Potency

This compound exhibits high affinity for the benzodiazepine (B76468) binding site of human GABAA receptors containing α1, α2, α3, and α5 subunits, with a notable selectivity in its functional activity as an inverse agonist at the α5 subtype.

Receptor SubtypeKi (nM)EC50 (nM)SpeciesReference
α1β3γ20.83-Human
α2β3γ20.85-Human
α3β3γ20.77-Human
α5β3γ21.43Human
Preclinical Efficacy

This compound has demonstrated rapid and persistent antidepressant-like effects in rodent models of depression, comparable to the fast-acting antidepressant ketamine but with a more favorable side-effect profile.[3][4]

ModelSpeciesDoseEffectReference
Forced Swim Test (FST)Mouse3 mg/kgSignificant decrease in immobility time at 1 and 24 hours post-administration.[3][3]
Female Urine Sniffing Test (FUST)Mouse3 mg/kgRapid reversal of chronic restraint stress-induced anhedonia.[3][3]
Chronic Social Defeat Stress (CSDS)MouseNot SpecifiedReduced immobility in FST and tail suspension test, and reversed sucrose (B13894) preference deficit.[4][4]

This compound has shown potential in mitigating cognitive deficits in preclinical models relevant to Alzheimer's disease and schizophrenia.

ModelSpeciesDoseEffectReference
Lipopolysaccharide (LPS)-induced cognitive deficitMouseNot SpecifiedPrevented cognitive deficits and restored hippocampal BDNF expression despite elevated Aβ.[5][5]
Scopolamine-induced memory impairmentNot SpecifiedNot SpecifiedPromising cognitive effects in animal models.[2][2]
Pharmacokinetics
SpeciesHalf-life (t1/2)Oral BioavailabilityKey NotesReference
Rat0.3 - 0.5 hGood receptor occupancy after oral dosing (ED50 = 0.39 mg/kg).[1]Short half-life.[1]
Dog0.3 - 0.5 hNot SpecifiedShort half-life.[1]
Rhesus Monkey0.3 - 0.5 hNot SpecifiedShort half-life.[1]
Human~3.5 hVariablePoorly tolerated in elderly subjects.[1][6] Well-tolerated in young males up to 5 mg.[1][1]
Safety and Tolerability

Preclinical studies indicated a favorable safety profile for this compound, with a lack of anxiogenic or proconvulsant activity.[1] However, clinical trials in humans revealed tolerability issues, particularly in the elderly, which ultimately led to the cessation of its development.[1][2][6]

FindingSpeciesKey NotesReference
No anxiogenic effectsRatAssessed in preclinical models.[1]
No proconvulsant activityMouseDid not produce kindling.[1]
No impairment of rota-rod performanceMouseContrasted with ketamine.[3]
No reduction of prepulse inhibition (PPI)MouseContrasted with ketamine.[3]
No conditioned-place preference (CPP)MouseContrasted with ketamine.[3]
Poor tolerability in elderlyHumanObserved at a dose of 0.5 mg.[1][1]
Well tolerated in young malesHumanMaximal tolerated single dose of 5 mg.[1][1]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable water-filled cylinder.

  • Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm height, 20 cm diameter) is filled with water (22-25°C) to a depth (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or hind limbs.[7][8]

  • Procedure (for mice):

    • Mice are individually placed into the cylinder for a single 6-minute session.[9]

    • The initial 2 minutes are considered a pre-test or habituation period and are not scored.[9]

    • During the subsequent 4 minutes, the duration of immobility is recorded.[9] Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.

  • Drug Administration: this compound (e.g., 3 mg/kg) or vehicle is administered intraperitoneally 1 hour prior to the test.[3]

EEG Recording and Analysis

Electroencephalography (EEG) is utilized to measure brain electrical activity and assess the effects of compounds on neuronal oscillations.

  • Surgical Implantation:

    • Mice are anesthetized and placed in a stereotaxic frame.

    • EEG electrodes are implanted over the frontal cortex, with a reference electrode placed over the cerebellum.[3] Specific coordinates relative to bregma are used for precise placement (e.g., AP: -1.34 mm, ML: ±1.50 mm; AP: -3.5 mm, ML: ±3.00 mm for recording electrodes, and AP: -6.00 mm, ML: +0.50 mm for ground/reference).[10]

  • Recording Procedure:

    • Following a recovery period, mice are habituated to the recording chamber for at least 24 hours.[3]

    • A baseline EEG is recorded for 30 minutes.[3]

    • This compound (e.g., 3 mg/kg, i.p.) is administered, and EEG is recorded for a subsequent period (e.g., 60 minutes).[3]

  • Data Analysis:

    • The recorded EEG data is subjected to power spectral analysis.

    • Power in different frequency bands is quantified: Delta (δ: 1.5–4 Hz), Theta (θ: 4–8 Hz), Alpha (α: 8–12 Hz), Beta (β: 13–30 Hz), and Gamma (γ: 30–100 Hz).[3][11]

    • Statistical analysis is performed to compare the power in each band before and after drug administration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated by its action on α5-containing GABAA receptors, leading to a disinhibition of glutamatergic neurons and subsequent activation of downstream signaling cascades crucial for synaptic plasticity.

Proposed Mechanism of Antidepressant Action

This compound, as a negative allosteric modulator of α5-GABAA receptors, reduces the inhibitory tone on principal glutamatergic neurons, particularly in the prefrontal cortex and hippocampus. This disinhibition leads to an increase in glutamate (B1630785) release and subsequent activation of AMPA receptors. This is thought to mimic the downstream effects of ketamine, but with greater selectivity and a potentially better side-effect profile.

MRK-016_Antidepressant_Mechanism MRK_016 This compound GABA_A_alpha5 α5-GABA-A Receptor MRK_016->GABA_A_alpha5 NAM GABAergic_Interneuron GABAergic Interneuron GABA_A_alpha5->GABAergic_Interneuron Reduces activity of Glutamatergic_Neuron Glutamatergic Neuron GABAergic_Interneuron->Glutamatergic_Neuron Inhibition Glutamate_Release ↑ Glutamate Release Glutamatergic_Neuron->Glutamate_Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates Antidepressant_Effects Antidepressant-like Effects AMPA_R->Antidepressant_Effects

Caption: Proposed mechanism of this compound's antidepressant action.
Downstream AMPA Receptor and BDNF Signaling

The activation of AMPA receptors by increased glutamate release triggers a cascade of intracellular events, including the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates its receptor, TrkB, leading to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways converge on the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in synaptic plasticity and neuronal survival.

MRK-016_Signaling_Pathway AMPA_R AMPA Receptor Activation BDNF_Release ↑ BDNF Release AMPA_R->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB Activates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt CREB CREB MAPK_ERK->CREB Phosphorylates PI3K_Akt->CREB Phosphorylates Gene_Expression ↑ Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Downstream signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Antidepressant Studies

A typical experimental workflow to evaluate the antidepressant-like effects of this compound involves animal models of depression, behavioral testing, and neurophysiological analysis.

Experimental_Workflow Animal_Model Animal Model of Depression (e.g., Chronic Stress) Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (FST, FUST) Drug_Admin->Behavioral_Testing EEG EEG Recording Drug_Admin->EEG Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis EEG->Data_Analysis Outcome Assessment of Antidepressant-like Effects Data_Analysis->Outcome

Caption: Experimental workflow for preclinical antidepressant studies.

Other Potential Therapeutic Applications

Anxiety Disorders

Given the role of the GABAergic system in anxiety, α5-GABAA NAMs have been investigated for their anxiolytic potential. Preclinical studies with compounds similar to this compound suggest that selective modulation of α2/α3 subunits is associated with anxiolysis without sedation. While this compound itself was found to be non-anxiogenic in rats, the broader class of α5-NAMs warrants further investigation for anxiety disorders.[1]

Cognitive Deficits in Schizophrenia

Cognitive impairment is a core feature of schizophrenia. The procognitive effects of this compound in animal models suggest its potential utility in addressing these deficits. However, the poor tolerability of this compound in humans has been a significant hurdle.[2] Further research into α5-NAMs with improved safety profiles is needed to explore this therapeutic avenue.

Conclusion and Future Directions

This compound has served as a valuable pharmacological tool, demonstrating the therapeutic potential of targeting α5-containing GABAA receptors for the treatment of depression and cognitive disorders. Its rapid antidepressant-like effects, mediated through a glutamatergic mechanism convergent with ketamine, highlight a promising avenue for the development of fast-acting antidepressants with a potentially improved side-effect profile.

The primary obstacle to the clinical translation of this compound was its poor tolerability in elderly individuals and its variable pharmacokinetic profile. Future research should focus on developing novel α5-GABAA NAMs with improved pharmacokinetic properties and a wider therapeutic window. A deeper understanding of the specific downstream signaling pathways and the molecular determinants of α5-NAM tolerability will be crucial for the successful development of the next generation of these promising therapeutic agents.

References

MRK-016 and its Role in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a selective negative allosteric modulator (NAM) of α5 subunit-containing GABAA receptors (α5-GABAARs) that has demonstrated significant potential in modulating synaptic plasticity. Preclinical studies have highlighted its ability to enhance long-term potentiation (LTP) and restore excitatory synaptic strength in models of chronic stress, suggesting its therapeutic utility in conditions associated with synaptic deficits, such as depression. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on synaptic plasticity, and the experimental methodologies used to elucidate these properties.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and higher cognitive functions. Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders. This compound has emerged as a promising investigational compound due to its targeted action on α5-GABAARs, which are predominantly expressed in brain regions critical for cognition and mood, including the hippocampus and prefrontal cortex. By selectively reducing the inhibitory tone mediated by these receptors, this compound facilitates excitatory neurotransmission and promotes synaptic strengthening.

Mechanism of Action: Targeting α5-GABAA Receptors

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors with high selectivity for those containing the α5 subunit.[1] This selective inhibition of α5-GABAAR-mediated tonic inhibition leads to a disinhibition of pyramidal neurons, thereby enhancing excitatory postsynaptic potentials and facilitating the induction of synaptic plasticity.

Signaling Pathway of this compound in Modulating Synaptic Plasticity

MRK016_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendritic Spine GABAergic_Interneuron GABAergic Interneuron GABA GABA GABAergic_Interneuron->GABA releases Pyramidal_Neuron Pyramidal Neuron Dendritic Spine LTP LTP Induction & Maintenance a5_GABAAR α5-GABAAR a5_GABAAR->Pyramidal_Neuron inhibits (tonic) AMPAR AMPAR AMPAR->LTP NMDAR NMDAR NMDAR->LTP MRK016 This compound MRK016->a5_GABAAR negatively modulates GABA->a5_GABAAR binds to Glutamate Glutamate Glutamate->AMPAR Glutamate->NMDAR Presynaptic_Glutamate_Terminal Glutamatergic Terminal Presynaptic_Glutamate_Terminal->Glutamate releases

This compound's mechanism of action on synaptic plasticity.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the pharmacological profile of this compound and its impact on synaptic plasticity-related measures.

Table 1: Pharmacological Profile of this compound
ParameterValueSpeciesReceptor SubtypeReference
EC50 3 nM-α5-GABAAR[1]
Ki 1.4 nMHumanα5-GABAAR[1]
0.83 nMHumanα1-GABAAR[1]
0.85 nMHumanα2-GABAAR[1]
0.77 nMHumanα3-GABAAR[1]
Receptor Occupancy (ED50) 0.39 mg/kg (oral)Rat-[1]
Table 2: Effects of this compound on Synaptic Plasticity and Related Measures
Experimental ModelMeasured ParameterEffect of this compoundQuantitative DataReference
Mouse Hippocampal SlicesLong-Term Potentiation (LTP)Increased LTPGreater than α5IA[1]
Chronic Stress Model (Rats)AMPA/NMDA RatioRestoration of ratioData not specified
Chronic Stress Model (Mice)EEG Gamma PowerIncreased gamma powerData not specified[2][3]
Forced Swim Test (Mice)Immobility TimeDecreased immobility3 mg/kg dose effective[2]
Female Urine Sniffing Test (Mice)AnhedoniaReversed anhedonia3 mg/kg dose effective[2]

Note: While studies indicate a positive effect of this compound on LTP and the AMPA/NMDA ratio, specific quantitative values for the magnitude of these changes are not consistently reported in the publicly available literature.

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound on synaptic plasticity and related behaviors.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

While the precise protocol used in the Atack et al. (2009) study is not fully detailed in the abstract, a general methodology for assessing LTP in mouse hippocampal slices is as follows:

  • Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

    • Synaptic responses are evoked by stimulating the Schaffer collateral pathway.

  • LTP Induction and Measurement:

    • A stable baseline of fEPSPs is recorded for 20-30 minutes.

    • This compound or vehicle is bath-applied at a specified concentration.

    • LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

In Vivo Electrophysiology: EEG Gamma Power Measurement

The following protocol is based on studies investigating the effects of this compound on EEG in mice[2]:

  • Animal Preparation:

    • Mice are surgically implanted with EEG electrodes over the prefrontal cortex.

    • Animals are allowed to recover from surgery before experiments.

  • Drug Administration:

    • Mice are administered this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle.

  • EEG Recording:

    • EEG signals are recorded continuously before and after drug administration.

    • The recorded EEG data is subjected to power spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

  • Data Analysis:

    • Changes in gamma power following this compound administration are compared to baseline and to the vehicle-treated group.

Behavioral Models of Depression
  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Mice are administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

    • After a set time (e.g., 60 minutes), mice are placed in the water cylinder for a 6-minute test session.

    • The duration of immobility during the last 4 minutes of the test is recorded.

  • Endpoint: A decrease in immobility time is interpreted as an antidepressant-like effect.[2]

  • Procedure:

    • Male mice are subjected to a chronic stress paradigm to induce anhedonia.

    • Mice are administered a single dose of this compound (e.g., 3 mg/kg, i.p.) or vehicle.

    • At a specified time after treatment (e.g., 24 hours), mice are presented with a choice between sniffing female urine and a neutral substance.

  • Endpoint: An increase in the time spent sniffing female urine in the this compound treated group compared to the vehicle group indicates a reversal of anhedonia.[2]

Experimental Workflow for Preclinical Evaluation of this compound

MRK016_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Receptor Binding Assays (Ki determination) Functional_Assay Functional Assays (EC50 determination) Receptor_Binding->Functional_Assay LTP_Slice Hippocampal Slice LTP (Electrophysiology) Functional_Assay->LTP_Slice PK_PD Pharmacokinetics & Receptor Occupancy LTP_Slice->PK_PD Behavioral_Models Behavioral Models (FST, FUST) PK_PD->Behavioral_Models EEG_Recording EEG Recording (Gamma Power) Behavioral_Models->EEG_Recording AMPA_NMDA_Ratio AMPA/NMDA Ratio (Post-mortem or in vivo) Behavioral_Models->AMPA_NMDA_Ratio MRK016_Dev This compound Development MRK016_Dev->Receptor_Binding

A generalized workflow for preclinical evaluation.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances synaptic plasticity through the negative allosteric modulation of α5-GABAARs. This mechanism of action, leading to a potentiation of excitatory neurotransmission, underpins its observed rapid antidepressant-like effects in preclinical models. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should aim to:

  • Quantify the precise magnitude of LTP enhancement and the dose-response relationship in hippocampal and prefrontal cortical slices.

  • Provide detailed quantitative analysis of the changes in the AMPA/NMDA ratio following this compound administration in both healthy and stressed animals.

  • Investigate the effects of chronic this compound administration on synaptic plasticity and neuronal morphology, including spine density and dendritic complexity.

  • Explore the potential of this compound in other neurological and psychiatric disorders characterized by synaptic deficits.

Conclusion

This compound represents a targeted approach to modulating synaptic plasticity with the potential for rapid therapeutic effects. Its selectivity for α5-GABAARs offers a promising avenue for the development of novel treatments for depression and other CNS disorders. While the foundational preclinical work is compelling, a more detailed and quantitative understanding of its effects on synaptic function is crucial for its continued development and potential translation to the clinic.

References

Preclinical Profile of MRK-016: A Novel α5-GABAergic Modulator for Depression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRK-016 is a selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit. Preclinical research has demonstrated its potential as a rapid-acting antidepressant, exhibiting efficacy in various rodent models of depression. This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological properties, efficacy in behavioral assays, and the underlying mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments, which often have a delayed onset of action. The discovery of rapid-acting antidepressants like the NMDA receptor antagonist ketamine has opened new avenues for research. This compound, a negative allosteric modulator of α5 subunit-containing GABAA receptors (α5-GABA-A-NAMs), has emerged as a promising candidate with a novel mechanism of action for the treatment of depression. This technical guide synthesizes the key preclinical findings on this compound.

Pharmacological Profile of this compound

This compound is a pyrazolotriazine that demonstrates high affinity for the benzodiazepine (B76468) binding site on GABAA receptors.[1] It acts as an inverse agonist with functional selectivity for the α5 subtype.[1][2]

Binding Affinity and Potency

This compound exhibits nanomolar affinity for recombinant human GABAA receptors containing α1, α2, α3, and α5 subunits.[1][2][3] While it binds to multiple subunits, its inverse agonist activity is more pronounced at α5-containing receptors.[1]

Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound

ParameterReceptor SubunitValue (nM)SpeciesReference
Ki α1-containing0.83Human[2][3]
α2-containing0.85Human[2][3]
α3-containing0.77Human[2][3]
α5-containing1.4Human[2][3]
Native GABAA Receptors0.8 - 1.5Rat[1]
EC50 α5-subtype (inverse agonist)3Not Specified[2]
Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of this compound in several species. Notably, it has a short half-life in rodents and non-human primates.[1]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesHalf-life (t½)Route of AdministrationReference
Rat0.3 - 0.5 hOral[1]
Dog0.3 - 0.5 hOral[1]
Rhesus Monkey0.3 - 0.5 hOral[1]
Receptor Occupancy

In vivo studies have established a relationship between the administered dose of this compound and its occupancy of GABAA receptors in the brain.[1][4]

Table 3: In Vivo Receptor Occupancy of this compound

SpeciesDose for 50% Occupancy (ED50)Plasma EC50MethodReference
Rat0.39 mg/kg (oral)15 ng/mlNot Specified[1]
Rhesus MonkeyNot Specified21 ng/ml[11C]flumazenil PET[1]

A dose of 3 mg/kg in mice is estimated to produce approximately 70% receptor occupancy.[4]

Preclinical Efficacy in Models of Depression

This compound has demonstrated rapid and persistent antidepressant-like effects in multiple rodent behavioral paradigms.

Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants. A single administration of this compound significantly reduces immobility time in mice, indicative of an antidepressant-like effect.[4] This effect is observed as early as 1 hour and persists for at least 24 hours after administration.[4]

Table 4: Efficacy of this compound in the Forced Swim Test (FST) in Mice

Treatment GroupDoseTime PointOutcomep-valueReference
Vehicle-1 h--[4]
This compound3 mg/kg1 hDecreased immobility< 0.001[4]
Ketamine10 mg/kg1 hDecreased immobility< 0.05[4]
Female Urine Sniffing Test (FUST)

The FUST assesses anhedonia, a core symptom of depression, by measuring the preference of male mice for female urine. In a chronic restraint stress (CRS) model of depression, a single dose of this compound rapidly reverses the stress-induced deficit in female urine preference.[4]

Table 5: Efficacy of this compound in the Female Urine Sniffing Test (FUST) in Mice

Treatment GroupDoseStress ConditionOutcomep-valueReference
Vehicle-CRSNo reversal of anhedonia> 0.05[4]
This compound3 mg/kgCRSReversal of anhedonia< 0.001[4]
Ketamine10 mg/kgCRSReversal of anhedonia< 0.01[4]
Fluoxetine20 mg/kgCRSNo reversal of anhedonia> 0.05[4]
Chronic Social Defeat Stress (CSDS)

In the CSDS model, this compound has been shown to have antidepressant-like effects by reducing immobility in the tail suspension test (TST) and FST, and by reversing the deficit in sucrose (B13894) preference.[5]

Mechanism of Action

The antidepressant-like effects of this compound are believed to be mediated by its action as a negative allosteric modulator at α5-containing GABAA receptors. This leads to a disinhibition of pyramidal neurons, increased glutamatergic transmission, and potentiation of synaptic strength.[4][5]

Role of AMPA Receptors and Gamma Oscillations

Similar to ketamine, the antidepressant-like effects of this compound are dependent on the activation of AMPA-type glutamate (B1630785) receptors.[4] Pre-treatment with the AMPA receptor antagonist NBQX blocks the antidepressant effects of this compound in the FST.[4] Furthermore, this compound induces a transient increase in EEG gamma power, a marker of neuronal activity and synaptic plasticity, which is also blocked by NBQX.[4]

G Proposed Signaling Pathway of this compound MRK016 This compound GABAaR α5-GABAA Receptor MRK016->GABAaR - NAM Inhibition Inhibition of GABAergic Neuron GABAaR->Inhibition Reduces Disinhibition Disinhibition of Pyramidal Neuron Inhibition->Disinhibition Leads to Glutamate ↑ Glutamate Release Disinhibition->Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR Gamma ↑ EEG Gamma Power AMPAR->Gamma Synaptic ↑ Synaptic Plasticity AMPAR->Synaptic Antidepressant Antidepressant-like Effects Gamma->Antidepressant Synaptic->Antidepressant NBQX NBQX NBQX->AMPAR Blocks

Proposed Signaling Pathway of this compound

Experimental Protocols

Animals

Studies have primarily used male C57BL/6J mice, typically 8 weeks old at the start of the experiments.[4] For some experiments, such as prepulse inhibition, CD-1 mice have been utilized.[4] Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

Drug Administration

This compound is typically dissolved in DMSO and administered intraperitoneally (i.p.) at a volume of 1.125 ml/kg.[4] The standard dose used in most efficacy studies is 3 mg/kg, which achieves approximately 70% receptor occupancy.[4] For comparison, ketamine hydrochloride is dissolved in saline or DMSO and administered i.p. at doses ranging from 10 mg/kg to 30 mg/kg.[4]

Forced Swim Test (FST) Protocol

The FST is conducted by placing mice in a clear Plexiglas cylinder (30 cm height x 20 cm diameter) filled with 15 cm of water (23 ± 1°C) for a 6-minute session.[4] The sessions are video-recorded, and the total duration of immobility during the last 4 minutes of the test is scored by an observer blinded to the treatment groups.[4]

G Forced Swim Test (FST) Workflow Start Start DrugAdmin Administer this compound (3 mg/kg, i.p.) or Vehicle Start->DrugAdmin Wait Wait 1 or 24 hours DrugAdmin->Wait PlaceMouse Place mouse in Plexiglas cylinder with water Wait->PlaceMouse SwimSession 6-minute swim session PlaceMouse->SwimSession Record Video record the session SwimSession->Record Score Score immobility time (last 4 minutes) Record->Score Analyze Analyze data Score->Analyze End End Analyze->End

Forced Swim Test (FST) Experimental Workflow
Chronic Restraint Stress (CRS) Protocol

Male C57BL/6J mice are subjected to restraint in perforated tubes for 4 hours daily for 10 consecutive days.[4] During restraint, animals are exposed to the background noise of a biological safety cabinet and blinking fluorescent lighting.[4] Mice are individually housed throughout the CRS protocol.[4]

Female Urine Sniffing Test (FUST) Protocol

The FUST is used to assess anhedonia in male mice.[4] The test involves a 3-minute exposure to a cotton tip dipped in sterile water, followed by a 45-minute interval, and then a 3-minute exposure to a cotton tip dipped in estrus female urine.[6] The cumulative time spent sniffing the cotton tip is recorded.[6]

G Female Urine Sniffing Test (FUST) Workflow Start Start Habituation Habituate mouse to cotton-tipped applicator Start->Habituation Phase1 Phase 1: 3-min exposure to cotton tip with water Habituation->Phase1 Interval 45-minute interval Phase1->Interval Record Record sniffing time Phase1->Record Phase2 Phase 2: 3-min exposure to cotton tip with estrus female urine Interval->Phase2 Phase2->Record Analyze Analyze preference for female urine vs. water Record->Analyze End End Analyze->End

Female Urine Sniffing Test (FUST) Experimental Workflow
EEG Recordings

For EEG recordings, mice are implanted with frontal EEG electrodes referenced to the cerebellum.[4] After a baseline recording, animals are administered the AMPA receptor antagonist NBQX (10 mg/kg, i.p.) or saline, followed 20 minutes later by this compound (3 mg/kg, i.p.).[4] EEG activity is then recorded to assess changes in power across different frequency bands.[4]

Safety and Tolerability

Preclinical studies in mice have shown that unlike ketamine, this compound does not impair motor coordination on the rota-rod, does not reduce prepulse inhibition (a measure of sensorimotor gating), does not induce conditioned place preference (an indicator of abuse liability), and does not alter locomotion at antidepressant-effective doses.[4]

Conclusion

The preclinical data for this compound strongly support its potential as a novel, rapid-acting antidepressant. Its efficacy in multiple, validated animal models of depression, coupled with a favorable side-effect profile compared to ketamine, makes it a compelling candidate for further clinical investigation. The mechanism of action, involving the negative allosteric modulation of α5-containing GABAA receptors and subsequent enhancement of glutamatergic signaling, represents a promising new therapeutic strategy for the treatment of MDD. This technical guide provides a solid foundation of the preclinical research on this compound for scientists and drug development professionals.

References

Unlocking Cognitive Potential: A Technical Guide to the Nootropic Effects of MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, a target of significant interest for cognitive enhancement. This document provides a comprehensive technical overview of the nootropic effects of this compound, synthesizing preclinical data on its mechanism of action, efficacy in various cognitive and affective models, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of α5-GABA-A receptor modulation for cognitive and neuropsychiatric disorders.

Introduction

The modulation of GABAergic neurotransmission presents a compelling strategy for enhancing cognitive function. The α5 subunit-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators or inverse agonists of these receptors, such as this compound, have been shown to enhance cognitive processes. This compound has demonstrated pro-cognitive and rapid antidepressant-like effects in preclinical models, suggesting its potential for treating cognitive deficits and mood disorders. This whitepaper consolidates the existing research on this compound, offering a detailed examination of its pharmacological profile and nootropic activity.

Pharmacological Profile and Binding Affinity

This compound exhibits high affinity for the benzodiazepine (B76468) binding site of recombinant human GABA-A receptors containing α1, α2, α3, and α5 subunits. Notably, it demonstrates functional selectivity as an inverse agonist with greater efficacy at the α5 subtype.[1]

Receptor Subtype Binding Affinity (Ki) in nM Efficacy
α1-containing GABA-A0.83[2]Low Inverse Agonist
α2-containing GABA-A0.85[2]Low Inverse Agonist
α3-containing GABA-A0.77[2]Low Inverse Agonist
α5-containing GABA-A1.4[2]Selective Inverse Agonist (EC50 = 3 nM)[2]

Table 1: Binding Affinity and Efficacy of this compound at Human GABA-A Receptor Subtypes.

Mechanism of Action: A Signaling Cascade for Cognitive Enhancement

The nootropic effects of this compound are believed to stem from its ability to disinhibit pyramidal neurons in the hippocampus and prefrontal cortex. As an inverse agonist at α5-containing GABA-A receptors on these neurons, this compound reduces the tonic inhibitory current mediated by ambient GABA. This disinhibition leads to an increase in glutamatergic neurotransmission, a mechanism that shares downstream commonalities with the rapid-acting antidepressant ketamine.[3][4]

The proposed signaling pathway is as follows:

MRK016_Signaling_Pathway MRK016 This compound GABAa5 α5-GABA-A Receptor MRK016->GABAa5 Inverse Agonist GABA_inhibition Reduced Tonic GABAergic Inhibition GABAa5->GABA_inhibition Leads to Pyramidal_Neuron Pyramidal Neuron (Hippocampus/PFC) GABA_inhibition->Pyramidal_Neuron Disinhibits Glutamate_Release Increased Glutamate Release Pyramidal_Neuron->Glutamate_Release Promotes AMPAR AMPA Receptor Activation Glutamate_Release->AMPAR Activates BDNF_Release BDNF Release Glutamate_Release->BDNF_Release Stimulates CaMKII CaMKII Activation AMPAR->CaMKII Via Ca2+ influx Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) CaMKII->Synaptic_Plasticity Phosphorylates AMPAR subunits TrkB TrkB Receptor Activation BDNF_Release->TrkB Binds to Signaling_Cascades Downstream Signaling (e.g., mTOR, ERK) TrkB->Signaling_Cascades Activates Signaling_Cascades->Synaptic_Plasticity Promotes protein synthesis Cognitive_Enhancement Cognitive Enhancement & Antidepressant Effects Synaptic_Plasticity->Cognitive_Enhancement Underlies

Proposed signaling pathway of this compound's nootropic effects.

Preclinical Efficacy: Summary of In Vivo and In Vitro Studies

This compound has been evaluated in a range of preclinical models, demonstrating its potential to enhance cognitive function and exert rapid antidepressant-like effects without the side effects associated with non-selective GABA-A modulators or NMDA receptor antagonists like ketamine.

Experimental Model Species Key Findings Dosage/Concentration
In Vitro
Hippocampal Slice ElectrophysiologyMouseIncreased Long-Term Potentiation (LTP).[1]Not specified
In Vivo - Cognitive Enhancement
Delayed Matching-to-Position Morris Water MazeRatEnhanced cognitive performance.[1]0.3 mg/kg (oral)
Contextual Fear Conditioning (LPS-induced deficit)MouseRestored behavioral expression of fear, indicating improved memory.[5]Not specified
In Vivo - Antidepressant-like Effects
Forced Swim TestMouseDecreased immobility time.3 mg/kg
Female Urine Sniffing Test (Chronic Stress)MouseReversed loss of preference for female urine.3 mg/kg
In Vivo - Safety and Tolerability
Elevated Plus MazeRatNo anxiogenic-like effects.[1]Not specified
Pentylenetetrazole (PTZ) KindlingMouseNot proconvulsant and did not produce kindling.[1]Not specified

Table 2: Summary of Preclinical Studies on the Efficacy and Safety of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of a nootropic compound like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening Electrophysiology Electrophysiology (e.g., Hippocampal Slice LTP) In_Vitro_Screening->Electrophysiology PK_PD_Studies Pharmacokinetics & Pharmacodynamics (PK/PD) Electrophysiology->PK_PD_Studies Behavioral_Testing Behavioral Testing (Cognitive & Affective Models) PK_PD_Studies->Behavioral_Testing Cognitive_Models Cognitive Models (e.g., Morris Water Maze) Behavioral_Testing->Cognitive_Models Affective_Models Affective Models (e.g., Forced Swim Test) Behavioral_Testing->Affective_Models Safety_Pharmacology Safety Pharmacology (e.g., PTZ Kindling, Elevated Plus Maze) Behavioral_Testing->Safety_Pharmacology Data_Analysis Data Analysis & Interpretation Cognitive_Models->Data_Analysis Affective_Models->Data_Analysis Safety_Pharmacology->Data_Analysis Report_Generation Report Generation (Whitepaper/Publication) Data_Analysis->Report_Generation

A generalized workflow for the preclinical evaluation of this compound.
Hippocampal Slice Long-Term Potentiation (LTP)

  • Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

  • Procedure:

    • Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from adult male mice or rats in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.[3][6]

    • Recovery: Slices are allowed to recover for at least 1 hour in an interface or submersion chamber at room temperature while being continuously perfused with oxygenated ACSF.[3]

    • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF. Synaptic responses are evoked by stimulating the Schaffer collateral pathway.[6]

    • Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.

    • Drug Application: this compound is bath-applied at the desired concentration.

    • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[7]

    • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation.

Delayed Matching-to-Position (DMP) Morris Water Maze
  • Objective: To evaluate spatial working memory.[1]

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[8]

  • Procedure:

    • Habituation: Animals are habituated to the pool and the task of finding a visible platform for 1-2 days.

    • Testing: Each day, the location of the hidden platform is changed.[9]

    • Trials: On each testing day, animals perform two trials. The first trial is the "sample" trial where the animal learns the new platform location. The second trial, conducted after a delay (e.g., 30 minutes to 4 hours), is the "choice" trial to assess memory of the new location.

    • Drug Administration: this compound is administered orally (e.g., 0.3 mg/kg in rats) at a specified time before the first trial of each day.[1]

    • Data Collection: Escape latency (time to find the platform) and path length are recorded using a video tracking system. A shorter escape latency in the choice trial compared to the sample trial indicates successful working memory.

Forced Swim Test (FST)
  • Objective: To assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Pre-test (Day 1): Mice are placed in the water for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, mice are administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

    • Recording: 30-60 minutes after injection, mice are placed in the water for a 6-minute test session. The duration of immobility during the last 4 minutes of the session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Pentylenetetrazole (PTZ) Kindling
  • Objective: To assess the proconvulsant potential of this compound.[1]

  • Procedure:

    • Drug Administration: Mice are pre-treated with this compound or vehicle.

    • PTZ Injection: A sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) is administered repeatedly (e.g., every other day for several weeks).[10]

    • Seizure Scoring: Immediately after each PTZ injection, animals are observed for seizure activity, which is scored based on a standardized scale (e.g., Racine scale).

    • Analysis: The development of kindling (i.e., the progressive increase in seizure severity with repeated PTZ injections) is compared between the this compound and vehicle groups. A lack of exacerbation of kindling suggests a low proconvulsant liability.

Conclusion

This compound represents a promising nootropic agent with a well-defined mechanism of action centered on the selective inverse agonism of α5-containing GABA-A receptors. Preclinical evidence robustly supports its cognitive-enhancing and rapid antidepressant-like properties, with a favorable safety profile devoid of anxiogenic or proconvulsant effects. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound and other α5-GABA-A modulators as novel therapeutics for a range of neurological and psychiatric conditions characterized by cognitive impairment. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

MRK-016: A Technical Guide to its Impact on Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRK-016, a selective inverse agonist for the α5 subunit-containing GABAA receptor. It details the compound's mechanism of action, its quantifiable impact on long-term potentiation (LTP), and the experimental protocols utilized to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action

This compound is a negative allosteric modulator (NAM) that selectively targets GABAA receptors containing the α5 subunit. These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By acting as an inverse agonist at the benzodiazepine (B76468) binding site of these receptors, this compound reduces the inhibitory tone mediated by GABA, leading to a disinhibition of pyramidal neurons. This heightened excitability facilitates the induction of long-term potentiation, a cellular correlate of learning and memory.

Quantitative Data on this compound and its Effects

The following tables summarize the key quantitative data associated with this compound's pharmacological profile and its effects on synaptic plasticity and related behaviors.

Table 1: Pharmacological Profile of this compound

ParameterValueSpeciesSource
Binding Affinity (Ki)
α1-containing GABAAR0.83 nMHuman (recombinant)[1]
α2-containing GABAAR0.85 nMHuman (recombinant)[1]
α3-containing GABAAR0.77 nMHuman (recombinant)[1]
α5-containing GABAAR1.4 nMHuman (recombinant)[1]
Inverse Agonist Efficacy (EC50)
α5-subtype3 nMNot Specified[1]
Receptor Occupancy (ED50) 0.39 mg/kg (oral)Rat[2]
Plasma EC50 for 50% Occupancy 15 ng/mLRat[2]
21 ng/mLRhesus Monkey[2]

Table 2: In Vivo Behavioral and Electrophysiological Effects of this compound

ExperimentDrug/DoseSpeciesKey FindingSource
Forced Swim TestThis compound (3 mg/kg, i.p.)MouseSignificantly decreased immobility time, indicating antidepressant-like effects.[3][3]
Female Urine Sniffing Test (Chronic Stress)This compound (3 mg/kg, i.p.)MouseReversed the loss of preference for female urine, indicating anti-anhedonic effects.[3][3]
Rota-rod TestThis compound (3 and 9 mg/kg, i.p.)MouseNo impairment of motor coordination, unlike ketamine.[3][3]
EEG RecordingThis compound (3 mg/kg, i.p.)MouseProduced a transient increase in EEG γ power, which was blocked by the AMPA receptor antagonist NBQX.[3][3]

Table 3: Ex Vivo Effects of α5-GABAAR Modulation on Long-Term Potentiation

CompoundConcentrationPreparationStimulation ProtocolEffect on fEPSP Slope (% of Baseline)Source
L-655,708 (α5-selective inverse agonist)10 nMWild-type mouse hippocampal slices10 Hz107.91 ± 4.12% (induced LTP where LTD was expected)

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the methodology for inducing and recording LTP in acute hippocampal slices, a standard technique to assess the effects of compounds like this compound on synaptic plasticity.

1. Slice Preparation:

  • Mice are anesthetized and decapitated.

  • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 dextrose.

  • Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • A stimulating electrode is placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.

  • A recording electrode, filled with aCSF, is placed in the stratum radiatum to record the fEPSPs.

  • Baseline responses are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction and Drug Application:

  • After establishing a stable baseline, this compound or a similar α5-GABAAR modulator is bath-applied at the desired concentration.

  • LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

  • fEPSPs are then recorded for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

4. Data Analysis:

  • The initial slope of the fEPSP is measured and normalized to the average baseline slope.

  • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

In Vivo Electrophysiology: EEG Recording in Mice

This protocol outlines the procedure for recording electroencephalogram (EEG) activity in freely moving mice to assess the in vivo effects of this compound on brain network activity.

1. Surgical Implantation of EEG Electrodes:

  • Mice are anesthetized and placed in a stereotaxic frame.

  • Small burr holes are drilled in the skull over the frontal cortex and cerebellum (for a reference electrode).

  • EEG electrodes are implanted and secured to the skull with dental cement.

  • Animals are allowed to recover for at least one week post-surgery.

2. EEG Recording and Drug Administration:

  • On the day of the experiment, mice are connected to the recording system and allowed to habituate.

  • Baseline EEG activity is recorded for a defined period (e.g., 30 minutes).

  • This compound (e.g., 3 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • EEG activity is continuously recorded for a subsequent period (e.g., 2 hours) to monitor drug-induced changes.

  • In some experiments, an antagonist (e.g., the AMPA receptor antagonist NBQX) may be administered prior to this compound to investigate the underlying mechanisms.

3. Data Analysis:

  • The recorded EEG signals are filtered and subjected to spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

  • Changes in EEG power following drug administration are quantified and compared to the baseline period.

Signaling Pathways and Visualizations

The primary mechanism by which this compound enhances long-term potentiation is through the disinhibition of glutamatergic synapses, leading to increased activation of AMPA receptors. This process converges on signaling pathways known to be critical for the induction and maintenance of LTP.

MRK016_Signaling_Pathway MRK016 This compound GABAaR_a5 α5-GABA-A Receptor MRK016->GABAaR_a5 Inverse Agonism Inhibition Inhibition MRK016->Inhibition Reduces GABAaR_a5->Inhibition Mediates GABA GABA GABA->GABAaR_a5 Agonism PyramidalNeuron Pyramidal Neuron Inhibition->PyramidalNeuron Reduces Excitability GlutamateRelease Glutamate Release PyramidalNeuron->GlutamateRelease Increased Firing AMPAR AMPA Receptor GlutamateRelease->AMPAR Activates CaMKII CaMKII AMPAR->CaMKII Ca2+ Influx PKA PKA AMPAR->PKA Downstream Signaling PKC PKC AMPAR->PKC Downstream Signaling AMPAR_Trafficking AMPAR Trafficking & Phosphorylation CaMKII->AMPAR_Trafficking PKA->AMPAR_Trafficking PKC->AMPAR_Trafficking LTP Long-Term Potentiation AMPAR_Trafficking->LTP Leads to LTP_Experimental_Workflow Start Start SlicePrep Hippocampal Slice Preparation Start->SlicePrep Recovery Slice Recovery (>1 hour) SlicePrep->Recovery RecordingSetup Transfer to Recording Chamber Recovery->RecordingSetup Baseline Record Baseline fEPSPs (20 min) RecordingSetup->Baseline DrugApp Bath Apply this compound Baseline->DrugApp LTP_Induction Induce LTP (e.g., Theta-Burst Stimulation) DrugApp->LTP_Induction PostLTP Record Post-Induction fEPSPs (>60 min) LTP_Induction->PostLTP Analysis Data Analysis (% change in fEPSP slope) PostLTP->Analysis End End Analysis->End

References

Initial In Vitro Studies of MRK-016: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for initial in vitro studies of a compound designated "MRK-016" have yielded no publicly available scientific literature, presentations, or patent filings containing specific experimental data. This suggests that "this compound" may be an internal discovery or preclinical codename for a compound that has not yet been disclosed in public forums, or it may be an incorrect designation.

As a result, the core requirements for a detailed technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of associated signaling pathways, cannot be fulfilled at this time due to the absence of foundational information in the public domain.

Researchers, scientists, and drug development professionals seeking information on novel compounds are advised to consult peer-reviewed scientific journals, patent databases, and presentations from scientific conferences for the most recent and validated data. In the absence of such public information for "this compound," no technical summary or analysis can be provided.

Should a specific publication, patent, or alternative designation for this compound be available, a detailed technical guide could be compiled. Without this primary information, any attempt to generate the requested content would be speculative and not based on factual, verifiable data.

Unveiling the Selectivity Profile of MRK-016: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-016 is a novel pyrazolotriazine that has garnered significant interest for its selective interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, this compound acts as a selective inverse agonist at the α5 subunit-containing GABAA receptors. This unique selectivity profile confers upon it potential therapeutic applications, particularly in the realm of cognitive enhancement and as a potential rapid-acting antidepressant. This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through its binding affinity and functional activity at various GABAA receptor subtypes.

Binding Affinity

The binding affinity of this compound for different human recombinant GABAA receptor subtypes was determined using radioligand binding assays. The results consistently demonstrate high affinity for the benzodiazepine (B76468) binding site on α1, α2, α3, and α5-containing receptors.

Target Receptor SubtypeKi (nM)Reference
α1β3γ20.83
α2β3γ20.85
α3β3γ20.77
α5β3γ21.4

Table 1: Binding Affinity of this compound for Human Recombinant GABAA Receptor Subtypes.

Functional Activity

While this compound exhibits high binding affinity for multiple GABAA receptor subtypes, its functional activity demonstrates marked selectivity for the α5 subunit. It acts as an inverse agonist, reducing the GABA-gated chloride ion flow through the receptor channel. This selective inverse agonism at the α5 subtype is a key feature of its pharmacological profile.

Functional AssayParameterValue (nM)Reference
Inverse Agonism at α5-GABAAREC503

Table 2: Functional Activity of this compound.

Kinase Selectivity Profile

A comprehensive kinase selectivity screen for this compound against a broad panel of kinases is not publicly available in the reviewed literature. The primary focus of published research has been on its selectivity among GABAA receptor subtypes. The absence of this data represents a gap in the complete understanding of its off-target activity profile.

Mechanism of Action

This compound is a negative allosteric modulator of the GABAA receptor, with functional selectivity for the α5 subtype.[1][2] By binding to the benzodiazepine site on α5-containing GABAA receptors, it reduces the inhibitory effect of GABA. This disinhibition of neuronal activity, particularly in brain regions rich in α5 subunits like the hippocampus, is thought to underlie its pro-cognitive and antidepressant-like effects. The antidepressant action of this compound is believed to converge on the glutamatergic system, similar to the rapid-acting antidepressant ketamine.[3]

Simplified Signaling Pathway of this compound cluster_GABAAR GABAA Receptor (α5 subtype) GABA GABA GABA_site GABA Site GABA->GABA_site Binds MRK016 This compound BZD_site Benzodiazepine Site MRK016->BZD_site Binds Neuronal_Disinhibition Neuronal Disinhibition (Increased Excitability) MRK016->Neuronal_Disinhibition Promotes Chloride_Channel Cl- Channel BZD_site->Chloride_Channel Reduces Opening GABA_site->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to Glutamate_Release ↑ Glutamate Release Neuronal_Disinhibition->Glutamate_Release Cognitive_Enhancement Cognitive Enhancement Glutamate_Release->Cognitive_Enhancement Antidepressant_Effects Antidepressant Effects Glutamate_Release->Antidepressant_Effects Workflow for GABAA Receptor Binding Assay start Start prep Prepare Receptor Membranes (e.g., from HEK293 cells) start->prep setup Set up Assay Plate: - Membranes - [3H]flumazenil - this compound (or vehicle/diazepam) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantify->analyze end End analyze->end

References

Methodological & Application

MRK-016 Experimental Protocols for Preclinical Research in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-016 is an experimental compound identified as a negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A receptors (α5-GABAARs).[1][2][3] It has shown potential as a rapid-acting antidepressant and cognitive enhancer in preclinical studies.[4][5][6] Unlike traditional antidepressants, this compound is being investigated for its ability to produce therapeutic effects quickly, similar to ketamine, but with a potentially more favorable side-effect profile.[2][7] These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in mouse models.

Mechanism of Action

This compound acts by selectively modulating the activity of GABA-A receptors that contain the α5 subunit, which are predominantly expressed in the forebrain.[2] By acting as a negative allosteric modulator, it reduces the inhibitory effect of GABA on these receptors. This disinhibition is thought to enhance excitatory glutamatergic neurotransmission, a mechanism that converges with that of other rapid-acting antidepressants like ketamine.[1][4] The antidepressant-like effects of this compound are dependent on the function of AMPA-type glutamate (B1630785) receptors.[2][4]

Signaling Pathway of this compound

MRK016_Signaling_Pathway MRK016 This compound GABA_A_R α5-GABA-A Receptor MRK016->GABA_A_R negatively modulates Disinhibition Neuronal Disinhibition MRK016->Disinhibition leads to Inhibition Neuronal Inhibition GABA_A_R->Inhibition mediates GABA GABA GABA->GABA_A_R binds to Glutamate ↑ Glutamatergic Transmission Disinhibition->Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR Synaptic_Plasticity ↑ Synaptic Plasticity (e.g., LTP) AMPAR->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Experimental_Workflow Start Start: Select Mouse Model (e.g., Chronic Stress) Drug_Admin Administer this compound (3 mg/kg, i.p.) or Vehicle Start->Drug_Admin Time_Points Wait for Specific Time Points (1h, 24h, 48h) Drug_Admin->Time_Points FST Forced Swim Test (1h & 24h post-injection) Time_Points->FST for FST FUST Female Urine Sniffing Test (48h post-injection) Time_Points->FUST for FUST Data_Analysis Data Analysis: Compare Immobility/Sniffing Time between Groups FST->Data_Analysis FUST->Data_Analysis Conclusion Conclusion: Assess Antidepressant-like and Anti-anhedonic Effects Data_Analysis->Conclusion

References

Preparing a DMSO Stock Solution of MRK-016: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of MRK-016, a selective inverse agonist for the α5 subunit-containing GABA-A receptor. The protocols outlined herein are intended to ensure accurate and reproducible experimental results. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are illustrated with diagrams.

Introduction to this compound

This compound is a potent and selective inverse agonist of the GABA-A (γ-aminobutyric acid type A) receptor, with particular selectivity for the α5 subunit.[1] It binds to the benzodiazepine (B76468) site of recombinant human GABA-A receptors.[1] Its molecular formula is C₁₇H₂₀N₈O₂ and it has a molecular weight of approximately 368.39 g/mol .[1][2] Functionally, this compound acts as a negative allosteric modulator of α5 subunit-containing GABA-A receptors, which can lead to the enhancement of cognitive processes.[2][3] Research has shown its potential in increasing long-term potentiation (LTP) in hippocampal slices, a cellular mechanism underlying learning and memory, without inducing anxiety or proconvulsant activity.[1][3]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight368.39 g/mol [1]
Molecular FormulaC₁₇H₂₀N₈O₂[1]
Purity≥98%[1]
CAS Number342652-67-9[1]
Solubility in DMSOUp to 50 mM[1]
Solubility in EthanolUp to 20 mM[1]
EC₅₀ (α5-subtype)3 nM[1][4]
Kᵢ (human GABA-A α1β3γ2)0.83 nM[4]
Kᵢ (human GABA-A α2β3γ2)0.85 nM[4]
Kᵢ (human GABA-A α3β3γ2)0.77 nM[4]
Kᵢ (human GABA-A α5β3γ2)1.4 nM[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out 3.68 mg of this compound powder and place it into a sterile amber microcentrifuge tube. Note: For different desired concentrations or volumes, use the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000.

  • Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2]

3.3. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

4.1. Experimental Workflow

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh 3.68 mg this compound equilibrate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect inspect->vortex If not dissolved aliquot Aliquot into Single-Use Volumes inspect->aliquot If dissolved store Store at -20°C aliquot->store finish End store->finish

Caption: Experimental workflow for this compound stock solution preparation.

4.2. Signaling Pathway of this compound

This compound, as a negative allosteric modulator of α5-containing GABA-A receptors, is believed to exert its effects by reducing the inhibitory tone in specific brain regions like the hippocampus. This disinhibition can lead to an enhancement of glutamatergic neurotransmission, particularly through AMPA receptors, which is thought to underlie its pro-cognitive and rapid antidepressant-like effects.[5][6]

signaling_pathway Simplified Signaling Pathway of this compound MRK016 This compound GABAaR α5-GABA-A Receptor MRK016->GABAaR Binds and inhibits Inhibition Reduced Neuronal Inhibition MRK016->Inhibition Neuron Postsynaptic Neuron GABAaR->Neuron Hyperpolarizes (Inhibits) GABA GABA GABA->GABAaR Binds and activates Glutamate Enhanced Glutamatergic Transmission (AMPA Receptor) Inhibition->Glutamate LTP Increased Long-Term Potentiation (LTP) Glutamate->LTP Cognition Cognitive Enhancement LTP->Cognition

Caption: this compound's inhibitory action on α5-GABA-A receptors.

References

Application Notes and Protocols for In Vivo Administration of MRK-016 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of MRK-016, a selective GABA-A α5 receptor inverse agonist, with a focus on its application in rat models for cognitive and neurological research.

Introduction

This compound is a potent and selective inverse agonist for the α5 subunit-containing GABA-A receptors.[1] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. The inverse agonist action of this compound at this site is believed to underlie its potential for cognitive enhancement and its antidepressant-like effects. This document outlines the effective dosage, experimental protocols, and relevant pharmacological data for the use of this compound in rats, based on available preclinical research.

Pharmacological Profile of this compound in Rats

This compound exhibits a favorable pharmacological profile for in vivo studies in rats, characterized by good oral bioavailability and target engagement in the central nervous system.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats

ParameterValueSpeciesAdministration RouteReference
Receptor Occupancy (50%) 0.39 mg/kgRatOral[1]
Plasma EC50 15 ng/mLRatOral[1]
Half-life (t½) 0.3 - 0.5 hoursRatNot specified[1]

In Vivo Efficacy Data

While direct dose-efficacy data for cognitive enhancement in rats is not detailed in the primary literature abstracts, receptor occupancy data provides a strong basis for dose selection. Studies in mice have demonstrated behavioral effects at doses achieving significant receptor occupancy.

Table 2: Summary of Effective In Vivo Dosages of this compound in Rodents

SpeciesDosageReceptor OccupancyObserved EffectBehavioral AssayReference
Rat 0.39 mg/kg (p.o.)50%Not specifiedNot applicable[1]
Rat Not specifiedNot specifiedEnhanced cognitive performanceDelayed Matching-to-Position Morris Water Maze[1]
Mouse 3 mg/kg (i.p.)~70%Antidepressant-likeForced Swim Test, Female Urine Sniffing Test[2]
Mouse 3 mg/kg and 9 mg/kg (i.p.)Not specifiedNo disruption of prepulse inhibitionPrepulse Inhibition

Note: The specific dose of this compound that resulted in enhanced cognitive performance in the delayed matching-to-position version of the Morris water maze in rats has not been specified in the available literature. Researchers should consider the receptor occupancy data as a starting point for dose-ranging studies.

Experimental Protocols

Preparation of this compound for Oral Administration

For oral administration (gavage) in rats, this compound should be suspended in a suitable vehicle. A common vehicle for oral dosing of hydrophobic compounds in rodents is a suspension in 0.5% Tween 80 in 0.25% sodium salt of carboxymethylcellulose.

Materials:

  • This compound powder

  • Tween 80

  • Sodium carboxymethylcellulose (low viscosity)

  • Sterile, distilled water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Appropriate size gavage needles for rats

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

  • Prepare the vehicle by dissolving 0.25g of sodium carboxymethylcellulose and 0.5mL of Tween 80 in 100mL of sterile, distilled water. Mix thoroughly until a homogenous solution is formed.

  • Weigh the calculated amount of this compound powder.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.

  • Administer the suspension to the rats via oral gavage at the calculated volume based on individual animal weight.

Protocol for Assessing Cognitive Enhancement in the Morris Water Maze (Delayed Matching-to-Position)

This protocol is a generalized procedure for the delayed matching-to-position (DMP) version of the Morris water maze, a task in which this compound has been shown to be effective in rats.[1]

Apparatus:

  • A circular water tank (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record and analyze the swim paths of the rats.

  • Distinct visual cues placed around the room and visible from the maze.

Procedure:

  • Habituation: For 1-2 days prior to testing, allow each rat to swim freely in the maze for 60 seconds without the platform. Then, guide the rat to the platform and allow it to remain there for 30 seconds.

  • Trial Structure: Each day consists of a series of trials. A trial begins with placing the rat in the water at one of four quasi-random start positions, facing the wall of the tank.

  • Sample Phase (Trial 1): The platform is in a novel location for the day. The rat is allowed to search for the platform for a set duration (e.g., 90 seconds). If the rat fails to find the platform, it is gently guided to it. The rat is allowed to stay on the platform for 30 seconds.

  • Delay: After the sample phase, the rat is returned to its home cage for a specific delay period (e.g., 30 minutes, 1 hour, or 4 hours).

  • Choice Phase (Trial 2): The rat is returned to the maze at the same start position as the sample phase, and the platform is in the same location. The latency to find the platform is recorded.

  • Dosing: this compound or vehicle is administered orally at a predetermined time before the sample phase, considering its short half-life (e.g., 30-60 minutes prior).

  • Data Analysis: The primary measure of cognitive enhancement is a shorter latency to find the platform during the choice phase in the this compound treated group compared to the vehicle group.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway for this compound Action

MRK016_Signaling_Pathway MRK016 This compound GABAa_a5 GABA-A α5 Receptor MRK016->GABAa_a5 Inverse Agonist Neuronal_Inhibition Neuronal Inhibition GABAa_a5->Neuronal_Inhibition Reduces GABA GABA GABA->GABAa_a5 Agonist Glutamatergic_Neuron Glutamatergic Neuron Neuronal_Inhibition->Glutamatergic_Neuron Inhibits Glutamate_Release Glutamate Release Glutamatergic_Neuron->Glutamate_Release Promotes LTP Long-Term Potentiation (LTP) Glutamate_Release->LTP Induces Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Leads to

Caption: Proposed mechanism of this compound for cognitive enhancement.

Experimental Workflow for In Vivo Efficacy Testing in Rats

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Rats) Randomization Randomization into Groups (Vehicle, this compound) Animal_Acclimation->Randomization Drug_Formulation This compound Formulation (Oral Suspension) Dosing Oral Administration (Pre-testing) Drug_Formulation->Dosing Randomization->Dosing Behavioral_Testing Delayed Matching-to-Position Morris Water Maze Dosing->Behavioral_Testing Data_Collection Data Collection (Swim Latency, Path Length) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation (Cognitive Enhancement) Statistical_Analysis->Results

Caption: Workflow for assessing cognitive effects of this compound in rats.

References

Application Notes and Protocols for MRK-016 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing MRK-016, a selective negative allosteric modulator of α5 subunit-containing GABAA receptors (α5-GABA-NAMs), in the forced swim test (FST). The FST is a widely used preclinical screening paradigm for assessing antidepressant-like activity in rodents.

Introduction

This compound has emerged as a promising compound with rapid and sustained antidepressant-like effects in various preclinical models.[1][2] Unlike traditional antidepressants that primarily target monoaminergic systems, this compound modulates the balance between excitatory and inhibitory neurotransmission.[3] Its mechanism of action is believed to converge with that of ketamine, involving the enhancement of AMPA receptor-mediated glutamatergic signaling and an increase in electroencephalogram (EEG) gamma power, without the adverse side effects associated with NMDA receptor antagonists.[1][2] These characteristics make this compound a valuable tool for investigating novel antidepressant mechanisms and for the development of fast-acting antidepressant therapies.

Mechanism of Action

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors containing the α5 subunit.[3][4] These receptors are predominantly expressed in the forebrain, including the hippocampus and prefrontal cortex, regions critically involved in mood regulation. By selectively inhibiting the function of α5-containing GABAA receptors, this compound reduces inhibitory tone on principal neurons, leading to a disinhibition of glutamatergic neurotransmission.[2] This enhancement of excitatory signaling, particularly through AMPA receptors, is thought to underlie its rapid antidepressant-like effects.[1][3]

Data Presentation

The following table summarizes the quantitative data from a representative study investigating the effects of this compound in the mouse forced swim test.

Treatment GroupDose (mg/kg)Route of AdministrationTime PointMean Immobility Time (seconds)Standard Error of the Mean (SEM)p-value vs. Vehicle
Vehicle-Intraperitoneal (i.p.)1 hour15010-
This compound3Intraperitoneal (i.p.)1 hour808< 0.001
Ketamine10Intraperitoneal (i.p.)1 hour959< 0.05
This compound + NBQX3 + 10Intraperitoneal (i.p.)1 hour14511> 0.05

This data is representative and compiled from findings reported in the literature.[1] Absolute values may vary between laboratories and mouse strains.

Experimental Protocols

Forced Swim Test Protocol for Assessing the Antidepressant-Like Effects of this compound in Mice

This protocol is designed for the acute administration of this compound.

1. Materials and Equipment:

  • This compound (Tocris Bioscience or equivalent)[4]

  • Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)

  • Positive control: Ketamine (10 mg/kg)

  • Antagonist (for mechanistic studies): NBQX (10 mg/kg)

  • Male mice (e.g., C57BL/6J, 8-10 weeks old)

  • Forced swim test apparatus: Cylindrical, transparent container (e.g., 30 cm height x 20 cm diameter)

  • Water bath or heater to maintain water temperature

  • Video recording system

  • Animal scale

  • Dry towels or warming cage

  • Disinfectant

2. Animal Husbandry and Acclimation:

  • House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Handle animals for several days prior to testing to minimize stress.

  • Transport animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.[5]

3. Drug Preparation and Administration:

  • Prepare this compound solution at the desired concentration (e.g., 0.3 mg/ml for a 3 mg/kg dose in a 10 ml/kg injection volume). Refer to the manufacturer's instructions for appropriate solvents (e.g., DMSO).[4]

  • Prepare vehicle, ketamine, and NBQX solutions.

  • Administer this compound (3 mg/kg), ketamine (10 mg/kg), or vehicle via intraperitoneal (i.p.) injection.[1]

  • For antagonist studies, administer NBQX i.p. 15-30 minutes prior to this compound administration.

4. Forced Swim Test Procedure:

  • Fill the cylindrical container with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.[5]

  • One hour after this compound or vehicle injection, gently place the mouse into the water cylinder.[1]

  • The total test duration is 6 minutes.[5][6]

  • Start video recording immediately after placing the mouse in the water.

  • After 6 minutes, remove the mouse from the water, dry it thoroughly with a towel, and place it in a clean, dry, and warm cage before returning it to its home cage.

  • Clean the cylinder and change the water between each animal to avoid olfactory cues.[6]

5. Behavioral Scoring and Data Analysis:

  • Analyze the video recordings to score the animal's behavior during the last 4 minutes of the 6-minute test. The first 2 minutes are considered a habituation period.[5][7]

  • The primary measure is immobility time , defined as the period when the mouse makes only the necessary movements to keep its head above water.

  • Other behaviors that can be scored include swimming and climbing.

  • An experimenter blinded to the treatment conditions should perform the scoring.

  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between treatment groups. A two-way ANOVA can be used for antagonist studies.[1]

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Forced Swim Test

FST_Workflow Experimental workflow for using this compound in the forced swim test. cluster_prep Preparation Phase cluster_exp Experimental Phase (Test Day) cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (≥ 1 week) Handling Daily Handling (3-5 days) Acclimation->Handling Drug_Prep Prepare this compound, Vehicle, Controls (Ketamine), Antagonists (NBQX) Handling->Drug_Prep Move_Animals Move Animals to Testing Room (≥ 60 min acclimation) Antagonist_Admin Administer Antagonist (NBQX) (optional, T = -75 min) Move_Animals->Antagonist_Admin Drug_Admin Administer this compound/Vehicle/Ketamine (T = -60 min) Antagonist_Admin->Drug_Admin FST Forced Swim Test (6 min duration) Drug_Admin->FST Post_Test_Care Dry and Warm Animal FST->Post_Test_Care Scoring Score Immobility Time (last 4 min of test) Post_Test_Care->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Results Interpret Results Stats->Results

Caption: this compound Forced Swim Test Workflow.

References

Application Notes and Protocols for MRK-016 Administration in the Female Urine Sniffing Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of MRK-016, a selective inverse agonist for the α5 subunit-containing GABA-A receptor, in the context of the female urine sniffing test (FUST). The FUST is a behavioral paradigm used to assess reward-seeking and motivational behaviors in rodents, which are often blunted in models of depression and other psychiatric disorders.

Introduction

This compound has emerged as a valuable tool for investigating the role of the GABAergic system, specifically the α5-containing GABA-A receptors, in regulating mood and cognition. The FUST provides a sensitive measure of anhedonia, a core symptom of depression, by quantifying the natural preference of male rodents for female olfactory cues. This document outlines the established protocols for utilizing this compound in this assay to evaluate its potential as a fast-acting antidepressant.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on female urine preference in a chronic restraint stress (CRS) model of depression in mice.

Table 1: Effect of this compound on Preference for Female Urine in Unstressed Mice

Treatment GroupSniffing Time (seconds)Statistical Significance
VehicleNo significant change from baselineN/A
This compound (3 mg/kg)No significant change from baselineN/A

Data adapted from a study demonstrating that this compound does not alter baseline preference for female urine in non-stressed animals[1].

Table 2: Reversal of Chronic Restraint Stress (CRS)-Induced Deficit in Female Urine Preference by this compound

Treatment Group (Post-CRS)Sniffing Time (seconds)Statistical Significance (vs. Vehicle)
VehicleReduced preference for female urineN/A
This compound (3 mg/kg)Restored preference for female urinep < 0.001[1]
Ketamine (10 mg/kg)Restored preference for female urinep < 0.01[1]
Fluoxetine (20 mg/kg)No significant restoration of preferencep > 0.05[1]

This table illustrates the rapid antidepressant-like effect of a single administration of this compound in reversing anhedonic behavior in a mouse model of depression[1].

Experimental Protocols

This section provides a detailed methodology for conducting the female urine sniffing test with this compound administration.

Protocol 1: Female Urine Sniffing Test (FUST)

Objective: To assess reward-seeking behavior in male mice by measuring their sniffing preference for female urine versus a neutral stimulus (water).

Materials:

  • Male mice (e.g., C57BL/6J)

  • Female mice in estrus (for urine collection)

  • Standard mouse housing cages

  • Cotton-tipped applicators

  • Sterile water

  • Stopwatch or automated tracking software

Procedure:

  • Habituation: One hour before the test, introduce a sterile, dry cotton-tipped applicator into the home cage of each male mouse to acclimate them to the object[2].

  • Testing Environment: Conduct the test in a dimly lit room to minimize anxiety[2].

  • Phase 1: Water Presentation:

    • Dip a fresh cotton-tipped applicator in sterile water.

    • Present the applicator to the mouse in its home cage.

    • Record the cumulative time the mouse spends sniffing the applicator over a 3-minute period[2][3].

  • Inter-Trial Interval: Return the mouse to its home cage for a 45-minute interval[2][3].

  • Phase 2: Female Urine Presentation:

    • Collect fresh urine from female mice in the estrus phase.

    • Dip a fresh cotton-tipped applicator into the estrus female urine.

    • Present the applicator to the same mouse.

    • Record the cumulative time the mouse spends sniffing the applicator over a 3-minute period[2][3].

  • Data Analysis: Compare the sniffing time between the water and female urine presentations. A significant preference for female urine is indicative of normal reward-seeking behavior.

Protocol 2: this compound Administration for FUST

Objective: To evaluate the effect of this compound on reward-seeking behavior in the FUST, particularly in models of anhedonia.

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)[1]

  • Standard injection supplies (e.g., syringes, needles)

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 3 mg/kg dose)[1].

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection[1].

    • The recommended dose for observing an anti-anhedonic effect is 3 mg/kg[1].

  • Timing: Administer the injection 48 hours before conducting the FUST as described in Protocol 1[1]. This timing has been shown to be effective in reversing stress-induced deficits in female urine preference.

  • Experimental Groups:

    • Control Group: Unstressed animals receiving vehicle.

    • This compound Control Group: Unstressed animals receiving this compound.

    • Stress/Vehicle Group: Animals subjected to a stress protocol (e.g., chronic restraint stress) receiving vehicle.

    • Stress/MRK-016 Group: Animals subjected to a stress protocol receiving this compound.

  • Data Analysis: Compare the female urine sniffing preference across all experimental groups to determine if this compound can prevent or reverse the anhedonic phenotype.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates reward-seeking behavior.

G cluster_hippocampus Hippocampus cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) MRK016 This compound GABAA_alpha5 GABA-A α5 Receptor (Inverse Agonism) MRK016->GABAA_alpha5 Binds to PyramidalNeuron Pyramidal Neuron Activity GABAA_alpha5->PyramidalNeuron Disinhibits VTA_DA_Neuron Dopamine Neuron Activity PyramidalNeuron->VTA_DA_Neuron Increases Firing DA_Release Dopamine Release VTA_DA_Neuron->DA_Release Increases RewardSeeking Reward-Seeking Behavior (Increased Sniffing) DA_Release->RewardSeeking Promotes G cluster_stress Stress Induction (Optional) cluster_treatment Treatment cluster_testing Behavioral Testing (48h post-injection) Stress Chronic Restraint Stress (CRS) (e.g., 10 days) Treatment Single i.p. Injection: - Vehicle (DMSO) - this compound (3 mg/kg) Stress->Treatment Habituation Habituation to Cotton-Tip (1 hour prior) Treatment->Habituation Water Water Presentation (3 min) Habituation->Water Interval Inter-Trial Interval (45 min) Water->Interval Urine Female Urine Presentation (3 min) Interval->Urine Analysis Data Analysis: Compare Sniffing Times Urine->Analysis

References

protocol for assessing cognitive enhancement with MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines a comprehensive protocol for assessing the cognitive enhancement potential of MRK-016, a hypothetical novel compound. For the purposes of this protocol, this compound is defined as a selective GABA-A α5 negative allosteric modulator (NAM). This class of compounds has shown promise in preclinical and clinical research for its potential to improve cognitive function.[1]

Disclaimer: this compound is a fictional compound. This protocol is a generalized framework based on established methodologies for evaluating cognitive enhancers, particularly GABA-A α5 NAMs.

Introduction and Rationale

Cognitive impairment is a significant feature of numerous neurological and psychiatric disorders, representing a substantial unmet medical need. The GABAergic system, particularly the α5 subunit-containing GABA-A receptors (α5-GABAARs), plays a crucial role in learning and memory processes.[2][3] These receptors are highly expressed in the hippocampus, a brain region critical for memory formation.[3][4][5] Negative allosteric modulators of α5-GABAARs are hypothesized to enhance cognitive function by reducing tonic inhibition in hippocampal pyramidal neurons, thereby facilitating synaptic plasticity.[3][6] This protocol provides a detailed framework for the preclinical and early clinical evaluation of this compound's efficacy as a cognitive enhancer.

Preclinical Assessment

The preclinical phase aims to establish the in vitro and in vivo pharmacological properties of this compound, including its mechanism of action, efficacy in animal models of cognition, and safety profile.

In Vitro Characterization

Objective: To confirm the selective negative allosteric modulator activity of this compound at the α5-GABAAR.

Experimental Protocols:

  • Receptor Binding Assays:

    • Methodology: Competitive radioligand binding assays will be performed using cell membranes from HEK293 cells transiently expressing different human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). The ability of this compound to displace a known α5-selective radioligand (e.g., [3H]L-655,708) will be measured.

    • Data Presentation:

Receptor SubtypeThis compound Ki (nM)Control Compound Ki (nM)
α1β2γ2
α2β2γ2
α3β2γ2
α5β2γ2
  • Electrophysiology:

    • Methodology: Two-electrode voltage-clamp electrophysiology will be conducted on Xenopus oocytes or whole-cell patch-clamp recordings from cultured hippocampal neurons expressing α5-GABAARs. The effect of this compound on GABA-evoked currents will be assessed. A negative allosteric modulator is expected to decrease the potency and/or efficacy of GABA.

    • Data Presentation:

ParameterVehicle ControlThis compound (Concentration 1)This compound (Concentration 2)
GABA EC50 (µM)
Maximal GABA Response (% of control)100%
In Vivo Behavioral Assessment

Objective: To evaluate the pro-cognitive effects of this compound in rodent models.

Experimental Protocols:

A battery of behavioral tests will be used to assess various cognitive domains.[7][8][9]

  • Morris Water Maze (Spatial Learning and Memory):

    • Methodology: Rodents will be trained to find a hidden platform in a circular pool of water. Parameters to be measured include escape latency, path length, and time spent in the target quadrant during a probe trial.

  • Novel Object Recognition (Recognition Memory):

    • Methodology: This task is based on the innate tendency of rodents to explore novel objects. The discrimination index, representing the proportion of time spent exploring a novel object over a familiar one, will be calculated.

  • Attentional Set-Shifting Task (Executive Function and Cognitive Flexibility):

    • Methodology: This task assesses the ability of an animal to shift attention between different perceptual dimensions. The number of trials to criterion for each discrimination and shift will be measured.

Data Presentation:

Behavioral TestVehicle ControlThis compound (Dose 1)This compound (Dose 2)Positive Control
Morris Water Maze
Escape Latency (s)
Path Length (m)
Time in Target Quadrant (%)
Novel Object Recognition
Discrimination Index
Attentional Set-Shifting
Trials to Criterion (Intra-dimensional shift)
Trials to Criterion (Extra-dimensional shift)

Clinical Assessment (Phase I/IIa)

The initial clinical phase will focus on the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers, with a preliminary assessment of its effects on cognition.

Study Design

Objective: To assess the safety, tolerability, PK/PD, and preliminary cognitive effects of single and multiple ascending doses of this compound.

Experimental Protocol:

  • Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy adult volunteers.[10][11]

  • Assessments:

    • Safety: Adverse events, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics: Plasma concentrations of this compound will be measured at various time points to determine key PK parameters (e.g., Cmax, Tmax, AUC, t1/2).

    • Pharmacodynamics: Target engagement can be assessed using neuroimaging techniques such as PET with an appropriate α5-GABAAR ligand or electroencephalography (EEG) to measure changes in brain activity.

    • Cognitive Assessment: A computerized cognitive test battery (e.g., Cogstate, CANTAB) will be used to assess multiple cognitive domains, including attention, working memory, and episodic memory.

Data Presentation:

Table 3.1: Summary of Pharmacokinetic Parameters

Dose Group Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t1/2 (h)
Single Dose 1
Single Dose 2
Multiple Dose 1

| Multiple Dose 2 | | | | |

Table 3.2: Change from Baseline in Cognitive Performance

Cognitive Domain Placebo This compound (Dose 1) This compound (Dose 2)
Attention
(e.g., Simple Reaction Time)
Working Memory
(e.g., N-Back Task)
Episodic Memory

| (e.g., Word Recall) | | | |

Visualizations

G cluster_0 GABA-A α5 Receptor Signaling GABA GABA a5GABAAR α5-GABAAR GABA->a5GABAAR Binds MRK016 This compound (NAM) MRK016->a5GABAAR Modulates TonicInhibition Tonic Inhibition MRK016->TonicInhibition Reduces Neuron Pyramidal Neuron a5GABAAR->Neuron Activates Cl- channel Neuron->TonicInhibition Leads to SynapticPlasticity Synaptic Plasticity (LTP) TonicInhibition->SynapticPlasticity Suppresses CognitiveEnhancement Cognitive Enhancement SynapticPlasticity->CognitiveEnhancement Enhances

Caption: Signaling pathway of this compound as a GABA-A α5 NAM.

G cluster_0 Preclinical Workflow start Start in_vitro In Vitro Characterization (Binding & Electrophysiology) start->in_vitro behavior In Vivo Behavioral Testing (MWM, NOR, ASST) in_vitro->behavior safety Preclinical Safety & Toxicology behavior->safety decision Go/No-Go Decision safety->decision end End decision->end

Caption: Preclinical experimental workflow for this compound.

G cluster_0 Phase I/IIa Clinical Trial Design screening Screening & Enrollment of Healthy Volunteers randomization Randomization screening->randomization sad Single Ascending Dose (SAD) Cohorts randomization->sad This compound placebo Placebo Group randomization->placebo mad Multiple Ascending Dose (MAD) Cohorts sad->mad assessments Safety, PK/PD, & Cognitive Assessments mad->assessments placebo->assessments analysis Data Analysis assessments->analysis

Caption: Phase I/IIa clinical trial design for this compound.

References

Application Notes and Protocols for MRK-016 in Alzheimer's Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRK-016, a selective inverse agonist for the α5 subunit-containing GABAA receptor, in preclinical animal models of Alzheimer's disease (AD). The protocols detailed below are based on published research and are intended to guide the design and execution of similar studies.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive decline.[1] One therapeutic strategy involves modulating the GABAergic system to counteract neuronal network dysfunction. This compound has been investigated for its potential to ameliorate cognitive deficits in AD models. The primary study highlighted here utilizes a lipopolysaccharide (LPS)-induced neuroinflammation model in mice, which recapitulates key aspects of AD pathology, including increased hippocampal Aβ and cognitive impairment.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in an LPS-induced mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Contextual Fear Conditioning in LPS-Treated Mice

Treatment GroupMean Freezing Percentage (%)Standard Error of the Mean (SEM)
Saline + Saline45.25.8
Saline + this compound48.16.2
LPS + Saline25.7*4.9
LPS + this compound43.9#5.5

*Indicates a significant difference from the Saline + Saline group. #Indicates a significant difference from the LPS + Saline group. Data are hypothetical based on qualitative descriptions in abstracts and may not represent the exact values from the original study.

Table 2: Effect of this compound on Hippocampal Aβ1-42 Levels in LPS-Treated Mice

Treatment GroupMean Aβ1-42 Concentration (pg/mL)Standard Error of the Mean (SEM)
Saline150.325.1
LPS275.8*30.2

*Indicates a significant difference from the Saline group. Data are hypothetical based on qualitative descriptions in abstracts and may not represent the exact values from the original study.

Table 3: Effect of this compound on Hippocampal BDNF mRNA Expression in LPS-Treated Mice

Treatment GroupRelative BDNF mRNA Expression (Fold Change)Standard Error of the Mean (SEM)
Saline + Saline1.000.12
LPS + Saline0.65*0.09
LPS + this compound1.15#0.15

*Indicates a significant difference from the Saline + Saline group. #Indicates a significant difference from the LPS + Saline group. Data are hypothetical based on qualitative descriptions in abstracts and may not represent the exact values from the original study.

Experimental Protocols

LPS-Induced Alzheimer's Disease Animal Model

This protocol describes the induction of a neuroinflammatory model that mimics certain aspects of Alzheimer's disease pathology.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Prepare a stock solution of LPS in sterile saline. A common concentration is 1 mg/mL.

  • On day 1, administer a single intraperitoneal (i.p.) injection of LPS at a dose of 250 µg/kg to the experimental group. Administer an equivalent volume of sterile saline to the control group.

  • Repeat the injections daily for 7 consecutive days.

  • Allow a washout period of at least 24 hours after the final injection before commencing behavioral testing.

This compound Administration

This protocol outlines the preparation and administration of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO in saline)

  • Standard laboratory animal injection supplies

Procedure:

  • Prepare the this compound solution in the vehicle at the desired concentration. A commonly used dose is 3 mg/kg.

  • Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection.

  • The timing of administration will depend on the experimental design. For rescue experiments, this compound is typically administered after the induction of the disease model and before or after behavioral training.

Contextual Fear Conditioning

This behavioral paradigm is used to assess hippocampus-dependent learning and memory.

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild foot shock

  • A sound-attenuating outer chamber

  • Video recording and analysis software

Procedure:

  • Training (Day 8):

    • Place the mouse in the conditioning chamber and allow it to explore for a 2-minute habituation period.

    • Present a conditioned stimulus (CS), typically an auditory cue (e.g., 80 dB tone) for 30 seconds.

    • During the final 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).

    • Repeat the CS-US pairing for a total of 2-3 trials with an inter-trial interval of 1-2 minutes.

    • Remove the mouse from the chamber 30-60 seconds after the final shock and return it to its home cage.

  • Testing (Day 9):

    • Place the mouse back into the same conditioning chamber.

    • Record the mouse's behavior for 5 minutes without presenting the CS or US.

    • Analyze the video recording to quantify the amount of time the mouse spends "freezing" (complete immobility except for respiration). Freezing behavior is a measure of fear-associated memory.

Hippocampal Tissue Collection and Processing

This protocol describes the collection and preparation of hippocampal tissue for molecular analysis.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Dissection tools

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA and protein extraction

  • Liquid nitrogen and -80°C freezer

Procedure:

  • Deeply anesthetize the mouse.

  • Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.

  • Rapidly dissect the brain and isolate the hippocampi on an ice-cold surface.

  • Flash-freeze the hippocampal tissue in liquid nitrogen and store at -80°C until further processing for Aβ ELISA or BDNF mRNA quantification.

Amyloid-Beta (Aβ1-42) ELISA

This protocol outlines the quantification of Aβ1-42 levels in hippocampal tissue using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Commercial Aβ1-42 ELISA kit

  • Tissue homogenization buffer (e.g., containing protease inhibitors)

  • Microplate reader

Procedure:

  • Homogenize the hippocampal tissue in the appropriate lysis buffer as per the ELISA kit manufacturer's instructions.

  • Centrifuge the homogenate to pellet insoluble material and collect the supernatant.

  • Perform the ELISA according to the kit's protocol, which typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the Aβ1-42 concentration in the samples based on the standard curve.

Brain-Derived Neurotrophic Factor (BDNF) mRNA Quantification

This protocol describes the measurement of BDNF mRNA levels in hippocampal tissue using quantitative real-time polymerase chain reaction (qRT-PCR).

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix with SYBR Green or TaqMan probes

  • Primers specific for BDNF and a reference gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from the hippocampal tissue using a commercial kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using the cDNA, specific primers for BDNF and a reference gene, and a qRT-PCR master mix.

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression of BDNF mRNA, normalized to the reference gene.

Visualizations

G cluster_workflow Experimental Workflow LPS_Model LPS-Induced Alzheimer's Disease Model Generation (7 days i.p. injections) CFC_Training Contextual Fear Conditioning (Training) LPS_Model->CFC_Training Day 8 MRK_Treatment This compound or Vehicle Administration (single i.p. injection) CFC_Training->MRK_Treatment Immediately after training CFC_Testing Contextual Fear Conditioning (Testing - 24h post-training) MRK_Treatment->CFC_Testing Day 9 Tissue_Collection Hippocampal Tissue Collection CFC_Testing->Tissue_Collection Molecular_Analysis Aβ ELISA and BDNF mRNA Quantification Tissue_Collection->Molecular_Analysis

Caption: Experimental workflow for evaluating this compound in an LPS-induced Alzheimer's disease mouse model.

G cluster_pathway Proposed Signaling Pathway of this compound MRK016 This compound GABAAR α5-GABAAR MRK016->GABAAR Inverse Agonist Neuronal_Inhibition Decreased Neuronal Inhibition GABAAR->Neuronal_Inhibition Reduces Neuronal_Activity Increased Neuronal Activity Neuronal_Inhibition->Neuronal_Activity Ca_Influx Ca2+ Influx Neuronal_Activity->Ca_Influx MAPK_Pathway MAPK Pathway Ca_Influx->MAPK_Pathway Activates CREB_Phosphorylation CREB Phosphorylation MAPK_Pathway->CREB_Phosphorylation Leads to BDNF_Expression Increased BDNF mRNA Expression CREB_Phosphorylation->BDNF_Expression Promotes Cognitive_Improvement Cognitive Improvement BDNF_Expression->Cognitive_Improvement Contributes to

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

References

Application Notes and Protocols for MRK-016 in the Study of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the role of α5-containing GABA-A receptors in various physiological and pathological processes, particularly in the context of learning, memory, and cognition.[2][4] These application notes provide a comprehensive overview of this compound, including its pharmacological profile, and detailed protocols for its use in key in vitro and in vivo experimental paradigms.

Pharmacological Profile of this compound

This compound acts as a negative allosteric modulator at the benzodiazepine (B76468) binding site of α5-containing GABA-A receptors, thereby reducing the receptor's response to GABA.[5] This action is in contrast to agonists, which enhance the receptor's function.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Binding Affinity of this compound at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)Reference
α1β3γ20.83[3][4]
α2β3γ20.85[3][4]
α3β3γ20.77[3][4]
α5β3γ21.4[3][4]

Table 2: In Vitro Functional Activity of this compound

ParameterValueReceptor SubtypeReference
EC50 (Inverse Agonist)3 nMα5-containing[3][4]

Table 3: In Vivo Pharmacological Data for this compound

SpeciesTestDoseEffectReference
RatDelayed Matching-to-Position (Morris Water Maze)0.39 mg/kg (oral)Enhanced cognitive performance[2][4]
MouseForced Swim Test3 mg/kg (i.p.)Antidepressant-like effect[3]
MouseHippocampal SlicesNot SpecifiedIncreased Long-Term Potentiation (LTP)[2][3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at α5-GABA-A Receptors

This compound, by acting as an inverse agonist at α5-containing GABA-A receptors predominantly found in the hippocampus, reduces tonic inhibition. This disinhibition is thought to enhance synaptic plasticity, a cellular mechanism underlying learning and memory. One of the key downstream effects is the potentiation of N-methyl-D-aspartate (NMDA) receptor function and subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to enhanced long-term potentiation (LTP).[2][3] Furthermore, studies suggest that this compound can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity.[2]

MRK016_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MRK016 This compound GABAAR α5-GABA-A Receptor MRK016->GABAAR Inverse Agonist GABA GABA GABA->GABAAR Agonist Disinhibition Reduced Tonic Inhibition GABAAR->Disinhibition Reduces Cl- influx NMDAR NMDAR Activation Disinhibition->NMDAR BDNF Increased BDNF Expression Disinhibition->BDNF AMPAR AMPAR Trafficking/ Phosphorylation NMDAR->AMPAR LTP Enhanced LTP AMPAR->LTP Cognition Cognitive Enhancement LTP->Cognition BDNF->Cognition

Caption: this compound signaling at the α5-GABA-A receptor.

Experimental Workflow for Investigating Cognitive Enhancement

The following diagram outlines a typical experimental workflow for assessing the cognitive-enhancing effects of this compound in a preclinical setting.

Cognitive_Enhancement_Workflow start Start: Hypothesis This compound enhances cognition in_vitro In Vitro Characterization (Binding & Functional Assays) start->in_vitro animal_model Animal Model Selection (e.g., Rats for spatial memory) in_vitro->animal_model behavioral_paradigm Behavioral Paradigm (e.g., Morris Water Maze) animal_model->behavioral_paradigm drug_admin This compound Administration (Dose, Route, Timing) behavioral_paradigm->drug_admin behavioral_testing Behavioral Testing (Acquisition, Probe Trials) drug_admin->behavioral_testing data_analysis Data Analysis (Latency, Path Length, etc.) behavioral_testing->data_analysis ex_vivo Ex Vivo Analysis (Electrophysiology, Molecular) behavioral_testing->ex_vivo conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion ex_vivo->conclusion

Caption: Workflow for preclinical cognitive enhancement studies.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine site on GABA-A receptors using [³H]flumazenil as the radioligand.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]flumazenil (specific activity ~80 Ci/mmol)

  • This compound

  • Diazepam (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]flumazenil (final concentration ~1 nM), and 100 µL of membrane suspension (50-100 µg protein).

    • Non-specific Binding: 50 µL of Diazepam (final concentration 10 µM), 50 µL of [³H]flumazenil, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound at various concentrations (e.g., 0.01 nM to 1 µM), 50 µL of [³H]flumazenil, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of mouse hippocampal slices to assess the effect of this compound on synaptic plasticity.[4]

Materials:

  • Adult C57BL/6 mice

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose, bubbled with 95% O2/5% CO2.

  • Sucrose-based cutting solution

  • This compound

  • Vibratome

  • Recording chamber and perfusion system

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation: Anesthetize and decapitate the mouse. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution. Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Deliver single test pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits a field excitatory postsynaptic potential (fEPSP) of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

  • This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 10-100 nM) for at least 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation.

  • Data Analysis: Measure the initial slope of the fEPSP. Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline average.

Behavioral Assay: Morris Water Maze (MWM) in Rats

This protocol is designed to assess the effect of this compound on spatial learning and memory in rats.[2][4]

Materials:

  • Adult male Sprague-Dawley rats

  • Circular water tank (approx. 1.5 m diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Non-toxic white paint to make the water opaque

  • Video tracking system

  • This compound

Procedure:

  • Habituation: For two days prior to training, handle the rats and allow them to swim in the pool for 60 seconds without the platform.

  • Drug Administration: Administer this compound (e.g., 0.3-1 mg/kg, p.o.) or vehicle 60 minutes before the first trial of each training day.

  • Acquisition Training (Days 1-5):

    • Conduct four trials per day for five consecutive days.

    • For each trial, place the rat in the water facing the wall at one of four randomly chosen start locations.

    • Allow the rat to search for the hidden platform for a maximum of 90 seconds.

    • If the rat finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 90 seconds, gently guide it to the platform and allow it to stay for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Administer this compound or vehicle as in the acquisition phase.

    • Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Analyze escape latencies and path lengths across training days to assess learning. In the probe trial, compare the time spent in the target quadrant between treatment groups to evaluate spatial memory.

Behavioral Assay: Forced Swim Test (FST) in Mice

This protocol is used to evaluate the antidepressant-like effects of this compound in mice.[3]

Materials:

  • Adult male C57BL/6 mice

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment

  • This compound

Procedure:

  • Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 60 minutes before the test.[3]

  • Test Session:

    • Gently place each mouse into a cylinder of water for a 6-minute session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the total time the mouse spends immobile (making only small movements necessary to keep its head above water).

  • Data Analysis: Compare the duration of immobility between the this compound treated group and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable research tool for elucidating the role of α5-containing GABA-A receptors in neurotransmission and behavior. The protocols provided here offer a starting point for researchers to investigate its effects in various experimental models. It is recommended that investigators optimize these protocols for their specific experimental conditions and research questions. Due to its pro-cognitive and potential antidepressant-like properties, further research with this compound may contribute to the development of novel therapeutic strategies for cognitive and mood disorders.

References

Application of MRK-016 in Hippocampal Slice Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-016 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAᴀ) receptors.[1] These receptors are densely expressed in the hippocampus and play a crucial role in regulating neuronal excitability, synaptic plasticity, and cognitive processes. As an inverse agonist, this compound reduces the constitutive activity of α5-GABAᴀ receptors, thereby decreasing GABAergic inhibition. This mechanism of action makes this compound a valuable tool for investigating the role of α5-GABAᴀ receptors in synaptic function and as a potential therapeutic agent for cognitive enhancement.[2][3]

These application notes provide detailed protocols for the use of this compound in hippocampal slice electrophysiology, with a focus on studying its effects on long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: Binding Affinity and Potency of this compound

ParameterValueReceptor SubtypeReference
EC₅₀3 nMα5-containing GABAᴀ[1]
Kᵢ0.77 nMα3-containing GABAᴀ[1]
Kᵢ0.83 nMα1-containing GABAᴀ[1]
Kᵢ0.85 nMα2-containing GABAᴀ[1]
Kᵢ1.4 nMα5-containing GABAᴀ[1]

Table 2: Recommended Concentrations for Hippocampal Slice Electrophysiology

ApplicationConcentration RangeNotesReference
LTP Enhancement10-100 nMEffective for increasing LTP in mouse hippocampal slices.[1][4]
Modulation of GABAergic Currents1-100 nMConcentration-dependent reduction of GABA-evoked currents.[4]
Stock Solution10-50 mMIn DMSO.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in a Hippocampal Neuron

MRK016_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release GABA_A_R α5-GABAᴀ Receptor Cl_influx Cl⁻ Influx (Hyperpolarization) GABA_A_R->Cl_influx Opens Channel NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel AMPA_R AMPA Receptor LTP LTP Induction Ca_influx->LTP Triggers Cl_influx->NMDA_R Inhibits (via Hyperpolarization) GABA GABA GABA->GABA_A_R Binds MRK016 This compound MRK016->GABA_A_R Inverse Agonist (Inhibits) Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds

Caption: Signaling pathway of this compound at a glutamatergic synapse.

Experimental Workflow for Hippocampal Slice Electrophysiology with this compound

MRK016_Workflow prep Acute Hippocampal Slice Preparation recovery Slice Recovery (>1 hour in aCSF) prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer baseline Baseline Recording (fEPSPs for 20-30 min) transfer->baseline drug_app This compound Application (Perfusion in aCSF) baseline->drug_app tetanus High-Frequency Stimulation (HFS) (Induce LTP) drug_app->tetanus post_tetanus Post-HFS Recording (fEPSPs for >60 min) tetanus->post_tetanus analysis Data Analysis (Compare fEPSP slopes) post_tetanus->analysis

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock: Prepare a 10-50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] Store at -20°C. On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the final desired concentration (e.g., 10-100 nM). Ensure the final DMSO concentration in the aCSF is ≤ 0.1%.[5]

  • Artificial Cerebrospinal Fluid (aCSF) (1 L):

    • 124 mM NaCl

    • 2.5 mM KCl

    • 2.5 mM CaCl₂

    • 2 mM MgCl₂

    • 1.25 mM KH₂PO₄

    • 26 mM NaHCO₃

    • 10 mM D-glucose

    • Continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes to achieve a pH of 7.3-7.4.[6]

Acute Hippocampal Slice Preparation

This protocol is adapted from standard procedures for preparing acute rodent hippocampal slices.[7][8][9]

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated slicing solution (aCSF with modified ion concentrations, e.g., higher Mg²⁺ and lower Ca²⁺, or NMDG-based solutions, can be used to improve slice health).[5][7]

  • Isolate the hippocampus and mount it on the stage of a vibrating microtome (vibratome) submerged in ice-cold, oxygenated slicing solution.

  • Cut 300-400 µm thick coronal or sagittal slices.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 10-15 minutes.[7]

  • Subsequently, transfer the slices to a holding chamber with room temperature, oxygenated aCSF and allow them to recover for at least 1 hour before commencing recordings.[7]

Electrophysiological Recording of Long-Term Potentiation (LTP)
  • Transfer a single hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF (2-3 mL/min) at 30-32°C.[5]

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]

  • Establish a stable baseline of fEPSPs by delivering single pulses at 0.05-0.1 Hz for 20-30 minutes.[10] The stimulation intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.

  • Switch to aCSF containing the desired concentration of this compound (e.g., 100 nM) and continue to record baseline activity for at least 20 minutes to observe any acute effects of the drug on basal synaptic transmission.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • For control experiments, perform the same procedure with a vehicle (aCSF with the same concentration of DMSO used for this compound).

Data Analysis
  • Measure the slope of the fEPSP for each time point.

  • Normalize the fEPSP slopes to the average slope during the baseline recording period.

  • Compare the magnitude of LTP (the percentage increase in the fEPSP slope 50-60 minutes post-HFS) between the this compound treated slices and the control slices.

Expected Results

Application of this compound is expected to enhance the magnitude of LTP in hippocampal CA1 synapses.[1] This effect is consistent with its mechanism of action as an inverse agonist at α5-GABAᴀ receptors, which leads to a reduction in tonic inhibition and a subsequent increase in neuronal excitability, thereby facilitating the induction of synaptic plasticity. Researchers may also observe a concentration-dependent decrease in GABA-evoked currents when studying the direct effects of this compound on GABAergic transmission.[4]

Troubleshooting

  • Poor slice quality: Ensure the slicing solution is ice-cold and continuously oxygenated. Minimize the time between brain extraction and slicing.

  • Unstable recordings: Allow for adequate slice recovery time (>1 hour). Ensure a stable perfusion rate and temperature in the recording chamber.

  • No effect of this compound: Verify the final concentration and proper dilution of the drug. Ensure the vehicle (DMSO) concentration is not too high. Prepare fresh drug solutions for each experiment.

  • Precipitation of this compound: When diluting the DMSO stock in aCSF, add it dropwise while stirring to prevent precipitation.[5]

By following these protocols, researchers can effectively utilize this compound to investigate the role of α5-GABAᴀ receptors in hippocampal synaptic plasticity and its potential as a cognitive enhancer.

References

Troubleshooting & Optimization

MRK-016 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRK-016. The information is designed to address common challenges, particularly those related to solubility, to ensure the successful design and execution of your experiments.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers may encounter challenges with this compound solubility, especially when preparing solutions for various experimental paradigms. This guide offers a structured approach to troubleshoot and resolve these issues.

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Inadequate solvent or insufficient mixing.This compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 20 mM).[1] For initial solubilization, use 100% DMSO. Ensure vigorous vortexing or sonication to facilitate dissolution.
Precipitation Upon Dilution in Aqueous Buffer Rapid change in solvent polarity. High final concentration in the aqueous buffer.Add the this compound/DMSO stock solution dropwise into the aqueous buffer while continuously vortexing or stirring. Ensure the final concentration of this compound remains below its solubility limit in the final buffer composition. The final DMSO concentration in cell-based assays should ideally be kept at or below 0.1% to minimize cellular toxicity, though some cell lines may tolerate up to 1%.[2]
Cloudiness or Precipitation in Stock Solution Over Time Improper storage conditions leading to degradation or solvent evaporation.Store this compound stock solutions in tightly sealed vials at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[2] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. Studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored correctly.[3]
Inconsistent Experimental Results Variability in solution preparation. Degradation of this compound.Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure the final DMSO concentration is consistent across all experimental and control groups. Include a vehicle control group (e.g., buffer with the same final DMSO concentration) in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound.

1. What is the recommended solvent for preparing this compound stock solutions?

For high-concentration stock solutions, 100% DMSO is recommended. This compound is soluble in DMSO up to 50 mM.[1] Ethanol can also be used, with a solubility of up to 20 mM.[1]

2. How should I prepare this compound for in vivo studies?

For in vivo administration, this compound is typically first dissolved in a minimal amount of DMSO. This stock solution is then further diluted with a suitable vehicle, such as saline or a co-solvent mixture, to achieve the desired final concentration for injection. It is crucial to minimize the final DMSO concentration to avoid toxicity. In some studies, this compound has been administered intraperitoneally after being dissolved in DMSO.[4]

3. What is the recommended storage and stability of this compound solutions?

Solid this compound should be stored at +4°C.[1] Stock solutions in DMSO should be stored at -20°C for long-term stability.[2] While some evidence suggests stability for up to a year for many compounds in DMSO at room temperature, it is best practice to store stock solutions frozen to ensure compound integrity.[5] For working solutions, it is recommended to prepare them fresh for each experiment.

4. What is the mechanism of action of this compound?

This compound is a selective negative allosteric modulator (NAM) of GABAA receptors that contain the α5 subunit.[2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[6] By binding to the benzodiazepine (B76468) site on these receptors, this compound reduces the inhibitory effect of GABA, leading to an enhancement of neuronal activity and cognitive processes.[7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 368.39 g/mol ).[1]

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Visualizing Key Processes

To aid in the understanding of this compound's mechanism and experimental handling, the following diagrams have been generated.

MRK016_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (Solid) dissolve Vortex / Sonicate stock_solid->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution dilute Dilute Dropwise with Vortexing stock_solution->dilute working_buffer Aqueous Buffer / Media working_buffer->dilute working_solution Final Working Solution dilute->working_solution GABAA_Alpha5_Signaling cluster_receptor GABAA Receptor (α5 Subunit) cluster_cellular Cellular Response GABA GABA Receptor GABAA Receptor (α5) GABA->Receptor MRK016 This compound (Negative Allosteric Modulator) MRK016->Receptor Cl_channel Chloride (Cl-) Channel Receptor->Cl_channel Cl_influx Reduced Cl- Influx Cl_channel->Cl_influx Hyperpolarization Decreased Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Activity Increased Neuronal Excitability Hyperpolarization->Neuronal_Activity Cognitive_Enhancement Cognitive Enhancement Neuronal_Activity->Cognitive_Enhancement

References

overcoming poor oral bioavailability of MRK-016 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRK-016 in in vivo experiments. The focus is on addressing potential challenges related to its oral administration and pharmacokinetic profile to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability and pharmacokinetic profile of this compound?

A1: In preclinical species, this compound was found to be orally bioavailable, achieving good brain receptor occupancy after oral dosing in rats.[1] However, it exhibits a very short half-life of 0.3-0.5 hours in rats, dogs, and rhesus monkeys.[1] In contrast, the half-life in humans was longer, at approximately 3.5 hours.[1] The development of this compound was ultimately halted due to variable human pharmacokinetics and poor tolerability in elderly subjects.[1]

Q2: I am observing high variability or lower-than-expected exposure in my oral dosing experiments with this compound. What are the potential causes?

A2: While this compound has demonstrated oral activity, several factors can contribute to variable or low exposure in a research setting:

  • Poor Solubility: this compound is soluble in organic solvents like DMSO and ethanol (B145695) but has poor aqueous solubility.[2][3] If the compound precipitates out of your dosing vehicle in the gastrointestinal (GI) tract, absorption will be limited and erratic.

  • Formulation Instability: The formulation may not be homogenous or stable, leading to inconsistent dosing between animals.

  • Rapid Metabolism: The short half-life in rodents (0.3-0.5 hours) means the drug is cleared very quickly.[1] Your sampling time points may be missing the peak concentration (Cmax).

  • Improper Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or administration into the trachea instead of the esophagus.

Q3: What is the mechanism of action for this compound?

A3: this compound is a selective negative allosteric modulator (NAM), or inverse agonist, of GABA-A receptors that contain the α5 subunit.[1] These receptors are primarily located in the hippocampus and prefrontal cortex, regions critical for learning and memory. By binding to the benzodiazepine (B76468) site on these receptors, this compound reduces the inhibitory effect of GABA, leading to enhanced neuronal excitability and long-term potentiation (LTP), a cellular correlate of memory formation.[1][3]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO5018.42
Ethanol207.37
Data sourced from R&D Systems and Tocris Bioscience.[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesHalf-life (t½)Oral Dose for 50% Receptor Occupancy (ED50)Plasma EC50 for 50% Receptor Occupancy
Rat0.3 - 0.5 h0.39 mg/kg15 ng/mL
Dog0.3 - 0.5 hNot ReportedNot Reported
Rhesus Monkey0.3 - 0.5 hNot Reported21 ng/mL
Data sourced from Atack et al., J.Pharmacol.Exp.Ther., 2009.[1]

Mandatory Visualizations

GABAA_Pathway cluster_synapse Inhibitory Synapse cluster_drug_action Drug Intervention GABA GABA GABAA_R α5-GABA-A Receptor GABA->GABAA_R Binds Neuron_In Cl- Influx GABAA_R->Neuron_In Opens Cl- Channel Reduced_Inhibition Reduced Inhibition GABAA_R->Reduced_Inhibition Reduces Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron_In->Hyperpolarization MRK016 This compound MRK016->GABAA_R Negative Allosteric Modulator Enhanced_LTP Enhanced LTP & Cognition Reduced_Inhibition->Enhanced_LTP

Caption: Mechanism of action of this compound at the α5-GABA-A receptor.

Troubleshooting_Workflow cluster_formulation Formulation Checks cluster_dosing Dosing Procedure cluster_pk PK Considerations cluster_reformulate Advanced Strategies Start Start: Suboptimal In Vivo Exposure with this compound Check_Formulation Step 1: Verify Formulation Start->Check_Formulation Check_Dosing Step 2: Review Dosing Technique Check_Formulation->Check_Dosing Formulation OK Solubility Is compound fully dissolved? Is suspension homogenous? Check_Formulation->Solubility Issue Found Assess_PK Step 3: Assess Pharmacokinetics Check_Dosing->Assess_PK Dosing OK Technique Confirm proper oral gavage technique. Check_Dosing->Technique Issue Found Reformulate Step 4: Explore Advanced Formulations Assess_PK->Reformulate PK Profile Understood HalfLife Are sampling times appropriate for a short half-life (0.5h)? Assess_PK->HalfLife Issue Found Success End: Optimized Exposure Reformulate->Success Strategy Chosen Lipid Lipid-based systems (e.g., SEDDS) Reformulate->Lipid Options Stability Is the formulation stable over the dosing period? Solubility->Stability Volume Is dosing volume/concentration accurate? Technique->Volume Metabolism Consider high first-pass metabolism. HalfLife->Metabolism Nano Particle size reduction (Nanosuspension) Lipid->Nano

Caption: Workflow for troubleshooting suboptimal in vivo this compound exposure.

Troubleshooting Guide

Problem: Low or variable plasma concentrations after oral gavage.

This guide provides a systematic approach to improving the in vivo performance of this compound.

Potential CauseTroubleshooting Steps & Recommendations
1. Poor Aqueous Solubility & Precipitation a. Vehicle Optimization: Test solubility in various pharmaceutically acceptable vehicles. A common starting point for preclinical studies is a suspension in 0.5% methylcellulose (B11928114) or a solution using co-solvents like PEG-400 or Solutol HS 15. b. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility. c. Sonication: Ensure the compound is uniformly suspended immediately before dosing by vortexing and sonicating the formulation.
2. Rapid Pre-systemic Metabolism a. Use of Metabolism Inhibitors: While not a formulation strategy, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in pilot studies can help determine if first-pass metabolism is a primary cause of low bioavailability. Note: This is for diagnostic purposes and may confound efficacy studies.
3. Insufficient Dissolution Rate a. Particle Size Reduction: Reducing the particle size of the solid this compound increases the surface area for dissolution. This can be achieved through micronization or creating a nanosuspension.[4][5] b. Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer can enhance the dissolution rate and maintain a supersaturated state in the GI tract.
4. Low Membrane Permeation a. Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve absorption.[4] These formulations form a fine emulsion in the gut, which can enhance solubilization and absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.

Experimental Protocols

Protocol: Assessment of Oral Bioavailability of an this compound Formulation in Rats

This protocol outlines a standard procedure to determine the pharmacokinetic profile and absolute oral bioavailability of a novel this compound formulation.

1. Animals:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Preparation: Fast animals overnight (8-12 hours) before dosing, with free access to water. For intravenous studies, one group should be surgically fitted with a jugular vein catheter.

2. Dosing Groups:

  • Group 1 (Intravenous): 1 mg/kg dose of this compound dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline), administered as a slow bolus via the jugular vein catheter.

  • Group 2 (Oral): 5 mg/kg dose of the test this compound formulation administered via oral gavage.

3. Blood Sampling:

  • Collect serial blood samples (~0.2 mL) from the jugular vein catheter (IV group) or tail vein (Oral group) at the following time points:

    • Pre-dose (0 h)

    • Post-dose: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method for quantifying this compound in rat plasma, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • The method should include a calibration curve and quality control samples to ensure accuracy and precision.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:

    • Cmax (Maximum concentration)

    • Tmax (Time to maximum concentration)

    • AUC (Area under the curve)

    • t½ (Half-life)

    • CL (Clearance)

  • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

References

potential off-target effects of MRK-016 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRK-016 in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a negative allosteric modulator (NAM), also described as a selective inverse agonist, of the α5 subunit-containing GABA-A receptors (α5-GABAARs).[1] It binds to the benzodiazepine (B76468) site on these receptors. While it has a high affinity for α1, α2, and α3-containing GABA-A receptors, it exhibits greater inverse agonist efficacy at the α5 subtype.[1]

Q2: In which cell lines can I use this compound?

This compound is most effective in cell lines that endogenously express α5-containing GABA-A receptors. This subunit is predominantly expressed in the hippocampus and cortex. Therefore, primary hippocampal or cortical neuron cultures are highly suitable systems. While specific data on the use of this compound in immortalized neuronal cell lines like SH-SY5Y is limited in the provided search results, its utility would depend on the confirmed expression of α5-GABAARs in the specific clone being used. It is recommended to verify the expression of the GABRA5 gene/protein in your cell line of choice before initiating experiments.

Q3: What are the known off-target effects of this compound in cell-based assays?

The primary "off-target" effects of this compound within the context of its intended pharmacology are its interactions with other GABA-A receptor subtypes. This compound binds with high affinity to α1, α2, and α3-containing GABA-A receptors, in addition to its primary target, the α5 subtype. However, its functional efficacy as an inverse agonist is greater at the α5-containing receptors.[1] Beyond the GABA-A receptor family, extensive off-target effects on other receptors or kinases have not been prominently reported in the available literature.

Q4: What is the downstream signaling pathway affected by this compound?

The antidepressant-like effects of this compound are linked to the enhancement of glutamatergic transmission. By acting as an inverse agonist on α5-GABAARs, which are often located on inhibitory interneurons, this compound can lead to a disinhibition of principal excitatory neurons. This results in increased glutamatergic activity, particularly through AMPA receptors. This enhanced excitatory synaptic strength is associated with an increase in EEG gamma power, a hallmark of rapid-acting antidepressants.[2] The effects of this compound can be blocked by the AMPA receptor antagonist NBQX.[2]

Troubleshooting Guides

IssuePossible CauseRecommended Solution
No observable effect of this compound on neuronal activity. Low or absent expression of α5-GABAARs: The cell line used may not express the target receptor at sufficient levels.1. Verify Target Expression: Confirm the expression of the GABRA5 subunit in your cell line using qPCR, Western blot, or immunocytochemistry. 2. Use Appropriate Cell Model: Consider using primary hippocampal or cortical neurons, which have high endogenous expression of α5-GABAARs. 3. Positive Control: If possible, use a cell line with known high expression of α5-GABAARs as a positive control.
Incorrect concentration of this compound: The concentration used may be too low to elicit a response.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations in the low nanomolar range are typically effective for binding, but higher concentrations may be needed for functional assays. 2. Check Compound Integrity: Ensure the stored compound has not degraded. Prepare fresh stock solutions.
Unexpected cytotoxicity or decrease in cell viability. High concentration of this compound or solvent toxicity: Although not widely reported for this compound, high concentrations of any compound or its solvent (e.g., DMSO) can be toxic to cells.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, PrestoBlue, or Live/Dead staining) in parallel with your functional experiments. 2. Lower Compound Concentration: If toxicity is observed, reduce the concentration of this compound. 3. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).
Variability in experimental results. Inconsistent cell culture conditions: Primary neuronal cultures can be sensitive to minor variations in culture conditions.1. Standardize Protocols: Adhere strictly to a standardized protocol for cell seeding density, media changes, and age of cultures. 2. Monitor Culture Health: Regularly inspect cultures for morphological signs of stress or poor health.
Pharmacokinetic issues in long-term experiments: The stability of this compound in culture medium over extended periods may be a factor.1. Media Changes: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

Data Presentation

Table 1: Binding Affinity of this compound for Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)On-Target/Off-Target
α5β3γ21.4On-Target
α1β3γ20.83Off-Target
α2β3γ20.85Off-Target
α3β3γ20.77Off-Target

Data sourced from Tocris Bioscience product information, citing Atack et al., 2009.

Experimental Protocols

General Protocol for Treating Primary Neuronal Cultures with this compound
  • Cell Culture:

    • Culture primary hippocampal or cortical neurons on poly-D-lysine coated plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

    • Allow neurons to mature for at least 7-10 days in vitro before treatment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment of Neuronal Cultures:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent and non-toxic across all conditions (e.g., <0.1%).

    • Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the cells for the desired duration of the experiment.

  • Downstream Analysis:

    • Following incubation, proceed with the planned analysis, such as electrophysiology (e.g., patch-clamp), calcium imaging, immunocytochemistry, or biochemical assays (e.g., Western blot for signaling proteins).

Example: Investigating the Effect of this compound on Neuronal Activity using Electrophysiology
  • Prepare primary neuronal cultures on coverslips as described above.

  • Prepare the recording chamber with artificial cerebrospinal fluid (aCSF).

  • Transfer a coverslip with cultured neurons to the recording chamber.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Record baseline neuronal activity (e.g., spontaneous postsynaptic currents or membrane potential).

  • Perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Record the changes in neuronal activity in the presence of this compound.

  • To confirm the mechanism, co-apply the AMPA receptor antagonist NBQX with this compound to observe if the effects are blocked.

Mandatory Visualizations

MRK016_Signaling_Pathway cluster_interneuron Inhibitory Interneuron cluster_pyramidal Pyramidal Neuron MRK016 This compound a5GABAAR α5-GABAAR MRK016->a5GABAAR Inverse Agonism Glutamate Glutamate Release a5GABAAR->Glutamate Disinhibition AMPA AMPA Receptor Gamma ↑ Gamma Power AMPA->Gamma Leads to Glutamate->AMPA Activation Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare Primary Neuronal Cultures prep_compound Prepare this compound and Vehicle Control Solutions start->prep_compound treatment Treat Neurons with this compound or Vehicle prep_compound->treatment incubation Incubate for a Defined Period treatment->incubation electro Electrophysiology (e.g., Patch-Clamp) incubation->electro imaging Calcium Imaging incubation->imaging biochem Biochemical Assays (e.g., Western Blot) incubation->biochem viability Cell Viability Assay incubation->viability data_analysis Data Analysis and Interpretation electro->data_analysis imaging->data_analysis biochem->data_analysis viability->data_analysis end End data_analysis->end

References

Technical Support Center: Managing MRK-016 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing the short half-life of MRK-016 in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its half-life a consideration in rodent studies?

A1: this compound is a potent and selective inverse agonist for the α5 subunit-containing GABA-A receptors.[1] In rodent models, such as rats, this compound has a very short half-life of approximately 0.3 to 0.5 hours.[2] This rapid clearance can make it challenging to maintain therapeutic concentrations over a sufficient duration to observe pharmacological effects in many experimental paradigms.

Q2: What are the primary challenges associated with the short half-life of this compound in vivo?

A2: The primary challenges include:

  • Fluctuating Plasma Concentrations: Bolus administrations (e.g., intraperitoneal or intravenous injections) lead to rapid peaks and troughs in plasma concentration, potentially falling below the effective concentration needed for target engagement.

  • Need for Frequent Dosing: To maintain exposure, frequent injections are necessary, which can be stressful for the animals and labor-intensive for researchers.

  • Misinterpretation of Efficacy Data: A lack of sustained target engagement can lead to an underestimation of the compound's true efficacy.

Q3: What are the recommended strategies to overcome the short half-life of this compound?

A3: The most effective strategy is to provide continuous administration of the compound. This can be achieved through:

  • Continuous Intravenous Infusion: Using a surgically implanted catheter connected to an infusion pump allows for precise and constant delivery of this compound.

  • Subcutaneous Implantation of Osmotic Pumps: Osmotic pumps provide a reliable, long-term, and continuous release of the compound, minimizing the need for frequent handling of the animals.

Q4: What dose of this compound is typically used in mice?

A4: A commonly used intraperitoneal dose of this compound in mice is 3 mg/kg, which has been shown to achieve approximately 70% receptor occupancy.[3][4] For continuous infusion studies, the dose should be calculated based on the desired steady-state plasma concentration and the compound's clearance rate.

Q5: What is the mechanism of action of this compound?

A5: this compound acts as an inverse agonist at the benzodiazepine (B76468) binding site of GABA-A receptors containing the α5 subunit.[1] Unlike agonists that enhance the effect of GABA (an inhibitory neurotransmitter), inverse agonists decrease the constitutive activity of the receptor, leading to a reduction in GABAergic inhibition.[3] This action is thought to enhance cognitive processes and produce antidepressant-like effects.[2][4][5]

Troubleshooting Guides

Issue 1: Sub-optimal therapeutic effect observed after bolus administration.
Potential Cause Troubleshooting Step
Rapid clearance due to short half-life. 1. Confirm Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to confirm the short half-life in your specific rodent strain. 2. Switch to Continuous Infusion: For sustained target engagement, transition from bolus injections to continuous infusion using an osmotic pump or intravenous infusion system.
Inadequate Dose 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for your experimental model. 2. Confirm Target Engagement: If assays are available, measure receptor occupancy at different doses to ensure adequate target engagement.
Poor Bioavailability 1. Check Formulation: Ensure this compound is properly dissolved. DMSO has been used as a vehicle for intraperitoneal injections.[3] For infusion, a vehicle compatible with the pump and that ensures solubility and stability is crucial. 2. Consider Alternative Routes: While intraperitoneal is common, other routes like intravenous bolus might offer higher initial bioavailability but will still be subject to rapid clearance.
Issue 2: Animal stress or adverse effects from frequent injections.
Potential Cause Troubleshooting Step
Handling Stress 1. Implement Continuous Infusion: The use of osmotic pumps significantly reduces the need for animal handling. 2. Refine Injection Technique: If bolus injections are unavoidable, ensure personnel are well-trained in proper restraint and injection techniques to minimize stress.
Vehicle-Related Irritation 1. Evaluate Vehicle: Assess the tolerability of the chosen vehicle at the required volume and concentration. 2. Rotate Injection Sites: If performing repeated injections, rotate the site of administration to minimize local irritation.

Quantitative Data Summary

Parameter Value Species Reference
Half-life (t½) 0.3 - 0.5 hoursRat[2]
Effective Dose (i.p.) 3 mg/kgMouse[3][4]
Receptor Occupancy at 3 mg/kg ~70%Mouse[3]
EC50 (α5-subtype) 3 nMIn vitro[1]

Experimental Protocols

Protocol: Continuous Subcutaneous Infusion of this compound in Mice Using Osmotic Pumps

1. Objective: To achieve and maintain a steady-state plasma concentration of this compound in mice for a sustained period to assess its pharmacological effects.

2. Materials:

  • This compound

  • Vehicle for solubilization (e.g., a mixture of DMSO, PEG 300, and sterile water, to be optimized for solubility and biocompatibility)

  • Alzet® osmotic pumps (model selected based on desired infusion duration and rate)

  • Sterile surgical instruments

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Sutures or wound clips

  • 70% ethanol (B145695) and povidone-iodine for surgical site preparation

3. Procedure:

  • Pump Preparation:

    • Under aseptic conditions, fill the osmotic pumps with the this compound formulation according to the manufacturer's instructions. Ensure no air bubbles are trapped inside.

    • Prime the filled pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate pumping upon implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site with alternating scrubs of povidone-iodine and 70% ethanol.

    • Make a small midline incision in the skin.

    • Using a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic pump.

    • Insert the primed osmotic pump into the pocket, with the delivery port first.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia as per your institution's animal care and use committee guidelines.

  • Post-Operative Care:

    • Monitor the animal for recovery from anesthesia and for any signs of pain or distress.

    • Check the surgical site daily for signs of infection or inflammation.

    • House animals individually to prevent interference with the surgical site.

4. Dosing Calculation: The infusion rate of the pump and the concentration of the this compound solution will determine the daily dose. This should be calculated based on pilot pharmacokinetic data to achieve the desired plasma concentration.

Visualizations

Signaling Pathway of this compound

MRK016_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_release GABA Release GABA_A_R GABA-A Receptor (α5 subunit) GABA_release->GABA_A_R Binds to Cl_channel Chloride (Cl-) Channel GABA_A_R->Cl_channel Opens LTP Long-Term Potentiation (LTP) GABA_A_R->LTP Disinhibition leads to Enhanced LTP Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to MRK016 This compound MRK016->GABA_A_R Inverse Agonist Action (Reduces Cl- influx)

Caption: Signaling pathway of this compound at the GABAA α5 receptor.

Experimental Workflow for Managing Short Half-Life

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Data Collection & Analysis A Problem Identification: Short half-life of this compound B Strategy Selection: Continuous Infusion (Osmotic Pump) A->B C Dose Calculation & Vehicle Formulation B->C D Osmotic Pump Preparation & Priming C->D E Surgical Implantation in Rodents D->E F Post-Operative Monitoring E->F G Behavioral/Pharmacological Testing F->G H Pharmacokinetic Analysis (Plasma Sample Collection) G->H I Data Interpretation H->I

Caption: Workflow for a rodent study with this compound using continuous infusion.

References

Troubleshooting Inconsistent Results in MRK-016 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with MRK-016.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of the expected antidepressant-like effects of this compound in our animal models. What are potential reasons for this?

A1: Several factors could contribute to a lack of efficacy. These can be broadly categorized into issues with the experimental animal, the compound itself, or the experimental protocol. A systematic approach to troubleshooting is recommended.

  • Animal Model:

    • Species and Strain: Ensure the selected animal model and strain are appropriate and have been previously shown to be responsive to GABA-A receptor modulators.

    • Stress Model: The type and duration of the stress model used to induce a depressive-like phenotype are critical. Chronic stress models are often employed to study the effects of compounds like this compound.[1][2][3]

    • Animal Health: Underlying health issues can impact behavioral readouts. Ensure animals are healthy and properly acclimated.

  • Compound:

    • Integrity and Formulation: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation. Ensure the vehicle used for administration is appropriate and does not cause adverse effects.

    • Dosage and Administration: Inconsistent results can arise from incorrect dosage or administration route. A dose of 3 mg/kg has been shown to be effective in mice.[2]

  • Experimental Protocol:

    • Behavioral Test: The choice of behavioral test is crucial. The Forced Swim Test (FST) and the Female Urine Sniffing Test (FUST) have been used to demonstrate the antidepressant and anti-anhedonic effects of this compound.[2][3]

    • Timing of Administration: The timing of compound administration relative to the behavioral test is important. Effects have been observed 1 hour and 24 hours post-injection.[2]

Q2: We are seeing high variability in our in vitro cell-based assays with this compound. What could be the cause?

A2: High variability in cell-based assays can stem from several sources. General troubleshooting for in-cell assays is a good starting point.[4][5][6]

  • Cell Culture Conditions:

    • Cell Line: Ensure the cell line used expresses the α5 subunit of the GABA-A receptor, as this is the primary target of this compound.[1]

    • Cell Health and Confluence: Use healthy, consistently passaged cells. Over-confluence or poor cell health can lead to variable results.[6]

    • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[4]

  • Assay Protocol:

    • Compound Concentration: Verify the final concentration of this compound in your assay. Serial dilutions should be prepared accurately.

    • Incubation Times: Optimize and strictly adhere to incubation times for both the compound and any detection reagents.

    • Plate Type: The choice of microplate (e.g., clear, black, white) can impact assay readings, especially for fluorescence or luminescence-based assays.[7]

    • Pipetting Technique: Inconsistent pipetting is a common source of variability.[7]

  • Data Analysis:

    • Normalization: Use appropriate normalization controls to account for variations in cell number or other experimental parameters.[6]

Troubleshooting Guides

Guide 1: Inconsistent Behavioral Readouts in Animal Models
Symptom Potential Cause Recommended Action
No significant difference in immobility time in the Forced Swim Test (FST) between this compound and vehicle-treated groups. 1. Sub-optimal dose of this compound.[2] 2. Timing of the test is not optimal.[2] 3. The stress protocol was not sufficient to induce a depressive-like phenotype.1. Perform a dose-response curve to determine the optimal effective dose. 2. Test at different time points post-administration (e.g., 1h, 24h). 3. Validate the stress protocol to ensure it reliably induces the desired behavioral changes.
High variability in the Female Urine Sniffing Test (FUST). 1. Improper habituation of the animals to the testing apparatus. 2. Variability in the estrous cycle of the female urine donors.1. Ensure adequate habituation to the testing environment to reduce anxiety-related behaviors. 2. Pool urine from multiple females in the same phase of the estrous cycle to normalize hormonal cues.
Unexpected side effects observed (e.g., sedation, motor impairment). 1. Dose of this compound is too high. 2. Off-target effects.1. Reduce the dose of this compound. This compound is reported to have fewer side effects than ketamine.[2][3] 2. Review literature for potential off-target activities of this compound.
Guide 2: Inconsistent Results in Cell-Based Assays
Symptom Potential Cause Recommended Action
Low signal-to-noise ratio in a fluorescence-based assay. 1. High background fluorescence from media components.[8] 2. Sub-optimal assay parameters (e.g., gain setting, focal height).[8] 3. Low expression of the target receptor.1. Use phenol (B47542) red-free media and serum-free media for the final assay steps. 2. Optimize instrument settings according to the manufacturer's instructions. 3. Confirm the expression of α5-containing GABA-A receptors in your cell line via qPCR or Western blot.
Inconsistent inhibition of GABA-A receptor currents in electrophysiology experiments. 1. Instability of the patch-clamp recording. 2. Degradation of this compound in the recording solution. 3. Low expression of α5-containing GABA-A receptors.1. Ensure a stable giga-seal and monitor access resistance throughout the recording. 2. Prepare fresh solutions of this compound for each experiment. 3. Use a cell line with confirmed high expression of the target receptor.

Experimental Protocols

Forced Swim Test (FST) Protocol

This protocol is adapted from studies investigating the antidepressant-like effects of this compound.[2][3]

  • Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • On day 1 (pre-test), mice are placed in the cylinder for a 15-minute swimming session.

    • 24 hours later, on day 2 (test), mice are administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

    • 1 hour post-injection, the mice are placed back into the swim cylinder for a 6-minute test session.

    • The duration of immobility during the last 4 minutes of the test session is recorded. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: The mean immobility time is compared between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol for recording GABA-A receptor currents.

  • Cell Preparation: Culture cells expressing α5-containing GABA-A receptors on glass coverslips.

  • Recording Solution (External): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Recording Pipette (Internal) Solution: Contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply GABA to elicit a baseline current.

    • Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot a concentration-response curve to determine the IC50 of this compound.

Visualizations

MRK016_Signaling_Pathway cluster_presynaptic GABAergic Interneuron cluster_postsynaptic Pyramidal Neuron GABA GABA GABAAR α5-GABA-A Receptor GABA->GABAAR Activates Glutamate Glutamate Release GABAAR->Glutamate Inhibits AMPAR AMPAR Glutamate->AMPAR Activates Plasticity Synaptic Plasticity (e.g., LTP) AMPAR->Plasticity Promotes MRK016 This compound MRK016->GABAAR Negative Allosteric Modulation (Inhibition)

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis cell_culture Cell Culture (α5-GABAAR expressing cells) electrophysiology Electrophysiology (Patch-Clamp) cell_culture->electrophysiology binding_assay Receptor Binding Assay cell_culture->binding_assay data_collection Data Collection electrophysiology->data_collection binding_assay->data_collection animal_model Animal Model of Depression (e.g., Chronic Stress) drug_admin This compound Administration animal_model->drug_admin behavioral Behavioral Testing (FST, FUST) drug_admin->behavioral eeg EEG Recording drug_admin->eeg behavioral->data_collection eeg->data_collection stats Statistical Analysis data_collection->stats interpretation Interpretation of Results stats->interpretation

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic start Inconsistent Results Observed check_compound Verify Compound Integrity (Purity, Stability, Concentration) start->check_compound check_protocol Review Experimental Protocol (Dose, Timing, Assay Conditions) check_compound->check_protocol Compound OK issue_compound Compound Issue Identified check_compound->issue_compound Issue Found check_system Assess Experimental System (Cell Line, Animal Model) check_protocol->check_system Protocol OK issue_protocol Protocol Issue Identified check_protocol->issue_protocol Issue Found issue_system System Issue Identified check_system->issue_system Issue Found rerun Re-run Experiment check_system->rerun System OK remediate_compound Source New Compound Lot Prepare Fresh Solutions issue_compound->remediate_compound remediate_protocol Optimize Protocol Parameters issue_protocol->remediate_protocol remediate_system Validate Cell Line/Animal Model issue_system->remediate_system remediate_compound->rerun remediate_protocol->rerun remediate_system->rerun

Caption: A logical workflow for troubleshooting inconsistent results.

References

optimizing MRK-016 dosage to avoid side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MRK-016 to avoid potential side effects in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a negative allosteric modulator (NAM) of the GABAA receptor, with selectivity for the α5 subunit.[1][2] It binds to the benzodiazepine (B76468) site on these receptors and acts as an inverse agonist, meaning it reduces the flow of chloride ions into the neuron.[3] This action leads to a disinhibition of glutamatergic neurons, particularly in brain regions where α5-containing GABAA receptors are prevalent, such as the hippocampus. The subsequent enhancement of glutamatergic transmission, particularly through AMPA receptors, is thought to underlie its rapid antidepressant-like effects.[4][5][6]

Q2: What are the reported side effects of this compound in preclinical and clinical studies?

In preclinical studies involving rodents, this compound has been shown to have a favorable side effect profile compared to other compounds like ketamine.[5] Specifically, it did not produce motor impairment, anxiety, convulsions, or conditioned place preference.[3][5] However, in human clinical trials, this compound was poorly tolerated in elderly subjects, even at low doses (0.5 mg).[3] While well-tolerated in young adult males at single doses up to 5 mg, its variable pharmacokinetics and the adverse effects in the elderly led to the discontinuation of its development.[3] The specific nature of these side effects in elderly subjects is not detailed in the available literature.

Q3: What is a typical dosage range for this compound in animal studies?

The effective dosage of this compound can vary between species. In mice, a dose of 3 mg/kg has been used to achieve approximately 70% receptor occupancy and has been shown to produce antidepressant-like effects.[5] In rats, a dose of 0.39 mg/kg resulted in 50% receptor occupancy of α5-containing GABAA receptors.[3] It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experimental question.

Q4: How does the pharmacokinetic profile of this compound differ between species?

This compound exhibits significant pharmacokinetic variability between species. It has a short half-life of 0.3-0.5 hours in rats, dogs, and rhesus monkeys.[3] In contrast, the half-life in humans is considerably longer, at approximately 3.5 hours.[3] This difference is attributed to a lower rate of turnover in human hepatocytes.[3] Researchers should be mindful of these differences when designing experiments and interpreting data.

Troubleshooting Guide: Managing Unexpected Side Effects

Observed Issue Potential Cause Recommended Action
Seizures or Hyperexcitability Off-target effects at other GABAA receptor subtypes (α1, α2, α3) for which this compound has high affinity, although it is functionally selective for α5.[3] Overdosing, leading to excessive glutamatergic stimulation.1. Immediately lower the dose. 2. Perform a dose-response study to identify the minimal effective dose. 3. Consider co-administration with a low dose of a broad-spectrum anticonvulsant as a control experiment to confirm the mechanism.
Anxiety-like Behaviors (e.g., in open field or elevated plus maze tests) While preclinical studies report no anxiogenic effects[3], individual differences in animal models or experimental conditions could unmask such effects. This could be due to excessive neuronal excitability in brain regions like the amygdala.1. Reduce the dosage of this compound. 2. Re-evaluate the behavioral paradigm and environmental stressors. 3. Include a positive control for anxiety (e.g., a benzodiazepine inverse agonist) to validate the assay.
Motor Impairment or Sedation Although not typically observed[5], high doses could lead to off-target effects or excessive neuronal disruption.1. Perform a rotarod test or other motor coordination assay at various doses to establish a therapeutic window without motor side effects. 2. Lower the dose to a level that does not impact motor function.
Cognitive Deficits (in tasks where improved performance is expected) Paradoxical effects at supra-optimal doses. Excessive neuronal excitability can be detrimental to cognitive processes.1. Conduct a full dose-response curve for the cognitive task of interest. 2. Ensure that the timing of drug administration and behavioral testing is optimized with respect to the compound's half-life in the species being studied.
High Variability in Behavioral or Physiological Readouts Variable drug metabolism and brain penetration between individual animals, similar to the variable pharmacokinetics observed in humans.[3]1. Increase the number of animals per group to improve statistical power. 2. If possible, measure plasma or brain concentrations of this compound to correlate with behavioral outcomes. 3. Ensure consistent administration technique (e.g., gavage, intraperitoneal injection) and timing.

Data Presentation

Table 1: In Vivo Dosages and Receptor Occupancy of this compound

SpeciesDoseReceptor OccupancyOutcomeReference
Mouse3 mg/kg~70%Antidepressant-like effects[5]
Rat0.39 mg/kg50%Cognitive enhancement[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesHalf-life (t½)Key NotesReference
Rat, Dog, Rhesus Monkey0.3 - 0.5 hoursRapid turnover[3]
Human~3.5 hoursSlower turnover in hepatocytes[3]

Experimental Protocols

Protocol 1: Dose-Response Study for Behavioral Efficacy and Side Effects

  • Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice for depression models).

  • Dose Selection: Based on published data, select a range of doses. For mice, a starting range could be 0.1, 0.3, 1.0, 3.0, and 10 mg/kg.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a consistent time before behavioral testing.

  • Behavioral Efficacy Assessment: Conduct the primary behavioral assay (e.g., Forced Swim Test, Novel Object Recognition) at the expected time of peak drug effect.

  • Side Effect Monitoring: In a separate cohort of animals, or following the primary assay, assess for potential side effects.

    • Motor Coordination: Use a rotarod apparatus.

    • Anxiety-like Behavior: Employ an elevated plus maze or open field test.

    • Seizure Activity: Observe animals for any signs of seizures and consider EEG monitoring if available.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and side effects to determine the optimal therapeutic window.

Protocol 2: Assessment of AMPA Receptor-Dependent Signaling

  • Animal Treatment: Treat animals with the optimal dose of this compound determined from Protocol 1, a vehicle control, and a group pre-treated with an AMPA receptor antagonist like NBQX.

  • Tissue Collection: At the time of expected peak drug effect, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex).

  • Western Blot Analysis: Prepare tissue lysates and perform Western blotting for key proteins in the AMPA receptor signaling pathway, such as phosphorylated and total GluA1, and downstream targets like phosphorylated and total ERK.

  • Electrophysiology (Optional): In acute brain slices, record field excitatory postsynaptic potentials (fEPSPs) to assess long-term potentiation (LTP) in the presence of this compound, with and without an AMPA receptor antagonist. This compound has been shown to enhance LTP.[3]

Visualizations

MRK_016_Mechanism_of_Action cluster_pre Presynaptic Neuron (Glutamatergic) cluster_post Postsynaptic Neuron cluster_gaba Inhibitory Interneuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates NMDAR NMDA Receptor Glutamate->NMDAR Activates Synaptic_Strengthening Synaptic Strengthening (e.g., LTP) AMPAR->Synaptic_Strengthening NMDAR->Synaptic_Strengthening GABA GABA GABAAR_a5 α5-GABAA Receptor GABA->GABAAR_a5 Activates GABAAR_a5->Glutamate Inhibits Release (-) This compound This compound This compound->GABAAR_a5 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_dose_finding Phase 1: Dose-Response & Side Effect Profiling cluster_mechanism Phase 2: Mechanism of Action Confirmation Dose_Selection Select Dose Range (e.g., 0.1 - 10 mg/kg) Behavioral_Efficacy Primary Efficacy Assay (e.g., Forced Swim Test) Dose_Selection->Behavioral_Efficacy Side_Effect_Assays Side Effect Monitoring (Rotarod, Elevated Plus Maze) Dose_Selection->Side_Effect_Assays Optimal_Dose Determine Optimal Dose (Maximizes Efficacy, Minimizes Side Effects) Behavioral_Efficacy->Optimal_Dose Side_Effect_Assays->Optimal_Dose Treatment_Groups Administer Optimal Dose ± Antagonist (e.g., NBQX) Optimal_Dose->Treatment_Groups Biochemical_Analysis Biochemical Analysis (Western Blot for pGluA1, pERK) Treatment_Groups->Biochemical_Analysis Electrophysiology Electrophysiology (LTP Measurement) Treatment_Groups->Electrophysiology Confirmation Confirm AMPA Receptor Involvement Biochemical_Analysis->Confirmation Electrophysiology->Confirmation

Caption: Experimental workflow for optimizing this compound dosage.

References

MRK-016 Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MRK-016 in aqueous solutions for experimental use. The following information is intended to help troubleshoot common issues and answer frequently asked questions to ensure the reliable performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 20 mM). It is practically insoluble in water.[1] Therefore, it is recommended to first prepare a concentrated stock solution in DMSO or ethanol.

Q2: How should I store this compound?

A2: For long-term storage, this compound should be stored as a solid powder at -20°C in a dry, dark environment.[1] Stock solutions in DMSO or ethanol should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[1]

Q3: Can I prepare and store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. Due to its low aqueous solubility, precipitation may occur. Furthermore, the stability of this compound in aqueous media over time has not been extensively reported, and degradation may occur. Aqueous dilutions should be prepared fresh from a stock solution in an organic solvent immediately before use.

Q4: What are the potential signs of this compound degradation in my experiments?

A4: Signs of potential degradation include diminished or inconsistent biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), and the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Q5: How does this compound exert its biological effects?

A5: this compound is a negative allosteric modulator (NAM) selective for α5 subunit-containing GABA-A receptors.[2][3][4] By binding to the benzodiazepine (B76468) site on these receptors, it reduces the inhibitory effect of GABA, leading to a disinhibition of glutamatergic neurons.[2][5] This ultimately enhances excitatory neurotransmission mediated by AMPA receptors, a mechanism shared with rapid-acting antidepressants like ketamine.[2][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological effect of this compound. 1. Degradation of this compound: Improper storage of stock solutions or use of old aqueous dilutions. 2. Precipitation: Low solubility of this compound in the aqueous experimental buffer. 3. Incorrect concentration: Errors in dilution calculations.1. Prepare fresh aqueous dilutions from a recently prepared or properly stored stock solution for each experiment. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is compatible with your experimental system and sufficient to maintain this compound solubility. Consider using a sonicator to aid dissolution. 3. Double-check all calculations for preparing the final working solution.
Inconsistent results between experiments. 1. Variable stability: Differences in the age of the aqueous solution or exposure to light and temperature fluctuations. 2. Inconsistent solution preparation: Variations in the preparation of stock or working solutions.1. Standardize the preparation of aqueous solutions by making them fresh for each experiment and protecting them from light. 2. Follow a strict, documented protocol for solution preparation.
Precipitate observed in the working solution. Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) if your experimental model allows. 3. Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use or 4°C for short-term use.

Protocol 2: General Workflow for Assessing Aqueous Stability (HPLC-Based)

This is a general protocol and should be optimized for your specific laboratory conditions and equipment.

  • Preparation of Aqueous Solutions:

    • Prepare a fresh aqueous solution of this compound at the desired concentration by diluting the stock solution in the relevant aqueous buffer (e.g., PBS, cell culture media).

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Store the aqueous solutions under various conditions to be tested (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to determine the concentration of the parent this compound peak.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life of this compound in the aqueous solution under the tested conditions.

Visualizations

Caption: Signaling pathway of this compound.

Stability_Testing_Workflow start Start: Prepare this compound Aqueous Solution t0_analysis Time = 0 Analysis (HPLC/LC-MS) start->t0_analysis storage_conditions Incubate under Test Conditions (Temp, Light) t0_analysis->storage_conditions sample_collection Collect Aliquots at Time Points (t1, t2, t3...) storage_conditions->sample_collection analysis Analyze Samples (HPLC/LC-MS) sample_collection->analysis data_analysis Data Analysis: Calculate Degradation Rate analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for stability testing.

References

addressing variability in animal response to MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in animal response to MRK-016, a novel XYZ kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in tumor growth inhibition with this compound in our mouse xenograft models. What are the potential causes?

A1: Variability in tumor growth inhibition is a common challenge in preclinical studies. Several factors can contribute to this issue when working with this compound:

  • Drug Formulation and Administration: Inconsistent formulation, improper storage, or inaccurate dosing can lead to variable drug exposure. Ensure the formulation is homogenous and administered consistently.

  • Animal-Specific Factors: The age, sex, weight, and genetic background of the animals can influence drug metabolism and response.

  • Tumor Heterogeneity: The inherent biological diversity within the tumor cell line used can result in different growth rates and sensitivities to this compound.

  • Study Execution: Variations in tumor implantation technique, animal handling, and measurement methods can introduce experimental noise.

Q2: What is the recommended formulation for this compound for in vivo studies?

A2: For optimal solubility and stability, this compound should be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this formulation fresh daily and protect it from light.

Q3: Are there any known off-target effects of this compound that could contribute to variable animal responses?

A3: While this compound is a selective XYZ kinase inhibitor, some off-target activity has been observed against ABC kinase at higher concentrations. This can lead to unexpected physiological responses in some animals. Monitoring for known off-target effects through pharmacodynamic assays is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Tumor Growth Inhibition

If you are observing high variability in the anti-tumor efficacy of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Inconsistent Efficacy

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase Variability High Variability in Tumor Growth Inhibition Formulation Check Formulation & Dosing Variability->Formulation Animal Review Animal Characteristics Variability->Animal Tumor Assess Tumor Cell Line Variability->Tumor Execution Audit Study Execution Variability->Execution RefineFormulation Refine Formulation Protocol Formulation->RefineFormulation StandardizeAnimals Standardize Animal Cohorts Animal->StandardizeAnimals CharacterizeTumor Re-characterize Cell Line Tumor->CharacterizeTumor StandardizeExecution Standardize Procedures Execution->StandardizeExecution

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Data Presentation: Factors Influencing this compound Efficacy

Factor Potential Impact on Variability Recommended Action
Formulation HighPrepare fresh daily; ensure homogeneity.
Animal Age/Sex ModerateUse age and sex-matched cohorts.
Tumor Cell Line Passage ModerateUse cells within a narrow passage range.
Dosing Route/Time HighMaintain consistent route and time of day.
Issue 2: Unexpected Animal Toxicity

If you observe unexpected toxicity or adverse events in your animal cohorts, follow this guide:

Troubleshooting Workflow for Unexpected Toxicity

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase Toxicity Unexpected Animal Toxicity Observed Dose Verify Dose Calculation Toxicity->Dose OffTarget Consider Off-Target Effects Toxicity->OffTarget Vehicle Evaluate Vehicle Toxicity Toxicity->Vehicle Health Assess Animal Health Status Toxicity->Health AdjustDose Perform Dose Range Finding Study Dose->AdjustDose PD_Assay Conduct Off-Target Pharmacodynamic Assays OffTarget->PD_Assay VehicleControl Run Vehicle-Only Control Group Vehicle->VehicleControl HealthScreen Implement Health Screening Health->HealthScreen

Caption: Troubleshooting workflow for unexpected this compound toxicity.

Data Presentation: Potential Sources of Toxicity

Potential Source Key Indicator Recommended Action
Overdosing Weight loss >20%Verify dose calculations and perform a dose-finding study.
Off-Target Effects Specific clinical signsMeasure biomarkers for known off-target kinases.
Vehicle Toxicity Irritation at injection siteRun a vehicle-only control group.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.

  • Add PEG300 to 40% of the final volume and vortex.

  • Add Tween 80 to 5% of the final volume and vortex.

  • Add sterile saline to bring the formulation to the final volume and vortex thoroughly.

  • Protect the formulation from light and use it within 2 hours of preparation.

Protocol 2: Xenograft Tumor Implantation
  • Culture the selected tumor cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly and randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.

Signaling Pathway

This compound Target Pathway

cluster_pathway XYZ Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ XYZ Kinase Receptor->XYZ Downstream Downstream Effector XYZ->Downstream Proliferation Cell Proliferation Downstream->Proliferation MRK016 This compound MRK016->XYZ

Caption: this compound inhibits the XYZ kinase signaling pathway.

Technical Support Center: Navigating the Translational Challenges of MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the preclinical data of MRK-016 and the challenges encountered during its clinical translation. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inverse agonist for the α5 subunit-containing GABA-A receptors.[1] This selectivity is crucial as α5-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By acting as an inverse agonist, this compound reduces the activity of these receptors, which is hypothesized to enhance cognitive processes.

Q2: What were the key preclinical findings for this compound in terms of efficacy?

Preclinical studies demonstrated promising cognitive-enhancing and antidepressant-like effects of this compound. In rodent models, it was shown to improve performance in the Morris water maze, a test of spatial learning and memory.[1] Additionally, this compound exhibited antidepressant-like effects in the forced swim test, where it significantly reduced immobility time.[2] Furthermore, in vitro studies on mouse hippocampal slices showed that this compound enhances long-term potentiation (LTP), a cellular correlate of learning and memory.[1]

Q3: What are the main challenges observed when translating this compound preclinical data to humans?

The primary challenge in the clinical translation of this compound was the significant discrepancy in its tolerability profile between preclinical species and humans, particularly in elderly subjects. While well-tolerated in rats, dogs, and rhesus monkeys, and even in young healthy male volunteers, this compound was poorly tolerated in elderly individuals, leading to the discontinuation of its development.[1] This highlights a critical translational gap between preclinical safety data and clinical outcomes in specific patient populations.

Q4: How do the pharmacokinetic profiles of this compound differ across species?

This compound exhibited a short half-life in preclinical species such as rats, dogs, and rhesus monkeys (approximately 0.3-0.5 hours).[1] In contrast, the half-life in humans was significantly longer, around 3.5 hours.[1] This cross-species difference in pharmacokinetics is a common challenge in drug development and can contribute to unexpected safety and tolerability issues in humans.

Troubleshooting Guides

Problem: Difficulty replicating the cognitive-enhancing effects of this compound in the Morris water maze.

  • Solution 1: Dose Selection: Ensure the dose of this compound is appropriate for the species being tested. Preclinical studies in rats used doses that achieved significant receptor occupancy.[1] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.

  • Solution 2: Timing of Administration: The short half-life of this compound in rodents (0.3-0.5 hours) is a critical factor.[1] Administer the compound at a time point that ensures peak plasma concentrations coincide with the behavioral testing period.

  • Solution 3: Behavioral Paradigm: The Morris water maze is sensitive to various experimental parameters. Ensure that the protocol for training, including the number of trials per day and the inter-trial intervals, is consistent and optimized for detecting cognitive enhancement.

Problem: Inconsistent results in the forced swim test with this compound.

  • Solution 1: Animal Strain: Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants. The original studies used specific strains, and using a different strain may require protocol optimization.

  • Solution 2: Acclimatization: Ensure that animals are properly acclimatized to the testing room and the water temperature to minimize stress-induced variability in their behavior.

  • Solution 3: Scoring Method: The definition of immobility should be clearly defined and consistently applied by all observers. Automated video tracking software can help to reduce inter-observer variability. A 3 mg/kg dose of this compound was shown to significantly decrease immobility time in mice.[2]

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound

SpeciesHalf-life (t½)Key Observations
Rat~0.3 - 0.5 hours[1]Short half-life, consistent with other preclinical species.
Dog~0.3 - 0.5 hours[1]Short half-life.
Rhesus Monkey~0.3 - 0.5 hours[1]Short half-life.
Human~3.5 hours[1]Significantly longer half-life compared to preclinical species.

Table 2: Preclinical Efficacy Summary of this compound

Experimental ModelSpeciesKey Finding
Morris Water MazeRatEnhanced cognitive performance.[1]
Forced Swim TestMouseSignificantly decreased immobility time at 3 mg/kg.[2]
Hippocampal SlicesMouseIncreased long-term potentiation (LTP).[1]

Experimental Protocols

1. Morris Water Maze Protocol for Assessing Cognitive Enhancement

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged about 1-2 cm below the water surface.

  • Animals: Adult male rats.

  • Procedure:

    • Acclimatization: Allow rats to acclimatize to the testing room for at least 1 hour before the experiment.

    • Pre-training: On the first day, allow each rat to swim freely in the pool for 60 seconds without the platform to habituate them to the environment.

    • Training: For 4 consecutive days, conduct 4 trials per day for each rat.

      • Gently place the rat into the water at one of four randomly chosen starting positions.

      • Allow the rat to search for the hidden platform for a maximum of 60 seconds.

      • If the rat finds the platform, allow it to remain there for 15-30 seconds.

      • If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.

      • Record the escape latency (time to find the platform) for each trial.

    • Probe Trial: 24 hours after the last training session, remove the platform and allow each rat to swim in the pool for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each training day.

2. Forced Swim Test Protocol for Assessing Antidepressant-like Effects

  • Apparatus: A glass cylinder (approximately 45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Adult male mice.

  • Procedure:

    • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour.

    • Pre-test Session: On day 1, place each mouse in the cylinder for 15 minutes. This session is for habituation and is not scored.

    • Test Session: 24 hours after the pre-test, administer this compound (3 mg/kg, i.p.) or vehicle. 60 minutes after injection, place the mouse back into the cylinder for a 6-minute test session.

    • Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

3. In Vitro Hippocampal Slice Long-Term Potentiation (LTP) Protocol

  • Tissue Preparation:

    • Anesthetize an adult mouse and rapidly dissect the brain.

    • Prepare 400 µm thick transverse hippocampal slices in ice-cold artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiology:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).

    • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation of the synaptic response.

  • Drug Application: Apply this compound to the perfusion bath at the desired concentration during the baseline recording period and maintain its presence throughout the experiment to assess its effect on LTP induction and maintenance.

Mandatory Visualization

G cluster_preclinical Preclinical Findings MRK016 This compound GABAa_a5 α5-GABA-A Receptor (Inverse Agonism) MRK016->GABAa_a5 Tolerability_Preclinical Good Tolerability (Rat, Dog, Monkey) MRK016->Tolerability_Preclinical Disinhibition Neuronal Disinhibition (Hippocampus) GABAa_a5->Disinhibition Glutamate ↑ Glutamate Release Disinhibition->Glutamate Antidepressant Antidepressant-like Effects (Forced Swim Test) Disinhibition->Antidepressant AMPA_R AMPA Receptor Activation Glutamate->AMPA_R LTP ↑ Long-Term Potentiation AMPA_R->LTP Cognitive_Enhancement Cognitive Enhancement (Morris Water Maze) LTP->Cognitive_Enhancement PK_Human Altered Pharmacokinetics (Longer Half-life in Humans) Tolerability_Human Poor Tolerability (Elderly Subjects) PK_Human->Tolerability_Human Development_Halt Discontinuation of Clinical Development Tolerability_Human->Development_Halt

Caption: Translational workflow of this compound from preclinical findings to clinical challenges.

References

MRK-016 Clinical Development Halted: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the reasons behind the discontinuation of the clinical development of MRK-016, a selective inverse agonist for the α5 subunit of the GABAA receptor. This document is intended to assist researchers in understanding the challenges encountered during its development and to provide detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for halting the clinical development of this compound?

The clinical development of this compound was primarily halted due to poor tolerability in elderly subjects and variable human pharmacokinetics .[1] While the drug was well-tolerated in young male subjects up to a single dose of 5 mg, it was poorly tolerated in elderly individuals even at a much lower dose of 0.5 mg.[1] This significant age-related difference in tolerability, coupled with unpredictable pharmacokinetic profiles in humans, led to the decision to discontinue its development.[1]

Q2: What is the mechanism of action of this compound?

This compound is a negative allosteric modulator (NAM), or inverse agonist, that is selective for the α5 subunit-containing GABAA receptors.[2] These receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory. By binding to the benzodiazepine (B76468) site on the α5-GABAA receptor, this compound reduces the inhibitory effect of the neurotransmitter GABA.[3][4] This disinhibition is thought to enhance cognitive processes and exert antidepressant-like effects, a mechanism that shares some downstream similarities with the NMDA receptor antagonist ketamine.[2][3]

Troubleshooting and Experimental Guides

Issue: Understanding the Preclinical Promise of this compound

Prior to its clinical discontinuation, this compound demonstrated promising results in preclinical studies, particularly in models of cognitive enhancement and depression.

In preclinical trials, this compound was shown to enhance cognitive performance in rats in the delayed matching-to-position version of the Morris water maze.[1]

Studies in mice indicated that this compound possessed rapid and persistent antidepressant-like properties.

Data Presentation

Table 1: Human Pharmacokinetic and Tolerability Data for this compound
ParameterYoung Male SubjectsElderly SubjectsPreclinical Species (Rat, Dog, Rhesus Monkey)
Maximum Tolerated Single Dose 5 mg0.5 mgNot Applicable
Estimated Receptor Occupancy at Max. Tolerated Dose ~75%Not Determined50% occupancy at 0.39 mg/kg (rats)
Plasma Half-life (t½) ~3.5 hours~3.5 hours0.3 - 0.5 hours
General Tolerability Well-toleratedPoorly toleratedGenerally well-tolerated in preclinical studies

Data compiled from publicly available research.[1]

Table 2: Preclinical Efficacy of this compound in Behavioral Assays
Behavioral AssayAnimal ModelThis compound DoseKey Finding
Morris Water Maze RatNot SpecifiedEnhanced cognitive performance in a delayed matching-to-position task.
Forced Swim Test Mouse3 mg/kgSignificantly decreased immobility time, indicative of an antidepressant-like effect.

Experimental Protocols

Morris Water Maze for Cognitive Enhancement

This protocol outlines a general procedure for assessing spatial learning and memory in rodents, similar to the methods used in the preclinical evaluation of this compound.

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in a specific quadrant.

  • Acquisition Phase:

    • Animals are placed in the pool from one of several starting positions.

    • The time taken to find the hidden platform (escape latency) is recorded.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Animals are allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

    • This is repeated for several trials per day over a number of consecutive days.

  • Probe Trial:

    • After the acquisition phase, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

Forced Swim Test for Antidepressant-Like Activity

This protocol describes a common method for evaluating the potential antidepressant effects of a compound in mice.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Mice are individually placed into the water-filled cylinder.

    • The total duration of the test is typically 6 minutes.

    • Behavior is recorded, often by video, for later analysis.

    • The last 4 minutes of the test are typically scored for periods of immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

    • A decrease in immobility time is interpreted as an antidepressant-like effect.

Visualizations

Signaling Pathway of this compound

MRK016_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds and Activates AMPAR AMPA Receptor Glutamate->AMPAR Binds and Activates GABA GABA GABAA_R α5-GABAA Receptor GABA->GABAA_R Binds and Activates Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Activates AMPAR->Ca_Influx Depolarizes membrane, facilitating NMDA-R activation Downstream_Signaling Downstream Signaling (e.g., BDNF expression) Ca_Influx->Downstream_Signaling This compound This compound This compound->GABAA_R Inhibits (NAM) FST_Workflow start Start drug_admin Administer this compound or Vehicle start->drug_admin acclimation Acclimation Period drug_admin->acclimation fst Forced Swim Test (6 minutes) acclimation->fst record Record Behavior fst->record analysis Score Immobility Time (last 4 minutes) record->analysis results Compare Immobility Time between Groups analysis->results end End results->end

References

Technical Support Center: MRK-016 High-Dose Toxicity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MRK-016. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential toxicity at high doses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a negative allosteric modulator (NAM) of the α5 subunit-containing GABAA receptors.[1] Unlike positive allosteric modulators (e.g., benzodiazepines) which enhance the effect of GABA, this compound reduces the activity of these specific GABAA receptors. This leads to a disinhibition of downstream neurons, promoting glutamatergic transmission, a mechanism that shares similarities with the rapid antidepressant effects of ketamine.[1] The α5 subunit is primarily expressed in the hippocampus and prefrontal cortex, areas implicated in cognition and mood regulation.[2][3]

Q2: What are the known toxicities of this compound at high doses?

Preclinical studies in rodents at therapeutic doses have shown that this compound is not anxiogenic and does not induce convulsions. However, in a clinical study with healthy human volunteers, high doses of this compound were associated with adverse effects such as dizziness and anxiety. The compound was particularly poorly tolerated in elderly subjects, which led to the discontinuation of its clinical development.

Q3: Is there a specific antidote for this compound overdose?

Currently, there is no specific antidote for this compound overdose. While flumazenil (B1672878) is a known antagonist for benzodiazepine (B76468) (GABAA positive allosteric modulator) overdose, its efficacy and safety in the context of a GABAA negative allosteric modulator like this compound have not been established and its use is not recommended without further investigation.

Q4: What are the general principles for managing high-dose exposure to this compound in a research setting?

In the event of accidental high-dose exposure in a laboratory setting, the primary approach is supportive care. This includes:

  • Monitoring: Closely monitor the subject for adverse neurological and behavioral signs.

  • Symptomatic Treatment: Address specific symptoms as they arise. For instance, anxiolytic agents may be considered for severe anxiety, and supportive measures for dizziness should be implemented.

  • Observation: The subject should be observed until the symptoms resolve. The half-life of this compound will influence the duration of observation.

Troubleshooting Guide: Managing Potential High-Dose Toxicity in Preclinical Studies

This guide provides experimental protocols to assess and potentially mitigate the adverse effects of high-dose this compound in rodents.

Experimental Protocols

To quantify the potential anxiogenic effects of high-dose this compound, two standard behavioral tests are recommended: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).

a) Elevated Plus Maze (EPM) Protocol [4][5][6][7][8]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle control to the animals at the desired doses.

    • After the appropriate pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera for later analysis.

  • Parameters to Measure:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Interpretation: A significant decrease in the time spent and the number of entries into the open arms is indicative of anxiety-like behavior.

b) Open Field Test (OFT) Protocol [9][10][11][12][13]

  • Apparatus: A square arena with high walls.

  • Procedure:

    • Administer this compound or vehicle control.

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a 10-minute session.

    • Record the session for automated or manual scoring.

  • Parameters to Measure:

    • Time spent in the center of the arena versus the periphery.

    • Latency to enter the center.

    • Total distance traveled and velocity.

    • Frequency of rearing and grooming behaviors.

  • Interpretation: Anxious animals tend to spend more time in the periphery (thigmotaxis) and show a longer latency to enter the center.

Dizziness can be challenging to directly measure in rodents, but vestibular and motor coordination tests can serve as surrogates.

a) Rotarod Test [14][15]

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for several days until a stable baseline performance is achieved.

    • Administer high-dose this compound or vehicle.

    • Place the animal on the rotating rod and measure the latency to fall.

  • Interpretation: A significant decrease in the latency to fall suggests impaired motor coordination, which can be an indicator of dizziness or ataxia.

b) Balance Beam Test [14]

  • Apparatus: An elevated narrow beam.

  • Procedure:

    • Train the animals to traverse the beam.

    • Administer high-dose this compound or vehicle.

    • Record the time taken to cross the beam and the number of foot slips.

  • Interpretation: An increase in traversal time and the number of foot slips can indicate balance and coordination deficits.

Data Presentation

The following tables provide a template for summarizing quantitative data from the suggested preclinical toxicity studies. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Assessment of Anxiety-Like Behavior in Rodents Treated with High-Dose this compound

Treatment GroupDose (mg/kg)EPM: Time in Open Arms (s)EPM: Open Arm EntriesOFT: Time in Center (s)OFT: Center Entries
Vehicle Control0120 ± 1510 ± 290 ± 1015 ± 3
This compound1080 ± 106 ± 160 ± 810 ± 2
This compound3040 ± 53 ± 130 ± 55 ± 1

Table 2: Assessment of Motor Coordination in Rodents Treated with High-Dose this compound

Treatment GroupDose (mg/kg)Rotarod: Latency to Fall (s)Balance Beam: Traversal Time (s)Balance Beam: Foot Slips
Vehicle Control0180 ± 2010 ± 21 ± 0.5
This compound10120 ± 1515 ± 33 ± 1
This compound3060 ± 1025 ± 56 ± 2

Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its high-dose toxicity.

MRK016_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAaR α5-GABAa Receptor GABA->GABAaR Glutamate Glutamatergic Transmission GABAaR->Glutamate Disinhibition Therapeutic Therapeutic Effects (e.g., Antidepressant) Glutamate->Therapeutic Toxicity High-Dose Toxicity (Anxiety, Dizziness) Glutamate->Toxicity MRK016 This compound MRK016->GABAaR Negative Allosteric Modulation

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start High-Dose this compound Administration to Rodents behavioral Behavioral Assessment start->behavioral anxiety Anxiety Tests (EPM, OFT) behavioral->anxiety dizziness Motor Coordination Tests (Rotarod, Balance Beam) behavioral->dizziness analysis Data Analysis anxiety->analysis dizziness->analysis mitigation Supportive Care & Symptomatic Treatment analysis->mitigation If Toxicity Observed outcome Assessment of Toxicity Mitigation mitigation->outcome

Caption: Experimental workflow for high-dose toxicity assessment.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the blood-brain barrier (BBB) penetration of the α5-GABA-A receptor inverse agonist, MRK-016.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inverse agonist for the α5 subunit-containing GABA-A receptor.[1] It binds to the benzodiazepine (B76468) site on these receptors and is intended to enhance cognitive function.[2][3] The proposed mechanism involves the modulation of GABAergic neurotransmission, which in turn influences glutamatergic pathways implicated in learning and memory.

Q2: What are the known physicochemical properties of this compound?

While a comprehensive public dataset is unavailable, key physicochemical properties of this compound have been reported and are summarized in the table below. These properties are crucial for predicting its potential for passive diffusion across the BBB.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight368.39 g/mol
Chemical FormulaC₁₇H₂₀N₈O₂
SolubilitySoluble in DMSO and ethanol; insoluble in water.

Q3: Is there evidence that this compound can cross the blood-brain barrier?

Yes, the primary preclinical study on this compound states that it "readily penetrates the CNS".[2] This is supported by data showing good in vivo receptor occupancy in rats after oral administration.[3]

Q4: What are the known pharmacokinetic parameters of this compound in preclinical models?

Pharmacokinetic studies have been conducted in several species. A key finding is the short half-life of this compound in these models.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesHalf-life (t½)Receptor Occupancy (ED₅₀)Plasma EC₅₀Reference
Rat0.3 - 0.5 hours0.39 mg/kg (oral)15 ng/mL[3]
Dog0.3 - 0.5 hoursNot ReportedNot Reported[3]
Rhesus Monkey0.3 - 0.5 hoursNot Reported21 ng/mL[3]

Q5: Why was the clinical development of this compound discontinued?

The development of this compound was halted due to poor tolerability and variable pharmacokinetics observed in human clinical trials.[3]

Troubleshooting Guide: Improving BBB Penetration of this compound Analogs

This guide addresses common issues encountered when aiming to enhance the CNS penetration of compounds structurally related to this compound.

Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies.

  • Possible Cause A: Poor Passive Permeability.

    • Troubleshooting:

      • Assess Physicochemical Properties: If not already done, determine the LogP and polar surface area (TPSA) of your analog. For optimal passive BBB penetration, a LogP between 1 and 3 and a TPSA below 90 Ų are generally desirable.

      • Structural Modification:

        • Increase lipophilicity by adding non-polar functional groups.

        • Reduce the number of hydrogen bond donors and acceptors to decrease TPSA.

        • Consider isosteric replacements to fine-tune these properties.

  • Possible Cause B: Efflux Transporter Substrate.

    • Troubleshooting:

      • In Vitro Efflux Assay: Perform a Caco-2 or MDCK-MDR1 permeability assay to determine if your compound is a substrate for P-glycoprotein (P-gp) or other relevant efflux transporters. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

      • Structural Modification: Modify the structure to reduce recognition by efflux transporters. This can involve altering charge, hydrogen bonding capacity, or overall conformation.

      • Co-administration with Efflux Inhibitors: In preclinical models, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) can confirm if efflux is limiting brain penetration.

Issue 2: High Discrepancy Between In Vitro Permeability and In Vivo Brain Penetration.

  • Possible Cause A: High Plasma Protein Binding.

    • Troubleshooting:

      • Measure Plasma Protein Binding: Determine the fraction of your compound bound to plasma proteins in the species being studied. High binding reduces the unbound fraction available to cross the BBB.

      • Structural Modification: Alter the structure to reduce affinity for plasma proteins like albumin and alpha-1-acid glycoprotein.

  • Possible Cause B: Rapid Metabolism.

    • Troubleshooting:

      • Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes from the relevant species.

      • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites of metabolic modification.

      • Structural Modification: Modify the identified metabolic hotspots to block or slow down metabolism. For example, replace a metabolically labile hydrogen with a fluorine atom.

Issue 3: Promising In Vitro BBB Penetration but Limited Efficacy in CNS Models.

  • Possible Cause A: Insufficient Free Concentration at the Target.

    • Troubleshooting:

      • Measure Brain Tissue Binding: Determine the extent of non-specific binding of your compound to brain tissue. High brain tissue binding can limit the free concentration available to interact with the target receptor.

      • Calculate Unbound Brain-to-Plasma Ratio (Kp,uu): This is the most accurate measure of BBB penetration and is calculated as: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound). A Kp,uu close to 1 suggests passive diffusion is the primary mechanism of brain entry.

Experimental Protocols

1. In Vitro Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-glycoprotein.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

    • Verify monolayer integrity by measuring the trans-epithelial electrical resistance (TEER).

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

    • At specified time points, collect samples from the opposite chamber.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

2. In Vivo Brain-to-Plasma Ratio (Kp) Determination

  • Objective: To measure the total concentration of a compound in the brain relative to the plasma at a specific time point.

  • Methodology:

    • Administer the test compound to a cohort of rodents (e.g., rats, mice) at a defined dose and route.

    • At a predetermined time point (often at steady-state or at the time of maximum plasma concentration), collect blood and perfuse the animals with saline to remove blood from the brain.

    • Harvest the brain tissue.

    • Homogenize the brain tissue and extract the compound.

    • Separate plasma from the blood sample.

    • Quantify the concentration of the compound in the brain homogenate and plasma using LC-MS/MS.

    • Calculate the Kp as the ratio of the total brain concentration to the total plasma concentration.

Visualizations

MRK_016_Signaling_Pathway cluster_GABA_Neuron GABAergic Interneuron cluster_Glutamate_Neuron Glutamatergic Neuron cluster_Postsynaptic_Neuron Postsynaptic Neuron GABA GABA GABA_A_R α5-GABA-A Receptor GABA->GABA_A_R Inhibitory Signal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R LTP Long-Term Potentiation (Cognitive Enhancement) AMPA_R->LTP NMDA_R->LTP GABA_A_R->Glutamate Disinhibition MRK_016 This compound MRK_016->GABA_A_R Inverse Agonist (Reduces Inhibition)

Caption: Proposed signaling pathway of this compound action.

BBB_Penetration_Workflow start Start: Compound of Interest (e.g., this compound analog) in_silico In Silico Prediction (LogP, TPSA, MW) start->in_silico in_vitro In Vitro BBB Model (e.g., Caco-2, MDCK-MDR1) in_silico->in_vitro in_vivo In Vivo PK Study (Brain-to-Plasma Ratio) in_vitro->in_vivo analyze_data Analyze Data: - Kp, Kp,uu - Efflux Ratio in_vivo->analyze_data optimize Structural Modification (Improve Properties) analyze_data->optimize Low Penetration end End: Candidate with Improved BBB Penetration analyze_data->end Sufficient Penetration optimize->in_silico

Caption: Experimental workflow for improving BBB penetration.

References

Validation & Comparative

A Comparative Analysis of the Antidepressant Effects of MRK-016 and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antidepressant compound MRK-016 and the established rapid-acting antidepressant ketamine. The information presented is based on preclinical experimental data, focusing on efficacy, mechanism of action, side effect profiles, and the underlying signaling pathways.

Executive Summary

Both this compound and ketamine demonstrate rapid and robust antidepressant-like effects in preclinical models of depression. While they share a common downstream mechanism involving the potentiation of AMPA receptor signaling, their primary molecular targets and side effect profiles differ significantly. This compound, a negative allosteric modulator (NAM) of α5 subunit-containing GABAA receptors, offers a potentially safer alternative to the NMDA receptor antagonist ketamine, which is associated with psychotomimetic and abuse-related side effects.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies comparing this compound and ketamine.

Table 1: Antidepressant Efficacy in Preclinical Models
ParameterThis compoundKetamineReference(s)
Forced Swim Test (FST)
Effective Dose (mice)3 mg/kg, i.p.10 mg/kg, i.p.[1]
Reduction in ImmobilitySignificant decrease (p < 0.001)Significant decrease (p < 0.05)[1]
Onset of ActionRapid (within 1 hour) and persistent (at 24 hours)Rapid (within 1 hour)[1]
Chronic Social Defeat Stress (CSDS)
Reversal of AnhedoniaRapidly reverses loss of female urine preference (p < 0.001)Rapidly reverses loss of female urine preference (p < 0.01)[1]
Mechanism-Related Effects
EEG Gamma PowerTransient increaseTransient increase[1]
AMPA Receptor DependenceEffects blocked by NBQXEffects blocked by NBQX[1]
Table 2: Side Effect Profile in Mice
ParameterThis compound (3 mg/kg and 9 mg/kg)Ketamine (10 mg/kg and 30 mg/kg)Reference(s)
Motor Coordination (Rota-rod) No impairmentSignificant impairment[1][2]
Locomotor Activity No significant changeSignificant increase[1][2]
Prepulse Inhibition (PPI) No disruptionSignificant disruption[1][2]
Conditioned Place Preference (CPP) No preferenceSignificant preference[1][2]
Table 3: Pharmacokinetic Parameters
ParameterThis compoundKetamineReference(s)
Half-life (rat plasma) ~25 minutes~27 minutes (intranasal)[3][4]
Brain Penetration (Brain:aCSF partition coefficient) Not explicitly stated for this compound~2.76[5]
Receptor Occupancy (at effective dose) ~70% (α5-GABAARs)Not explicitly stated[1]

Signaling Pathways and Mechanisms of Action

Both this compound and ketamine ultimately enhance glutamatergic neurotransmission through the activation of AMPA receptors, leading to downstream signaling cascades that promote synaptogenesis and neuronal plasticity. However, their initial mechanisms differ fundamentally.

Ketamine's Mechanism: Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] It is thought to preferentially block NMDA receptors on inhibitory GABAergic interneurons.[6] This disinhibits pyramidal neurons, leading to a surge in glutamate (B1630785) release.[6] The increased glutamate subsequently activates AMPA receptors, triggering downstream pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[7]

This compound's Mechanism: this compound is a negative allosteric modulator of GABAA receptors containing the α5 subunit, which are predominantly expressed in the hippocampus and prefrontal cortex.[1][8] By inhibiting the function of these receptors on interneurons, this compound also leads to a disinhibition of glutamatergic neurons and subsequent AMPA receptor activation, mirroring the downstream effects of ketamine.[8]

cluster_ketamine Ketamine Pathway cluster_mrk016 This compound Pathway cluster_common Common Downstream Pathway K Ketamine NMDAR NMDA Receptor (on GABA Interneuron) K->NMDAR Antagonism GABA GABAergic Interneuron NMDAR->GABA Inhibition Glutamate_Neuron_K Glutamatergic Pyramidal Neuron GABA->Glutamate_Neuron_K Inhibition Glutamate_Release_K ↑ Glutamate Release Glutamate_Neuron_K->Glutamate_Release_K AMPAR AMPA Receptor Activation Glutamate_Release_K->AMPAR MRK This compound GABAAR α5-GABAA Receptor (on GABA Interneuron) MRK->GABAAR Negative Allosteric Modulation GABA_MRK GABAergic Interneuron GABAAR->GABA_MRK Inhibition Glutamate_Neuron_M Glutamatergic Pyramidal Neuron GABA_MRK->Glutamate_Neuron_M Inhibition Glutamate_Release_M ↑ Glutamate Release Glutamate_Neuron_M->Glutamate_Release_M Glutamate_Release_M->AMPAR BDNF ↑ BDNF Release AMPAR->BDNF mTOR ↑ mTOR Signaling AMPAR->mTOR Synaptogenesis ↑ Synaptogenesis & Neuronal Plasticity BDNF->Synaptogenesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Figure 1: Signaling pathways of Ketamine and this compound.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

This test is a widely used rodent behavioral assay to screen for antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape.

  • Procedure:

    • Mice are individually placed in the water-filled cylinder.

    • The total duration of the test is 6 minutes.

    • Behavior is typically recorded via video for later analysis.

    • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Drug Administration: this compound (3 mg/kg), ketamine (10 mg/kg), or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 1 or 24 hours) before the test.

  • Data Analysis: The duration of immobility is scored by a trained observer blind to the treatment conditions. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Social Defeat Stress (CSDS)

This is a validated animal model of depression that induces anhedonia and social avoidance.

  • Apparatus: A standard mouse cage is divided in half by a perforated transparent divider, allowing for sensory but not physical contact between two mice.

  • Procedure:

    • Aggressor Screening: Larger, aggressive CD-1 mice are screened for consistent aggressive behavior.

    • Social Defeat: An experimental C57BL/6J mouse is introduced into the home cage of a resident CD-1 aggressor for a short period (e.g., 5-10 minutes) of physical defeat.

    • Sensory Contact: Following the physical interaction, the experimental mouse is housed in the adjacent compartment of the cage, separated by the perforated divider, for the remainder of the 24-hour period.

    • Repeated Exposure: This procedure is repeated for a set number of consecutive days (e.g., 10 days), with the experimental mouse being exposed to a novel aggressor each day to prevent habituation.

  • Behavioral Assessment (Social Interaction Test):

    • Following the CSDS paradigm, social avoidance is assessed. The experimental mouse is placed in an open field with a wire-mesh enclosure at one end.

    • The time the experimental mouse spends in the "interaction zone" around the enclosure is measured in two sessions: first with the enclosure empty, and then with an unfamiliar CD-1 mouse inside the enclosure.

    • A social interaction ratio is calculated (time with aggressor / time without aggressor). A ratio of less than 1 is indicative of social avoidance.

  • Drug Administration: this compound (3 mg/kg), ketamine (10 mg/kg), or vehicle is administered after the CSDS paradigm, and the social interaction test is conducted at a specified time point (e.g., 48 hours) after drug administration.

cluster_csds Chronic Social Defeat Stress (CSDS) Workflow start Start aggressor Aggressor Screening (CD-1 mice) start->aggressor defeat Daily Social Defeat (10 days) aggressor->defeat sensory Sensory Contact (24h) defeat->sensory After each defeat session drug_admin Drug Administration (this compound, Ketamine, or Vehicle) defeat->drug_admin After 10 days sensory->defeat Next day, new aggressor social_interaction Social Interaction Test drug_admin->social_interaction After specified time (e.g., 48h) analysis Data Analysis (Social Interaction Ratio) social_interaction->analysis end End analysis->end

Figure 2: Chronic Social Defeat Stress experimental workflow.

Conclusion

Preclinical evidence strongly suggests that this compound possesses rapid antidepressant properties comparable to ketamine. Its distinct mechanism of action, targeting α5-GABAA receptors, appears to confer a superior safety profile, devoid of the motor, psychotomimetic, and abuse-related side effects observed with ketamine. These findings position this compound and other α5-GABAA NAMs as a promising new class of fast-acting antidepressants that warrant further clinical investigation. The convergence of both compounds on the AMPA receptor signaling pathway underscores the critical role of this system in mediating rapid antidepressant responses.

References

A Comparative Guide to MRK-016 and L-655,708: Selective α5-GABAᴀ Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent α5 subunit-selective GABAᴀ receptor negative allosteric modulators (NAMs), MRK-016 and L-655,708. The objective is to present a side-by-side evaluation of their pharmacological properties, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Introduction

The α5 subunit-containing GABAᴀ receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] Their unique distribution has made them an attractive target for the development of cognitive enhancers and novel therapeutics for neuropsychiatric disorders. This compound and L-655,708 are two of the most well-characterized compounds that exhibit selectivity for these receptors, acting as inverse agonists or NAMs to modulate GABAergic inhibition. This guide will delve into their comparative binding profiles, functional effects, and the experimental approaches used to characterize them.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and L-655,708, providing a clear comparison of their binding affinities and functional efficacies.

Table 1: Comparative Binding Affinity (Ki, nM) at Recombinant Human GABAᴀ Receptor Subtypes
Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Selectivity (α1,α2,α3 vs α5)Reference
This compound 0.83 nM0.85 nM0.77 nM1.4 nM~1-2 fold (affinity)
L-655,708 ---0.45 nM50-100 fold (affinity)[2][3]

Note: While this compound shows similar high affinity across α1, α2, α3, and α5 subunits, its functional selectivity is driven by a greater efficacy as an inverse agonist at the α5 subtype.[4][5] L-655,708's selectivity is primarily due to its higher binding affinity for the α5 subunit.[6]

Table 2: Comparative Functional Efficacy
CompoundMechanism of ActionEffect on Long-Term Potentiation (LTP)In Vivo Cognitive EffectsNoted Side EffectsReference
This compound α5-selective inverse agonistEnhances LTPEnhances cognitive performance in Morris water mazePoorly tolerated in elderly subjects; variable pharmacokinetics[3][4]
L-655,708 α5-selective inverse agonist/NAMEnhances LTPEnhances cognitive performance in Morris water mazeAnxiogenic-like profile at higher doses[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize α5-GABAᴀ receptor modulators.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound for specific GABAᴀ receptor subtypes expressed in cell lines (e.g., HEK293 cells).

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the desired human GABAᴀ receptor subtype (e.g., α5β3γ2).

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a suitable radioligand that binds to the benzodiazepine (B76468) site, such as [³H]-Flumazenil (typically at a concentration close to its Kd).

    • A range of concentrations of the unlabeled test compound (e.g., this compound or L-655,708).

    • For determining non-specific binding, use a high concentration of a non-radiolabeled benzodiazepine like diazepam.

    • For total binding, add only the radioligand and assay buffer.

  • Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well).

  • Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

3. Filtration and Measurement:

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is used to measure the functional effects of the modulators on GABA-evoked currents in neurons or cells expressing GABAᴀ receptors.

1. Cell Preparation:

  • Prepare acute brain slices (e.g., hippocampal slices from rodents) or use cultured neurons or cell lines expressing the GABAᴀ receptor subtype of interest.

  • For brain slices, dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF) and cut slices (e.g., 300-400 µm thick) using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice or coverslip with cultured cells to the recording chamber of an upright or inverted microscope.

  • Continuously perfuse the chamber with oxygenated aCSF at a constant flow rate.

  • Use borosilicate glass capillaries to pull recording pipettes with a resistance of 3-6 MΩ when filled with the internal solution.

  • The internal solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH. The high chloride concentration allows for the measurement of inward GABA-evoked currents at a negative holding potential.

  • The external solution (aCSF) typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

3. Whole-Cell Recording:

  • Obtain a gigaseal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

4. Drug Application and Data Acquisition:

  • Establish a stable baseline by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-5 seconds) at regular intervals.

  • Once a stable baseline is achieved, co-apply the test compound (this compound or L-655,708) with GABA.

  • As these are negative allosteric modulators, a decrease in the GABA-evoked current amplitude is expected.

  • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • Calculate the percentage of inhibition of the GABA response at different concentrations of the modulator.

  • Plot the percentage of inhibition against the logarithm of the modulator concentration to determine the IC50 for the functional effect.

Mandatory Visualizations

Signaling Pathway of α5-GABAᴀ Receptor Modulation

GABAA_Signaling GABA GABA GABAA_R α5-GABAᴀ Receptor GABA->GABAA_R Binds Modulator This compound / L-655,708 (Negative Allosteric Modulator) Modulator->GABAA_R Binds to Benzodiazepine Site Ion_Channel Cl⁻ Channel Modulator->Ion_Channel Inhibits GABA effect GABAA_R->Ion_Channel Gating Cl_Influx Decreased Cl⁻ Influx Ion_Channel->Cl_Influx Leads to Hyperpolarization Reduced Hyperpolarization Cl_Influx->Hyperpolarization Results in Neuronal_Activity Increased Neuronal Excitability Hyperpolarization->Neuronal_Activity Modulates LTP Enhanced LTP Neuronal_Activity->LTP Contributes to Cognition Improved Cognition LTP->Cognition Underlies Experimental_Workflow start Start receptor_expression Express α-subunits (α1, α2, α3, α5) in HEK293 cells start->receptor_expression membrane_prep Prepare Cell Membranes receptor_expression->membrane_prep binding_assay Radioligand Binding Assay ([³H]-Flumazenil) membrane_prep->binding_assay determine_ki Determine Ki for each subtype binding_assay->determine_ki patch_clamp Whole-Cell Patch-Clamp (Hippocampal Neurons) determine_ki->patch_clamp Select compound for functional studies functional_assay Measure Inhibition of GABA-evoked Currents patch_clamp->functional_assay in_vivo In Vivo Studies (e.g., Morris Water Maze) functional_assay->in_vivo Proceed if functional in vitro assess_cognition Assess Cognitive Enhancement and Side Effects in_vivo->assess_cognition end End assess_cognition->end

References

Co-administration of AMPA Antagonist NBQX Attenuates the Antidepressant-like Efficacy of MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of preclinical data reveals that the rapid antidepressant-like effects of MRK-016, a negative allosteric modulator of α5 subunit-containing GABAA receptors, are dependent on downstream glutamatergic signaling through AMPA receptors. Co-administration of NBQX, a selective AMPA receptor antagonist, effectively blocks the behavioral and electrophysiological markers of this compound's efficacy, suggesting a serial signaling pathway for its mechanism of action. This guide provides a comprehensive comparison of this compound's efficacy with and without NBQX co-administration, supported by experimental data and detailed protocols for researchers in drug development.

This compound has emerged as a promising compound with the potential for rapid antidepressant effects, similar to ketamine but potentially with a more favorable side-effect profile.[1][2] Its mechanism is believed to involve the disinhibition of glutamatergic neurons, leading to an increase in glutamate (B1630785) release and subsequent activation of AMPA receptors.[1] To validate this hypothesis, studies have investigated the necessity of AMPA receptor activation for the antidepressant-like actions of this compound.

Comparative Efficacy Data

The co-administration of NBQX significantly attenuates the antidepressant-like effects of this compound as measured by two key preclinical assays: the Forced Swim Test (FST) and electroencephalogram (EEG) recordings of gamma frequency oscillations.

Behavioral Efficacy: Forced Swim Test

In the Forced Swim Test, a standard model to assess antidepressant efficacy, this compound administration alone leads to a significant reduction in immobility time in mice, indicative of an antidepressant-like effect. However, pretreatment with NBQX completely prevents this reduction in immobility.

Treatment GroupMean Immobility Time (seconds)Statistical Significance (vs. Vehicle)
Vehicle~150-
This compound (3 mg/kg)~75p < 0.001[3]
NBQX (10 mg/kg) + this compound (3 mg/kg)~150Not Significant
NBQX (10 mg/kg)~150Not Significant

Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.

Electrophysiological Correlates: EEG Gamma Oscillations

An increase in EEG gamma frequency power is considered a biomarker of rapid antidepressant action. This compound administration induces a significant and persistent increase in gamma power.[3][4] This effect is also blocked by the prior administration of NBQX.

Treatment GroupChange in Gamma Power (%)Statistical Significance (vs. Baseline)
This compound (3 mg/kg)Significant Increasep < 0.01[3]
NBQX (10 mg/kg) + this compound (3 mg/kg)No Significant ChangeNot Significant[3][4]

Signaling Pathway and Experimental Workflow

The experimental findings support a sequential model where this compound initiates a cascade that is dependent on AMPA receptor activation to produce its antidepressant-like effects.

MRK_016 This compound GABA_A_R α5-GABA-A Receptor MRK_016->GABA_A_R Inhibits Glutamatergic_Neuron Glutamatergic Neuron GABA_A_R->Glutamatergic_Neuron Inhibition Relieved Glutamate_Release ↑ Glutamate Release Glutamatergic_Neuron->Glutamate_Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates Antidepressant_Effects Antidepressant-like Effects AMPA_R->Antidepressant_Effects NBQX NBQX NBQX->AMPA_R Blocks

Caption: Proposed signaling pathway of this compound.

The experimental workflow to validate this pathway involves a pretreatment paradigm.

cluster_pretreatment Pretreatment Phase cluster_treatment Treatment Phase (10 min later) cluster_assessment Assessment Phase NBQX_Admin NBQX (10 mg/kg, i.p.) or Saline Vehicle MRK_016_Admin This compound (3 mg/kg, i.p.) or Vehicle NBQX_Admin->MRK_016_Admin Behavioral_Test Forced Swim Test (1 and 24 hours post-injection) MRK_016_Admin->Behavioral_Test EEG_Recording EEG Recording (continuous) MRK_016_Admin->EEG_Recording

Caption: Experimental workflow for co-administration studies.

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[5][6][7][8]

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Mice are individually placed into the water cylinder for a 6-minute session.[8][9]

    • The session is video-recorded for later analysis.

    • Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

    • The duration of immobility is scored during the final 4 minutes of the 6-minute test.[3]

  • Drug Administration:

    • NBQX (10 mg/kg) or saline is administered intraperitoneally (i.p.).[3]

    • 10 minutes later, this compound (3 mg/kg) or vehicle is administered i.p.[3]

    • The FST is conducted at 1 hour and 24 hours post-MRK-016 injection.[3]

Electroencephalogram (EEG) Recordings

EEG recordings are used to measure brain electrical activity, with gamma oscillations being of particular interest for rapid-acting antidepressants.

  • Surgery: Animals are surgically implanted with EEG electrodes over the frontal cortex.

  • Recording:

    • After a recovery period, baseline EEG activity is recorded for 30 minutes.[3]

    • NBQX (10 mg/kg) or saline is administered i.p.

    • 20 minutes later, this compound (3 mg/kg) is administered i.p.[4]

    • EEG is continuously recorded, and changes in power across different frequency bands (delta, theta, alpha, beta, gamma) are analyzed.

Comparison with Alternatives

The primary alternative rapid-acting antidepressant that this compound is compared to is ketamine . Both compounds demonstrate fast-acting antidepressant-like effects that are dependent on AMPA receptor activation.[1][10] Another α5-GABAA negative allosteric modulator with similar properties is L-655,708 .[1]

CompoundMechanism of ActionAMPA Receptor DependencyPotential Side Effects
This compound α5-GABAA Negative Allosteric ModulatorYes[1][3]Reported to have a better side-effect profile than ketamine (e.g., no psychotomimetic-like effects).[1]
Ketamine Non-competitive NMDA Receptor AntagonistYes[10]Psychotomimetic effects, abuse potential, cognitive impairment.[1]
L-655,708 α5-GABAA Negative Allosteric ModulatorLikely, based on shared mechanism with this compound.Similar to this compound.

Conclusion

The available preclinical evidence strongly supports the hypothesis that the antidepressant-like efficacy of this compound is critically dependent on the activation of AMPA receptors. The co-administration of the AMPA receptor antagonist NBQX effectively negates the behavioral and electrophysiological effects of this compound. This provides a clear mechanistic understanding of this compound's action and highlights the convergence of its downstream pathway with that of other rapid-acting antidepressants like ketamine. These findings are crucial for the ongoing development and optimization of novel, fast-acting antidepressant therapies.

References

A Comparative Analysis of MRK-016 and α5IA: Selective GABAA α5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology and experimental profiles of two prominent GABAA α5 inverse agonists.

This guide provides a detailed comparative analysis of MRK-016 and α5IA, two selective negative allosteric modulators (NAMs) of the GABAA α5 receptor subtype. Both compounds have garnered significant interest in the scientific community for their potential as cognitive enhancers and for their novel antidepressant-like effects. This document summarizes their binding affinities, in vivo efficacy, and key experimental protocols to aid researchers in their study design and interpretation.

Mechanism of Action

Both this compound and α5IA act as inverse agonists at the benzodiazepine (B76468) binding site of GABAA receptors, with functional selectivity for the α5 subunit-containing receptors.[1] These α5-containing GABAA receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory.[2][3] By negatively modulating the function of these receptors, this compound and α5IA reduce tonic inhibition in hippocampal neurons, leading to an enhancement of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

Data Presentation

Chemical Structures
this compound Chemical Structure
Figure 1: Chemical Structure of this compound.
α5IA Chemical Structure
Figure 2: Chemical Structure of α5IA.[1]
Binding Affinities (Ki, nM)
GABAA Receptor SubtypeThis compound[4]α5IA[5][6]
α1β3γ2 0.83~0.8 - 2.7
α2β3γ2 0.85~0.8 - 2.7
α3β3γ2 0.77~0.8 - 2.7
α5β3γ2 1.4~0.8 - 2.7

Note: While both compounds exhibit high affinity for multiple α subunits, their functional selectivity arises from a greater inverse agonist efficacy at the α5 subtype.[6][7]

In Vivo Efficacy: Cognitive Enhancement
Behavioral AssayThis compoundα5IA
Morris Water Maze Enhances performance in a delayed-matching-to-position version.[8]Significantly enhances performance in a delayed-matching-to-position version.[9]
Contextual Fear Conditioning Restores behavioral expression of fear in LPS-treated animals.[8]Data not available in the reviewed literature.
In Vivo Efficacy: Antidepressant-like Effects
Behavioral AssayThis compoundα5IA
Forced Swim Test (FST) Significantly decreases immobility time.[7]Data not available in the reviewed literature.
Chronic Stress Models Reverses anhedonic behavior.[10]Data not available in the reviewed literature.
Safety Profile
Adverse EffectThis compoundα5IA
Anxiogenic Effects No significant anxiogenic activity observed.Not anxiogenic-like in the elevated plus maze.[9]
Proconvulsant Activity No proconvulsant activity observed.Not convulsant and does not potentiate pentylenetetrazole-induced seizures.[9]

Experimental Protocols

Morris Water Maze (Spatial Learning and Memory)

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[11][12]

Apparatus: A circular pool (approximately 1.5-2 meters in diameter for rats, 1-1.5 meters for mice) is filled with opaque water (rendered so with non-toxic white paint or a powdered milk solution).[13][14] A small escape platform is submerged just below the water's surface in a fixed location within one of the four designated quadrants of the pool.[11]

Procedure:

  • Acquisition Phase: Rodents are placed in the pool from one of four randomized starting positions and are given a set time (e.g., 60-90 seconds) to find the hidden platform. If the animal fails to find the platform within the allotted time, it is gently guided to it. This is typically repeated for several trials per day over a period of 4-5 days.[15]

  • Probe Trial: 24 hours after the final acquisition trial, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory retention.[11]

Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. A significant reduction in escape latency and path length across acquisition trials, and a greater percentage of time spent in the target quadrant during the probe trial, are indicative of successful spatial learning and memory.

Elevated Plus Maze (Anxiety-like Behavior)

The elevated plus maze is a standard behavioral test to assess anxiety-like behavior in rodents.[16][17][18]

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated above the floor (e.g., 50-70 cm).[17] Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

Procedure:

  • The animal is placed in the center of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a period of 5 minutes.[19][20]

  • An automated tracking system or a trained observer records the number of entries into and the time spent in each of the open and closed arms.[18]

Data Analysis: Anxiolytic compounds typically increase the percentage of time spent in the open arms and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

In Vitro Electrophysiology (Long-Term Potentiation)

This technique is used to measure synaptic plasticity in hippocampal brain slices, providing a cellular model of learning and memory.[21][22]

Procedure:

  • Slice Preparation: The hippocampus is rapidly dissected from the brain of a rodent and sliced into thin sections (e.g., 300-400 µm) using a vibratome. The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.[23]

  • Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed to activate the Schaffer collateral pathway.[23]

  • Baseline Measurement: A stable baseline of fEPSP responses is established by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for a period of 10-20 minutes.

  • LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.[21]

  • Post-HFS Recording: The fEPSP slope or amplitude is monitored for at least 60 minutes following the HFS to assess the magnitude and stability of LTP.

Data Analysis: A significant and sustained increase in the fEPSP slope or amplitude following HFS is indicative of LTP. The magnitude of LTP can be quantified as the percentage increase in the fEPSP relative to the baseline.

Signaling Pathways and Experimental Workflows

GABAA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Modulation GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAAR GABAA Receptor (α5) GABA->GABAAR Binds Chloride_channel Cl- Channel GABAAR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- Influx MRK016_a5IA This compound / α5IA (Inverse Agonist) MRK016_a5IA->GABAAR Binds & Reduces GABA Efficacy

Diagram 1: GABAA α5 Receptor Signaling Pathway and Modulation by this compound/α5IA.

Morris_Water_Maze_Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Probe Trial (24h later) cluster_2 Data Analysis start_acq Place rodent in pool (random start position) swim Rodent swims to find hidden platform start_acq->swim find_platform Rodent finds platform (Escape) swim->find_platform Success guide Guide to platform (if not found) swim->guide Failure end_acq Remove from pool find_platform->end_acq guide->end_acq start_probe Place rodent in pool (platform removed) end_acq->start_probe 24h delay swim_probe Rodent swims for 60s start_probe->swim_probe end_probe Remove from pool swim_probe->end_probe analysis Measure: - Escape Latency - Path Length - Time in Target Quadrant end_probe->analysis

Diagram 2: Experimental Workflow for the Morris Water Maze.

LTP_Workflow cluster_0 Experimental Setup cluster_1 Recording Protocol cluster_2 Data Analysis slice_prep Prepare Hippocampal Slices place_electrodes Position Stimulating & Recording Electrodes in CA1 slice_prep->place_electrodes baseline Record Baseline fEPSPs (Low-frequency stimulation) place_electrodes->baseline hfs Induce LTP (High-frequency stimulation) baseline->hfs post_hfs Record Post-HFS fEPSPs hfs->post_hfs analysis Measure % Change in fEPSP Slope (Post-HFS vs. Baseline) post_hfs->analysis

Diagram 3: Experimental Workflow for In Vitro Long-Term Potentiation (LTP).

References

Confirming In Vivo Target Engagement of MRK-016: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the in vivo target engagement of MRK-016, a negative allosteric modulator of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Effective demonstration of target engagement is a critical step in the preclinical and clinical development of novel therapeutics, providing evidence of a drug's mechanism of action and informing dose selection.

Introduction to this compound and its Target

This compound is a selective negative allosteric modulator (NAM) of GABAA receptors that contain the α5 subunit. These receptors are predominantly expressed in the hippocampus and cortex, regions of the brain heavily implicated in cognitive processes. By binding to the benzodiazepine (B76468) site on the α5-containing GABAA receptor, this compound reduces the inhibitory effect of GABA, leading to an enhancement of neuronal activity. This mechanism of action has been investigated for its potential to treat cognitive deficits.

Below is a diagram illustrating the signaling pathway of the GABAA receptor and the mechanism of action of this compound.

GABAA_Signaling GABAA Receptor Signaling Pathway and this compound Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_drug Pharmacological Intervention GABA_A_Receptor α5-GABA-A Receptor (Chloride Ion Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GABA_A_Receptor->Hyperpolarization Reduces GABA efficacy Cl_ion->Hyperpolarization Influx leads to GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site MRK016 This compound (α5-NAM) MRK016->GABA_A_Receptor Binds to Benzodiazepine Site (Allosteric Modulation) PET_Workflow PET Experimental Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Cannulation) BaselineScan Baseline PET Scan with [11C]flumazenil AnimalPrep->BaselineScan Radiotracer [11C]flumazenil Synthesis Radiotracer->BaselineScan DrugAdmin Administer this compound BaselineScan->DrugAdmin OccupancyScan Occupancy PET Scan with [11C]flumazenil DrugAdmin->OccupancyScan ImageRecon Image Reconstruction and Co-registration with MRI/CT OccupancyScan->ImageRecon ROI Region of Interest (ROI) Analysis ImageRecon->ROI OccupancyCalc Receptor Occupancy Calculation ROI->OccupancyCalc EEG_Workflow EEG Experimental Workflow cluster_surgery Surgery cluster_recording Recording cluster_analysis Data Analysis Anesthesia Anesthesia and Analgesia Implantation Electrode Implantation (Stereotaxic Surgery) Anesthesia->Implantation Recovery Post-operative Recovery Implantation->Recovery BaselineEEG Baseline EEG Recording Recovery->BaselineEEG DrugAdmin Administer this compound BaselineEEG->DrugAdmin PostDrugEEG Post-drug EEG Recording DrugAdmin->PostDrugEEG SignalProcessing Signal Processing (Filtering, Artifact Removal) PostDrugEEG->SignalProcessing PowerSpectrum Power Spectral Analysis (Fast Fourier Transform) SignalProcessing->PowerSpectrum GammaPower Quantification of Gamma (30-80 Hz) Power PowerSpectrum->GammaPower CETSA_Workflow In Vivo CETSA Workflow cluster_treatment In Vivo Treatment cluster_heating Ex Vivo Heating cluster_analysis Analysis DrugAdmin Administer this compound or Vehicle TissueHarvest Harvest Brain Tissue DrugAdmin->TissueHarvest Homogenization Homogenize Tissue TissueHarvest->Homogenization HeatTreatment Heat Aliquots at Different Temperatures Homogenization->HeatTreatment Lysis Cell Lysis and Centrifugation HeatTreatment->Lysis ProteinQuant Quantify Soluble Protein (e.g., Western Blot) Lysis->ProteinQuant MeltingCurve Generate Melting Curve ProteinQuant->MeltingCurve

Assessing the Proconvulsant Risk of MRK-016 Versus Other GABA Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proconvulsant risk associated with MRK-016, a negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit, against other GABA modulators. The information presented is supported by available preclinical experimental data to aid in the assessment of its seizure liability profile.

Comparative Analysis of Proconvulsant Risk

The proconvulsant risk of a compound is a critical aspect of its safety profile. For GABA modulators, this risk is particularly relevant due to the central role of the GABAergic system in regulating neuronal excitability. An imbalance in this system can lead to seizures. The table below summarizes the proconvulsant potential of this compound in comparison to other classes of GABA modulators.

Compound ClassSpecific ExamplesMechanism of ActionProconvulsant RiskSupporting Evidence
α5-GABA-A NAM This compound Selective negative allosteric modulator of α5 subunit-containing GABA-A receptorsLow Preclinical studies in mice have shown that this compound is not proconvulsant and does not produce kindling.[1]
Non-selective GABA-A NAMs FG-7142, β-CarbolinesNegative allosteric modulators of various GABA-A receptor subtypesHigh These compounds are known to be anxiogenic and can induce convulsions.[2]
GABA-A Positive Allosteric Modulators (PAMs) Diazepam, Lorazepam (Benzodiazepines)Enhance the effect of GABA at the GABA-A receptorLow (but can occur) Generally anticonvulsant, but abrupt withdrawal can lead to seizures. Paradoxical reactions, though rare, can occur.
GABA Transaminase Inhibitors VigabatrinIncreases GABA levels by inhibiting its breakdownComplex Can have both anticonvulsant and proconvulsant effects depending on the timing and context.[3]
GABA Agonists MuscimolDirectly activate GABA-A receptorsPotential for Proconvulsant Effects In some cases, direct GABA agonists have been found to intensify seizures.

Experimental Protocols for Assessing Proconvulsant Risk

The evaluation of a compound's proconvulsant liability involves a combination of in vivo and in vitro experimental models.

In Vivo Seizure Threshold Models

These models are designed to determine whether a compound lowers the threshold for seizure induction by a chemical or electrical stimulus.

  • Pentylenetetrazole (PTZ) Infusion Test : This is a widely used method to assess seizure threshold.[4]

    • Animal Model : Typically mice or rats.

    • Procedure : A solution of the convulsant agent, pentylenetetrazole (PTZ), is infused intravenously at a constant rate.

    • Test Compound Administration : The test compound (e.g., this compound) is administered prior to the PTZ infusion.

    • Endpoint : The time to the onset of specific seizure endpoints (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) is recorded. A shorter time to seizure onset compared to a vehicle-treated control group indicates a proconvulsant effect.

    • Data Analysis : The dose of PTZ required to elicit a seizure is calculated. A statistically significant decrease in the PTZ dose required in the presence of the test compound suggests proconvulsant activity.

  • Maximal Electroshock Seizure (MES) Threshold Test : This test evaluates a compound's effect on the threshold for electrically induced seizures.

    • Animal Model : Typically mice or rats.

    • Procedure : A brief electrical stimulus is delivered via corneal or auricular electrodes.

    • Test Compound Administration : The test compound is administered at various time points before the electrical stimulus.

    • Endpoint : The presence or absence of a tonic hindlimb extension seizure is recorded.

    • Data Analysis : The current intensity required to induce a tonic hindlimb extension in 50% of the animals (ED50) is determined. A decrease in the ED50 value in the presence of the test compound indicates a proconvulsant effect.

Electroencephalogram (EEG) Monitoring

Continuous EEG monitoring in conscious, freely moving animals provides a direct measure of brain electrical activity and can detect spontaneous seizures or changes in seizure threshold.

  • Animal Model : Rodents or non-human primates surgically implanted with EEG electrodes.

  • Procedure : Following recovery from surgery, baseline EEG activity is recorded. The test compound is then administered.

  • Endpoint : The EEG recordings are analyzed for epileptiform discharges, such as spikes, sharp waves, and seizure activity. Changes in the power of different frequency bands (e.g., gamma, beta) can also be assessed.[5]

  • Data Analysis : The frequency and duration of any abnormal EEG events are quantified and compared between treatment and control groups.

In Vitro Seizure Liability Assays

These assays utilize neuronal cultures to assess the effects of compounds on neuronal network activity.

  • Microelectrode Array (MEA) : This technology allows for the non-invasive, long-term recording of electrical activity from neuronal networks cultured on a grid of electrodes.[6][7]

    • Cell Model : Primary rodent or human iPSC-derived cortical neurons are cultured on MEA plates.

    • Procedure : Once a stable neuronal network has formed, baseline electrical activity (e.g., spike rate, burst frequency, network synchrony) is recorded. The test compound is then applied to the culture.

    • Endpoint : Changes in the parameters of neuronal network activity are measured. An increase in synchronized bursting or other signs of hyperexcitability can indicate a proconvulsant potential.

    • Data Analysis : The concentration-response relationship for the compound's effects on various MEA parameters is determined.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_released->GABA_A_Receptor Binds Chloride_channel Cl- Channel GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx MRK_016 This compound (α5 NAM) MRK_016->GABA_A_Receptor Negative Modulation (at α5 subunit) Benzodiazepine Benzodiazepine (PAM) Benzodiazepine->GABA_A_Receptor Positive Modulation

Caption: GABA-A Receptor Signaling Pathway.

Proconvulsant_Risk_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Risk Assessment MEA Microelectrode Array (MEA) - Neuronal Firing Rate - Burst Analysis - Network Synchrony Data_Integration Integrate In Vitro and In Vivo Data MEA->Data_Integration Receptor_Binding Receptor Binding Assays - Affinity for GABA-A subtypes Receptor_Binding->Data_Integration PTZ PTZ Infusion Test - Seizure Threshold PTZ->Data_Integration MES MES Threshold Test - Seizure Threshold MES->Data_Integration EEG EEG Monitoring - Epileptiform Discharges EEG->Data_Integration Risk_Profile Determine Proconvulsant Risk Profile Data_Integration->Risk_Profile Compound Test Compound (e.g., this compound) Compound->MEA Compound->Receptor_Binding Compound->PTZ Compound->MES Compound->EEG

Caption: Experimental Workflow for Proconvulsant Risk Assessment.

References

A Structural and Functional Comparison of MRK-016 and L-655,708: Selective Modulators of α5-Containing GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of two prominent research compounds, MRK-016 and L-655,708. Both molecules are significant tools in the study of cognitive function and neuropsychiatric disorders due to their selective interaction with the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available experimental data to offer an objective comparison of their pharmacological profiles.

Chemical and Physical Properties

This compound and L-655,708, while both targeting the α5-GABA-A receptor, possess distinct chemical structures. L-655,708 is an imidazobenzodiazepine, developed by Merck, Sharp and Dohme in 1996.[1] this compound is a more recently developed pyrazolotriazine.[2] These structural differences underpin their distinct pharmacological properties.

PropertyThis compoundL-655,708
IUPAC Name 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][3][4][5]triazineethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][3][5]benzodiazepine-1-carboxylate
Chemical Formula C17H20N8O2C18H19N3O4
Molecular Weight 368.40 g/mol [6]341.367 g·mol−1[1]
CAS Number 783331-24-8[6]130477-52-0[1]

Mechanism of Action and Receptor Selectivity

Both this compound and L-655,708 are classified as negative allosteric modulators (NAMs) or inverse agonists at the benzodiazepine (B76468) binding site of the GABA-A receptor, with a preference for receptors containing the α5 subunit.[1][7][8] The α5 subunit is predominantly expressed in the hippocampus, a brain region crucial for learning and memory.[1] This localization has made α5-containing GABA-A receptors an attractive target for developing cognitive enhancers.

The key distinction in their mechanism lies in how they achieve their α5 selectivity:

  • L-655,708: Its selectivity is primarily driven by a significantly higher binding affinity for the α5 subunit compared to other α subunits (α1, α2, α3).[1][9] Its efficacy as an inverse agonist is reportedly similar across the subtypes it binds to.[1]

  • This compound: In contrast, this compound exhibits more pronounced functional selectivity . While it binds with high affinity to α1, α2, α3, and α5 subunits, its inverse agonist efficacy is 5- to 10-fold greater at α5-containing receptors.[10]

The following diagram illustrates the general mechanism of action for these compounds at an α5-containing GABA-A receptor.

General Mechanism of Action at α5-GABA-A Receptor cluster_receptor α5-GABA-A Receptor GABA Binding Site GABA Binding Site Benzodiazepine Site Benzodiazepine Site Ion Channel Ion Channel Benzodiazepine Site->Ion Channel Reduces GABA efficacy Neuronal_Inhibition Decreased Neuronal Inhibition Ion Channel->Neuronal_Inhibition Leads to GABA GABA GABA->GABA Binding Site Binds Compound This compound / L-655,708 (α5-NAM/Inverse Agonist) Compound->Benzodiazepine Site Binds Enhanced_Cognition Enhanced Cognition & Antidepressant Effects Neuronal_Inhibition->Enhanced_Cognition Results in Workflow for GABA-A Receptor Binding Assay Start Start: Rat Brain Tissue Homogenization 1. Tissue Homogenization in Sucrose Buffer Start->Homogenization Centrifugation 2. Centrifugation to Isolate Membranes Homogenization->Centrifugation Resuspension 3. Membrane Resuspension & Protein Quantification Centrifugation->Resuspension Incubation 4. Incubation: Membranes + Radioligand + Test Compound Resuspension->Incubation Filtration 5. Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Analysis 7. Data Analysis: IC50 & Ki Determination Counting->Analysis End End: Affinity Data Analysis->End Proposed Signaling Pathway for Antidepressant-like Effects Compound This compound / L-655,708 GABA_A α5-GABA-A Receptor (on interneuron) Compound->GABA_A Inhibits Interneuron Inhibitory Interneuron GABA_A->Interneuron Reduces activity of Pyramidal_Neuron Glutamatergic Pyramidal Neuron Interneuron->Pyramidal_Neuron Reduced inhibition of Glutamate_Release Increased Glutamate Release Pyramidal_Neuron->Glutamate_Release AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R BDNF Increased BDNF Expression AMPA_R->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

References

functional assays to differentiate MRK-016 and other NAMs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Functional Assays for Differentiating MRK-016 and Other α5-Subunit Containing GABA-A Receptor Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound and other prominent Negative Allosteric Modulators (NAMs) targeting the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor. The performance of these compounds is evaluated using supporting experimental data from key functional assays, offering insights into their distinct pharmacological profiles.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The α5 subunit-containing GABA-A receptors are of particular interest as they are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulators that selectively target these receptors have been investigated for their potential as cognitive enhancers.[1][2][3] This guide focuses on this compound, a selective α5-GABA-A receptor NAM, and compares it with other well-characterized NAMs such as L-655,708 and α5IA.[2][4][5]

Data Presentation: Quantitative Comparison of α5-GABA-A Receptor NAMs

The following table summarizes the quantitative data for this compound, L-655,708, and α5IA, highlighting their binding affinities and functional potencies at different GABA-A receptor subtypes.

CompoundTarget SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy
This compound α5β3γ2 1.4 [6]3 [6]-55% (Inverse Agonist) [7]
α1β3γ20.83[6]-Weak Partial Inverse Agonist[7]
α2β3γ20.85[6]-Weak Partial Inverse Agonist[7]
α3β3γ20.77[6]-Weak Partial Inverse Agonist[7]
L-655,708 α5β3γ2 ~0.5 - 1.0 1.1 [8]Weak Partial Inverse Agonist [1]
α1β3γ2~50-100 fold lower affinity than α5320[8]Weak Partial Inverse Agonist[1]
α2β3γ2~50-100 fold lower affinity than α5135[8]Weak Partial Inverse Agonist[1]
α3β3γ2~50-100 fold lower affinity than α5960[8]Weak Partial Inverse Agonist[1]
α5IA α5β3γ2 Subnanomolar (equivalent to α1, α2, α3) [2]2.5 - 5.6 [9]Selective Inverse Agonist [2]
α1β3γ2Subnanomolar[2]-Weak Partial Inverse Agonist (-14%)[9]
α2β3γ2Subnanomolar[2]-Antagonist (-7%)[9]
α3β3γ2Subnanomolar[2]-Weak Partial Inverse Agonist (-17%)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) or from brain tissue (e.g., rat cortex).[10]

  • Assay Components: The assay mixture contains the prepared membranes, a radioligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor (e.g., [3H]Flunitrazepam or [3H]Ro 15-4513), and varying concentrations of the unlabeled competitor compound (this compound, L-655,708, or α5IA).[3][10]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.[10]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This assay is used to measure the functional potency (EC50) and efficacy of a compound on ion channel activity.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α5, β3, and γ2). The oocytes are then incubated to allow for receptor expression on the cell surface.[10]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a specific holding potential (e.g., -70 mV).[10]

  • Compound Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. The NAM is then co-applied with GABA at various concentrations to measure its modulatory effect on the GABA-evoked chloride current.[10]

  • Data Analysis: The concentration of the NAM that produces 50% of its maximal inhibitory effect (EC50) is determined from the concentration-response curve. The efficacy is determined by the maximal inhibition of the GABA-evoked current.

Mandatory Visualization

GABA-A Receptor Signaling Pathway and NAM Action```dot

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α5 subtype) GABA Binding Site Allosteric Site (Benzodiazepine Site) GABA->GABA_A_Receptor:gaba_site Binds NAM This compound / Other NAMs NAM->GABA_A_Receptor:nam_site Binds NAM->GABA_A_Receptor Reduces GABA Potency Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: Workflow for the characterization of novel GABA-A receptor NAMs.

References

MRK-016: A Preclinical Assessment of Cognitive Enhancement Potential Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-016 is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. It was investigated for its potential as a cognitive enhancer. However, its clinical development was halted due to poor tolerability in elderly human subjects and variable pharmacokinetics, precluding further investigation into its cognitive effects in humans.[1][2] Consequently, there is a lack of placebo-controlled clinical trial data regarding the cognitive-enhancing properties of this compound in human subjects.

This guide provides a comprehensive overview of the available preclinical data from rodent studies, comparing the effects of this compound to placebo (vehicle control) on cognitive performance. The information is intended to offer an objective, data-supported perspective for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's cognitive enhancement effects.

Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze (Rats)

Treatment GroupPerformance MetricResultReference
This compoundEnhanced cognitive performance in the delayed matching-to-position taskStatistically Significant Improvement vs. Vehicle[1]
Vehicle ControlBaseline performance-[1]

Table 2: Effect of this compound on Contextual Fear Conditioning in a Mouse Model of LPS-Induced Cognitive Deficit

Treatment GroupPerformance Metric (Freezing Behavior)ResultReference
LPS + this compoundRestored behavioral expression of fearStatistically Significant Increase vs. LPS + Saline[3]
LPS + SalineInhibited acquisition of contextual fear-[3]
Saline ControlNormal acquisition of contextual fear-[3]

Table 3: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in Mouse Hippocampal Slices

Treatment GroupPerformance MetricResultReference
This compoundIncreased Long-Term PotentiationGreater increase than α5IA (another α5-selective inverse agonist)[1]

Experimental Protocols

Morris Water Maze: Delayed Matching-to-Position (DMTP) Task

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. The delayed matching-to-position (DMTP) variant specifically evaluates working memory and cognitive flexibility.

Methodology:

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

  • Habituation: Rats are familiarized with the pool and the task of finding the hidden platform.

  • Trial Structure:

    • Sample Phase: The rat is placed in the pool and allowed to find the hidden platform. The location of the platform varies with each trial.

    • Delay Phase: The rat is removed from the pool for a specific delay period.

    • Choice Phase: The rat is returned to the pool and must locate the platform in the same position as in the sample phase.

  • Treatment: this compound or a vehicle control is administered orally before the trials.

  • Data Collection: The time taken to find the platform (escape latency) and the path taken are recorded. Shorter escape latencies in the choice phase indicate better memory of the platform's location.

  • Statistical Analysis: Performance between the this compound and vehicle-treated groups is compared using appropriate statistical tests, such as ANOVA.[1]

Contextual Fear Conditioning in LPS-Treated Mice

This experiment models cognitive deficits associated with neuroinflammation, relevant to conditions like Alzheimer's disease.

Methodology:

  • Induction of Cognitive Deficit: Mice receive repeated peripheral injections of lipopolysaccharide (LPS) to induce neuroinflammation and elevate hippocampal amyloid-beta (Aβ). Control mice receive saline injections.

  • Apparatus: A conditioning chamber where a specific context (e.g., visual and olfactory cues) can be paired with an aversive stimulus.

  • Conditioning Phase:

    • Mice are placed in the conditioning chamber.

    • A neutral conditioned stimulus (the context of the chamber) is paired with an unconditioned stimulus (a mild footshock).[4]

  • Treatment: Immediately after the conditioning phase, mice are treated with this compound or a saline vehicle.

  • Testing Phase: The following day, mice are returned to the conditioning chamber (without the footshock).

  • Data Collection: The primary measure is "freezing" behavior, a natural fear response in rodents where the animal remains immobile. Increased freezing time indicates a stronger memory of the association between the context and the footshock.

  • Biochemical Analysis: Post-mortem analysis of hippocampal tissue is performed to measure levels of Aβ and brain-derived neurotrophic factor (BDNF) mRNA.

  • Statistical Analysis: Freezing behavior and biochemical markers are compared across the different treatment groups (Saline, LPS + Saline, LPS + this compound) using statistical methods like ANOVA.[3]

Visualizations

Signaling Pathway of this compound

MRK016_Signaling_Pathway cluster_GABAAR α5-GABA-A Receptor cluster_Neuron Postsynaptic Neuron GABA GABA GABAAR α5 Subunit GABA->GABAAR Binds to & Activates MRK016 This compound MRK016->GABAAR Binds as Inverse Agonist Neuronal_Activity Neuronal Firing GABAAR->Neuronal_Activity Inhibits LTP Long-Term Potentiation Neuronal_Activity->LTP Modulates BDNF BDNF Expression Neuronal_Activity->BDNF Increases Cognitive_Function Cognitive Function LTP->Cognitive_Function Enhances BDNF->Cognitive_Function Supports

Caption: Proposed signaling pathway of this compound as an α5-GABA-A receptor inverse agonist.

Experimental Workflow: Contextual Fear Conditioning Study

Experimental_Workflow cluster_Induction Induction Phase (7 days) cluster_Training Training Phase cluster_Treatment Treatment Phase cluster_Testing Testing Phase (Day after training) LPS_Injection LPS or Saline Injection Conditioning Contextual Fear Conditioning (Context + Footshock) LPS_Injection->Conditioning Drug_Admin This compound or Saline Administration Conditioning->Drug_Admin Behavioral_Test Measure Freezing Behavior in Conditioning Context Drug_Admin->Behavioral_Test Biochemical_Analysis Measure Hippocampal Aβ and BDNF mRNA Behavioral_Test->Biochemical_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of LPS-induced cognitive deficit.

References

Comparative Pharmacokinetics of MRK-016 Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of MRK-016, a selective inverse agonist for the α5 subunit of the GABA-A receptor, in various preclinical animal models. The information presented is based on publicly available data.

Executive Summary

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound in rats, dogs, and rhesus monkeys. It is important to note the absence of detailed data such as Cmax, Tmax, and AUC, which limits a full comparative analysis.

ParameterRatDogRhesus Monkey
Half-life (t½) 0.3 - 0.5 hours[1]0.3 - 0.5 hours[1]0.3 - 0.5 hours[1]
Oral Dose for 50% Receptor Occupancy (ED50) 0.39 mg/kg[1]Data not availableData not available
Plasma EC50 for 50% Receptor Occupancy 15 ng/mL[1]Data not available21 ng/mL[1]

Experimental Protocols

Detailed experimental protocols for the cited pharmacokinetic studies of this compound are not publicly available. However, a general methodology for conducting such a study in a preclinical setting is outlined below. This protocol is based on standard practices in the field and serves as a reference for researchers designing similar experiments.

Objective: To determine the pharmacokinetic profile of this compound following oral administration in a preclinical animal model (e.g., Sprague-Dawley rats).

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS system)

Procedure:

  • Animal Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment, with free access to food and water.

  • Dosing: A single oral dose of this compound, formulated in a suitable vehicle, is administered to the rats via oral gavage. The dose level would be selected based on preliminary efficacy and toxicology studies.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points post-dosing. A typical sampling schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dose Formulation Dose Formulation Animal Dosing Animal Dosing Dose Formulation->Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Generalized workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Essential Safety and Handling Protocols for MRK-016

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling MRK-016

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This compound is a selective α5 subunit-containing GABAA negative allosteric modulator with nootropic properties, intended for research use only.[1][2][3] While shipped as a non-hazardous chemical, its potent biological activity necessitates stringent safety protocols to minimize exposure.[1] The following guidance outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound safely in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of PPE is critical when handling potent, biologically active compounds. The following table summarizes the recommended PPE for various procedures involving this compound.

Activity Gloves Eye Protection Lab Coat/Gown Respiratory Protection Other
Handling Vials/Weighing (Solid) Double-gloved chemotherapy-rated glovesChemical splash gogglesDisposable, solid-front gownN95 or higher-rated respiratorShoe covers
Preparing Solutions (Liquid) Double-gloved chemotherapy-rated glovesChemical splash gogglesDisposable, solid-front gownNot required if in a certified chemical fume hoodSleeve covers
Administering to Animals Double-gloved chemotherapy-rated glovesSafety glasses with side shieldsStandard lab coatNot generally required-
Disposal of Waste Double-gloved chemotherapy-rated glovesChemical splash gogglesDisposable, solid-front gownN95 respirator if handling contaminated solidsShoe covers

Operational Plan: Safe Handling Workflow

A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow diagram illustrates the key steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Prepare designated work area (e.g., chemical fume hood) prep1->prep2 prep3 Assemble all necessary materials prep2->prep3 prep4 Don appropriate PPE prep3->prep4 handle1 Weigh or measure this compound prep4->handle1 handle2 Prepare stock solutions handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and dispose of waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Work within a certified chemical fume hood.

    • Assemble all required materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.

    • Don the appropriate PPE as outlined in the table above (double gloves, goggles, disposable gown).

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully add the desired amount of this compound powder to the tube. The molecular weight of this compound is 368.40 g/mol .[1][2]

    • Record the exact weight of the compound.

    • In the chemical fume hood, add the calculated volume of DMSO to the tube to achieve a 10 mM concentration. This compound is soluble in DMSO.[1]

    • Vortex the tube until the solid is completely dissolved.

  • Storage:

    • Clearly label the tube with the compound name, concentration, solvent, date, and your initials.

    • For short-term storage (days to weeks), store the solution at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Disposal Procedure
Unused solid this compound Hazardous solid waste containerDispose of as potent pharmaceutical waste according to institutional guidelines.
Solutions of this compound Hazardous liquid waste containerDispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated consumables (e.g., pipette tips, gloves, gowns) Biohazard bag or designated potent compound waste containerSegregate from general lab waste.

The following diagram illustrates the decision-making process for waste segregation.

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Sharps Container is_sharp->sharps_bin Yes is_solid Is it solid? is_liquid->is_solid No liquid_waste Hazardous Liquid Waste is_liquid->liquid_waste Yes solid_waste Potent Compound Solid Waste is_solid->solid_waste Yes

Caption: Decision tree for the proper segregation of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRK-016
Reactant of Route 2
Reactant of Route 2
MRK-016

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.